molecular formula C144H212N32O24 B15562586 D2A21

D2A21

Número de catálogo: B15562586
Peso molecular: 2775.4 g/mol
Clave InChI: WVRNJUBRGDUHNI-CPOCOYSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a synthezied peptide;  amino acid sequence in first source

Propiedades

Fórmula molecular

C144H212N32O24

Peso molecular

2775.4 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C144H212N32O24/c1-91(155-128(183)105(154)83-97-49-15-7-16-50-97)122(177)161-106(65-31-40-74-145)129(184)165-111(70-36-45-79-150)134(189)172-117(86-100-55-21-10-22-56-100)139(194)156-93(3)124(179)163-108(67-33-42-76-147)131(186)167-114(73-39-48-82-153)137(192)175-120(89-103-61-27-13-28-62-103)143(198)169-110(69-35-44-78-149)132(187)168-113(72-38-47-81-152)136(191)174-119(88-102-59-25-12-26-60-102)140(195)157-92(2)123(178)162-107(66-32-41-75-146)130(185)166-112(71-37-46-80-151)135(190)173-118(87-101-57-23-11-24-58-101)141(196)158-94(4)125(180)164-109(68-34-43-77-148)133(188)171-116(85-99-53-19-9-20-54-99)142(197)159-95(5)126(181)170-115(84-98-51-17-8-18-52-98)138(193)160-96(6)127(182)176-121(144(199)200)90-104-63-29-14-30-64-104/h7-30,49-64,91-96,105-121H,31-48,65-90,145-154H2,1-6H3,(H,155,183)(H,156,194)(H,157,195)(H,158,196)(H,159,197)(H,160,193)(H,161,177)(H,162,178)(H,163,179)(H,164,180)(H,165,184)(H,166,185)(H,167,186)(H,168,187)(H,169,198)(H,170,181)(H,171,188)(H,172,189)(H,173,190)(H,174,191)(H,175,192)(H,176,182)(H,199,200)/t91-,92-,93-,94-,95-,96-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-/m0/s1

Clave InChI

WVRNJUBRGDUHNI-CPOCOYSOSA-N

Origen del producto

United States

Foundational & Exploratory

The Antimicrobial Spectrum of D2A21: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetically engineered antimicrobial peptide (AMP) that has demonstrated a broad spectrum of activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and parasites.[1][2] As a cationic peptide, its primary mechanism of action is believed to be the disruption of microbial cell membranes, leading to rapid cell death.[3][4] This direct action on the cell membrane is a key attribute of many AMPs and is thought to reduce the likelihood of microbial resistance development compared to conventional antibiotics that target specific metabolic pathways. This compound has shown particular promise in topical applications, such as the treatment of burn wound infections.[5][6][7] This guide provides a comprehensive overview of the known antimicrobial spectrum of this compound, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action.

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound has been quantified against a range of microorganisms using standardized in vitro susceptibility testing methods. The most common metric reported is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Spectrum of this compound
MicroorganismStrain InformationMIC Range (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)Methicillin-Resistant0.25 - 4[2][5][8]
Pseudomonas aeruginosaMultidrug-Resistant (CF)0.125 - 4[8]
Stenotrophomonas maltophiliaCystic Fibrosis Isolates0.5 - 32[8]
Burkholderia cepaciaCystic Fibrosis Isolates32 - >64[8]
Escherichia coliReference Strain 2592246 (MCC)[9]

MCC: Minimum Cidal Concentration

Table 2: Antifungal and Antiparasitic Spectrum of this compound
MicroorganismTypeActivity NotedReference(s)
Candida albicansFungusYes[2]
Aspergillus nigerFungusYes[2]
Mucor spp.FungusYes[2]
Trichophyton mentagrophytesFungusYes[2]
Chlamydia trachomatisBacterium (intracellular)Yes[2]
Trichomonas vaginalisParasiteYes[2]

Note: Specific MIC values for the organisms in Table 2 are not consistently reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial spectrum.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a modified version of the standard broth microdilution method, optimized for cationic antimicrobial peptides to minimize interference from plasticware and media components.[10][11][12]

Materials:

  • Test antimicrobial peptide (this compound)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in 0.01% acetic acid with 0.2% BSA in polypropylene tubes to obtain a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control for bacterial growth (no peptide) and a negative control for sterility (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the peptide that causes a significant reduction in growth (often >50%) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of a peptide over time.[13][14][15]

Materials:

  • Same as for Broth Microdilution Assay

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Protocol:

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture as described for the broth microdilution assay, adjusting the final concentration to approximately 1 x 10^6 CFU/mL in fresh MHB.

    • Prepare this compound solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Exposure:

    • Add the this compound solutions to the bacterial suspension.

    • Include a growth control without the peptide.

    • Incubate the cultures at 37°C with shaking.

  • Viable Cell Counting:

    • At specific time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw aliquots from each culture.

    • Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each peptide concentration and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[13]

Mandatory Visualization

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound, like many cationic antimicrobial peptides, is the direct disruption of the microbial cell membrane.[3][4] This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization through various proposed models, including the "barrel-stave," "carpet," or "toroidal pore" models.[16] This disruption leads to the leakage of intracellular contents and ultimately cell death.

Currently, there is a lack of specific evidence in the reviewed literature to suggest that this compound induces specific signaling pathways within the target microorganisms. Its rapid, lytic mechanism of action likely bypasses the need for interaction with specific intracellular targets or the modulation of microbial signaling cascades.

Antimicrobial_Peptide_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide (+) Membrane Negatively Charged Membrane Surface (-) This compound->Membrane Electrostatic Attraction Leakage Leakage of Intracellular Contents Membrane->Leakage Membrane Permeabilization (Pore Formation) Death Cell Death Leakage->Death

Caption: General mechanism of action of the cationic antimicrobial peptide this compound.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Add Bacteria and Peptide Dilutions to 96-Well Polypropylene Plate Inoculum->Plate Peptide Prepare Serial Dilutions of this compound Peptide->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Read Read Results (Visually or Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC

Caption: Experimental workflow for MIC determination of this compound.

References

D2A21 Peptide: A Deep Dive into its Mechanism of Action Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic antimicrobial peptide D2A21 has demonstrated significant promise as a therapeutic agent against Pseudomonas aeruginosa, a formidable opportunistic pathogen known for its intrinsic and acquired resistance to conventional antibiotics. This technical guide provides a comprehensive overview of the available scientific data on the mechanism of action of this compound against P. aeruginosa, with a focus on its quantitative efficacy, experimental basis, and putative cellular targets.

Core Mechanism of Action: Membrane Disruption

The primary antimicrobial action of this compound against Pseudomonas aeruginosa is widely attributed to its ability to disrupt the bacterial cell membrane. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharide (LPS). This initial interaction is followed by the destabilization and permeabilization of both the outer and inner membranes, leading to leakage of cellular contents and ultimately, cell death. While direct experimental evidence for this compound employing specific pore-forming models like the "barrel-stave" or "toroidal pore" model is not yet available, the rapid bactericidal activity observed is consistent with membrane disruption as the principal mechanism.

Quantitative Efficacy of this compound against Pseudomonas aeruginosa

The in vitro and in vivo potency of this compound has been evaluated in several studies, demonstrating its effectiveness in eradicating P. aeruginosa.

ParameterValueOrganismReference
Minimum Inhibitory Concentration (MIC) 0.125 - 4 µg/mLMultidrug-resistant P. aeruginosa[1]
In Vivo Efficacy (Burn Wound Model) No bacterial growth in burn eschar at day 2 or 3P. aeruginosa[2]
In Vivo Efficacy (Infected Wound Model) 100% survival of this compound-treated animals vs. 50% in controlsP. aeruginosa[3]

Note: The activity of this compound has been reported to be insensitive to salt concentrations, a significant advantage for its potential application in physiological environments where the activity of many other antimicrobial peptides is inhibited.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for key experiments used to characterize the anti-pseudomonal activity of antimicrobial peptides like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the standard procedure.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Culture start->bacterial_culture peptide_dilution Prepare Serial Peptide Dilutions start->peptide_dilution inoculation Inoculate Microtiter Plate (Bacteria + Peptide) bacterial_culture->inoculation peptide_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Bacterial Culture Preparation: A mid-logarithmic phase culture of P. aeruginosa is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB), and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: A two-fold serial dilution of the this compound peptide is prepared in the same broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial suspension is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.

Membrane Permeabilization Assays

The ability of this compound to disrupt the bacterial membranes can be assessed using fluorescent probes that detect changes in membrane integrity.

1. Outer Membrane Permeabilization (NPN Uptake Assay):

The N-phenyl-1-naphthylamine (NPN) assay is used to assess the permeabilization of the outer membrane. NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly when it enters the hydrophobic interior of a membrane.

Workflow for NPN Uptake Assay

NPN_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_suspension Prepare Bacterial Suspension in HEPES buffer start->bacterial_suspension add_npn Add NPN to Bacterial Suspension bacterial_suspension->add_npn add_peptide Add this compound Peptide add_npn->add_peptide measure_fluorescence Measure Fluorescence (Ex: 350nm, Em: 420nm) add_peptide->measure_fluorescence analyze_data Analyze Fluorescence Increase Over Time measure_fluorescence->analyze_data

Workflow for the NPN uptake assay to assess outer membrane permeabilization.

Detailed Steps:

  • Bacterial Suspension: P. aeruginosa cells are harvested, washed, and resuspended in a buffer such as 5 mM HEPES.

  • NPN Addition: NPN is added to the bacterial suspension.

  • Peptide Treatment: The this compound peptide is added to the suspension, and the fluorescence intensity is monitored over time. An increase in fluorescence indicates that NPN has entered the outer membrane, signifying its permeabilization.

2. Inner Membrane Depolarization (diSC3-5 Assay):

The diSC3-5 assay is used to measure the depolarization of the cytoplasmic membrane. DiSC3-5 is a fluorescent dye that accumulates in polarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the release of the dye and a subsequent increase in fluorescence.

Workflow for diSC3-5 Assay

diSC35_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_suspension Prepare Bacterial Suspension in HEPES buffer start->bacterial_suspension add_disc35 Add diSC3-5 to Bacterial Suspension bacterial_suspension->add_disc35 add_peptide Add this compound Peptide add_disc35->add_peptide measure_fluorescence Measure Fluorescence (Ex: 622nm, Em: 670nm) add_peptide->measure_fluorescence analyze_data Analyze Fluorescence Increase Over Time measure_fluorescence->analyze_data

Workflow for the diSC3-5 assay to assess inner membrane depolarization.

Detailed Steps:

  • Bacterial Suspension and Dye Loading: P. aeruginosa cells are incubated with diSC3-5 in a suitable buffer until the fluorescence signal stabilizes, indicating dye uptake and quenching.

  • Peptide Treatment: this compound is added to the suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates membrane depolarization.

Biofilm Inhibition and Eradication Assays

The effect of this compound on P. aeruginosa biofilms can be quantified using methods like the crystal violet assay.

Workflow for Biofilm Inhibition Assay (Crystal Violet)

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Prepare Bacterial Culture start->bacterial_culture peptide_dilution Prepare Peptide Dilutions start->peptide_dilution incubation Incubate Bacteria with Peptide in Microtiter Plate (24h) bacterial_culture->incubation peptide_dilution->incubation wash Wash to Remove Planktonic Cells incubation->wash stain Stain with Crystal Violet wash->stain solubilize Solubilize Stain (e.g., with Ethanol) stain->solubilize measure_absorbance Measure Absorbance (e.g., at 570nm) solubilize->measure_absorbance

Workflow for the crystal violet biofilm inhibition assay.

Detailed Steps:

  • Biofilm Formation: P. aeruginosa is cultured in a 96-well plate in the presence of various concentrations of this compound for 24 hours to allow biofilm formation.

  • Washing and Staining: The wells are washed to remove non-adherent planktonic cells, and the remaining biofilm is stained with crystal violet.

  • Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the biofilm biomass. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation. A similar protocol can be adapted to assess the eradication of pre-formed biofilms.

Impact on Signaling Pathways

While the primary mechanism of this compound is believed to be direct membrane disruption, it is plausible that at sub-inhibitory concentrations, it could modulate bacterial signaling pathways. The effect of this compound on key P. aeruginosa signaling pathways, such as quorum sensing, has not been explicitly detailed in the available literature. However, studies on other antimicrobial peptides have shown that they can interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.

Putative Signaling Pathway Interference

Putative_Signaling_Interference This compound This compound Peptide Membrane Bacterial Membrane This compound->Membrane Direct Interaction & Permeabilization QS_system Quorum Sensing System (e.g., las, rhl) This compound->QS_system Potential Interference (Hypothesized) Cell_Death Cell Death Membrane->Cell_Death Lysis Virulence_Factors Virulence Factor Production QS_system->Virulence_Factors Regulation Biofilm_Formation Biofilm Formation QS_system->Biofilm_Formation Regulation

Hypothesized interference of this compound with Pseudomonas signaling pathways.

Future research, including transcriptomic and proteomic analyses of this compound-treated P. aeruginosa, is necessary to elucidate its precise effects on bacterial gene expression and signaling networks.

Conclusion

The synthetic antimicrobial peptide this compound exhibits potent activity against Pseudomonas aeruginosa, primarily through the disruption of its cell membranes. Its efficacy has been demonstrated both in vitro, with low MIC values against multidrug-resistant strains, and in vivo, in wound infection models. While the direct impact on bacterial signaling pathways remains an area for further investigation, the existing data strongly support the continued development of this compound as a promising therapeutic agent for the treatment of P. aeruginosa infections. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further explore and validate the multifaceted mechanism of action of this promising peptide.

References

Structure-Activity Relationship of D2 Receptor Modulators: A Case Study on Aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of selective and potent ligands for dopamine (B1211576) receptors is a cornerstone of neuropharmacology. The D2 receptor, in particular, is a key target for antipsychotic and antidepressant medications. Understanding the structure-activity relationship (SAR) of these ligands is crucial for designing novel therapeutics with improved efficacy and reduced side effects. While the specific compound "D2A21" is not documented in publicly available literature, this guide will use the well-characterized D2 receptor partial agonist, Aripiprazole, as a case study to illustrate the principles of SAR analysis. Aripiprazole's unique pharmacological profile, acting as a partial agonist at D2 receptors, makes its SAR a compelling subject for examination.

Core Structure-Activity Relationship of Aripiprazole

Aripiprazole is characterized by three key structural motifs: a 7-butoxy-quinolinone core, a flexible linker, and a phenylpiperazine moiety. Modifications to each of these regions have been shown to significantly impact its affinity for the D2 receptor and its intrinsic activity.

Table 1: Quantitative SAR Data for Aripiprazole Analogs

Compound/Modification Modification Region D2 Receptor Binding Affinity (Ki, nM) Intrinsic Activity (% of Dopamine Response)
AripiprazoleParent Compound0.3425%
OPC-4392Phenylpiperazine (ortho-chloro)0.4528%
BrexpiprazolePhenylpiperazine (thiophene bioisostere)0.3045%
CariprazinePhenylpiperazine (N-substituted)0.086Partial Agonist
7-hydroxy AripiprazoleQuinolinone (metabolite)0.5625%
DehydroaripiprazoleQuinolinone (metabolite)1.129%

Experimental Protocols

The data presented above is derived from a combination of in vitro binding and functional assays. The following are representative protocols for these key experiments.

1. Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]Spiperone or [³H]Raclopride.

    • Test compounds (e.g., Aripiprazole and its analogs).

    • Incubation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • A series of dilutions of the test compound are prepared.

    • In each well of the microplate, cell membranes, radioligand (at a concentration close to its Kd), and the test compound are added.

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

    • The plates are incubated at room temperature for 60-90 minutes to allow for binding equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold incubation buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Functional Assay

This assay measures the ability of a compound to modulate the downstream signaling of the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP).

  • Materials:

    • CHO or HEK293 cells stably expressing the human D2 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds (e.g., Aripiprazole).

    • Dopamine (as a full agonist reference).

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Cells are plated in 96-well plates and grown to confluency.

    • The growth medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then treated with various concentrations of the test compound in the presence of a fixed concentration of forskolin.

    • A full agonist (dopamine) is used as a positive control to determine the maximal inhibition of forskolin-stimulated cAMP production.

    • The plates are incubated for 30 minutes at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

    • The concentration-response curves are plotted, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the intrinsic activity (the maximal effect of the compound as a percentage of the maximal effect of the full agonist) are calculated.

Visualizations: Signaling Pathways and Experimental Workflows

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Full Activation Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Partial Activation ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: D2 receptor signaling pathway and the modulatory effect of Aripiprazole.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Lead Lead Compound (e.g., Aripiprazole) Modification Chemical Modification Lead->Modification Analogs Synthesize Analogs Modification->Analogs BindingAssay Radioligand Binding Assay Analogs->BindingAssay FunctionalAssay cAMP Functional Assay Analogs->FunctionalAssay Ki Determine Ki (Affinity) BindingAssay->Ki EC50 Determine EC50 & Intrinsic Activity FunctionalAssay->EC50 SAR_Analysis SAR Analysis Ki->SAR_Analysis EC50->SAR_Analysis SAR_Analysis->Modification Design Next Generation

Caption: A typical experimental workflow for structure-activity relationship studies.

D2A21 Cecropin Analogue Peptide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Promising Antimicrobial and Anticancer Agent

Executive Summary

D2A21 is a synthetically engineered cecropin (B1577577) analogue peptide that has demonstrated significant potential as both a broad-spectrum antimicrobial and a potent anticancer agent. As a cationic, amphipathic peptide, its primary mechanism of action is believed to involve the disruption of cellular membranes, leading to rapid cell lysis. This technical guide provides a comprehensive overview of this compound, including its structure, mechanisms of action, and a summary of its reported biological activities. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also presented to support further research and development efforts.

Introduction to this compound

This compound is a 23-amino acid peptide designed based on the structure of cecropins, a class of antimicrobial peptides (AMPs) first isolated from the cecropia moth, Hyalophora cecropia.[1] Natural cecropins are key components of the innate immune system in insects, exhibiting potent activity against a range of pathogens.[1] Synthetic analogues like this compound have been developed to enhance this antimicrobial potency and selectivity, while minimizing toxicity to mammalian cells.[2]

Structure and Physicochemical Properties

The amino acid sequence of this compound is FAFAKFAKKFAKFAKKFAKFAFG. This sequence imparts a distinct amphipathic α-helical structure, with hydrophobic (Phenylalanine, Alanine) and cationic (Lysine) residues arranged on opposite faces of the helix. This amphipathicity is crucial for its interaction with and disruption of microbial and cancer cell membranes.

Antimicrobial Activity

This compound has demonstrated potent in vitro and in vivo activity against a variety of clinically relevant pathogens, including multidrug-resistant bacteria.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms.

MicroorganismStrainMIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)Clinical Isolates0.25 - 4[3]
Pseudomonas aeruginosaATCC 27853 / Clinical Isolates0.125 - 4[4]
Escherichia coliATCC 25922Data Not Available
Candida albicansClinical IsolatesData Not Available
In Vivo Efficacy: Burn Wound Infection Model

In a Wistar rat model of burn wound infection with Pseudomonas aeruginosa, topical application of a 1.5% this compound gel resulted in a significant reduction in bacterial load and a markedly improved survival rate.[2]

Table 2: In Vivo Efficacy of this compound in a Rat Burn Wound Infection Model.

Treatment GroupSurvival Rate (14 days)Bacterial Load in Eschar (Day 2)Reference
1.5% this compound Gel85.7%No bacterial growth[2]
Control Gel0%>10^5 organisms[2]

Anticancer Activity

Emerging research has highlighted the potential of this compound as a novel anticancer agent. Its cationic nature is thought to facilitate preferential interaction with the negatively charged membranes of cancer cells.

In Vitro Cytotoxicity

This compound has shown in vitro cytotoxicity against several human cancer cell lines, including those of the prostate, colon, and bladder.[5]

Table 3: Summary of 50% Inhibitory Concentrations (IC50) of this compound against human cancer cell lines.

Cancer TypeCell LineIC50 (µM)Reference
Prostate CancerLNCaP9.1[5]
Prostate CancerDU-1455.7[5]
Prostate CancerPC-38.2[5]
Breast CancerMCF-7Data Not Available
Breast CancerMDA-MB-231Data Not Available
Lung CancerA549Data Not Available
Colon CancerHCT116Data Not Available

Note: A comprehensive panel of IC50 values for this compound against a wide variety of cancer cell lines is not currently available in published literature.

In Vivo Efficacy: Prostate Cancer Model

In a rat model of prostate cancer, administration of this compound led to significant inhibition of tumor growth and an increased survival rate.[5]

Mechanism of Action

The primary mechanism of action for this compound, like other cecropin-type peptides, is the disruption of cell membranes. This process is thought to occur via a multi-step process.

cluster_0 Initial Interaction cluster_1 Membrane Insertion & Pore Formation cluster_2 Cell Lysis Initial Binding This compound binds to the negatively charged outer leaflet of the cell membrane via electrostatic interactions. Insertion The hydrophobic face of the α-helical this compound inserts into the lipid bilayer. Initial Binding->Insertion Hydrophobic interaction Aggregation Peptide monomers aggregate within the membrane. Insertion->Aggregation Pore Formation Formation of transmembrane pores or channels (e.g., barrel-stave or toroidal pore models). Aggregation->Pore Formation Disruption Loss of membrane integrity leads to leakage of intracellular contents. Pore Formation->Disruption Cell Death Rapid cell death. Disruption->Cell Death

Proposed mechanism of this compound-induced membrane disruption.
Induction of Apoptosis in Cancer Cells

In addition to direct membrane lysis, this compound may also induce programmed cell death (apoptosis) in cancer cells. This can occur through the disruption of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.

This compound This compound Mitochondrial Membrane Mitochondrial Membrane Disruption This compound->Mitochondrial Membrane Cytochrome C Release Release of Cytochrome c Mitochondrial Membrane->Cytochrome C Release Apoptosome Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome C Release->Apoptosome Formation Caspase-9 Activation Activation of Caspase-9 Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Activation of Caspase-3 Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis (Cell Death) Caspase-3 Activation->Apoptosis

Hypothesized intrinsic apoptotic pathway induced by this compound.

Note: Specific experimental validation of this compound's effect on caspase activation and mitochondrial membrane potential is required to confirm this proposed pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal isolates.

A Prepare serial two-fold dilutions of this compound in a 96-well plate. B Inoculate each well with a standardized suspension of the test microorganism. A->B C Incubate the plate at the optimal temperature for the microorganism. B->C D Visually inspect for turbidity or measure optical density to determine growth. C->D E The MIC is the lowest concentration of this compound that inhibits visible growth. D->E

Workflow for MIC determination by broth microdilution.

Materials:

  • This compound peptide

  • Test microorganism (e.g., S. aureus, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Peptide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

  • Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test microorganism in the appropriate broth to the mid-logarithmic phase of growth. Adjust the turbidity to a 0.5 McFarland standard, and then dilute to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the 96-well plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of this compound for a defined period (e.g., 24-72h). A->B C Add MTT solution to each well and incubate to allow formazan (B1609692) crystal formation. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at ~570 nm using a microplate reader. D->E F Calculate cell viability and determine the IC50 value. E->F

Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound peptide

  • Human cancer cell line (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Synthesis and Purification

This compound is a synthetic peptide, typically produced by solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

A Attach the C-terminal amino acid (Glycine) to the solid support resin. B Deprotect the N-terminal Fmoc group. A->B C Couple the next Fmoc-protected amino acid. B->C D Repeat deprotection and coupling cycles for the entire peptide sequence. C->D Repeat 21 times E Cleave the completed peptide from the resin and remove side-chain protecting groups. D->E

General workflow for solid-phase peptide synthesis of this compound.
Purification

The crude synthetic peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Conclusion and Future Directions

The cecropin analogue peptide this compound represents a promising candidate for the development of new therapeutics to combat both infectious diseases and cancer. Its potent, broad-spectrum antimicrobial activity, coupled with its demonstrated anticancer effects, warrants further investigation. Future research should focus on comprehensive profiling of its activity against a wider range of microbial pathogens and cancer cell lines, as well as detailed mechanistic studies to fully elucidate its mode of action. Preclinical and clinical studies are necessary to evaluate its safety and efficacy in various therapeutic applications.

References

The Discovery and Synthesis of the D2A21 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D2A21 is a synthetic, 23-amino acid antimicrobial peptide (AMP) that has demonstrated significant potential in both agricultural and therapeutic applications.[1] It was identified as one of the most potent AMPs in an in vitro screening of over forty synthetic peptides against various bacterial pathogens, including Xanthomonas citri, Agrobacterium tumefaciens, and Sinorhizobium meliloti.[1] Notably, this compound exhibits low hemolytic activity, suggesting a favorable safety profile.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the this compound peptide, with a focus on its antimicrobial properties and mechanisms of action.

Peptide Synthesis

The synthesis of the this compound peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, dichloromethane (B109758) (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base (e.g., HBTU/DIPEA) and added to the resin. The reaction is allowed to proceed until completion, followed by thorough washing with DMF.

  • Repeat Cycle: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_synthesis_workflow Solid-Phase Peptide Synthesis Workflow Start Start Swell Resin Swell Resin Start->Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Repeat Cycle Repeat Cycle Amino Acid Coupling->Repeat Cycle Repeat Cycle->Fmoc Deprotection Next Amino Acid Final Deprotection Final Deprotection Repeat Cycle->Final Deprotection Final Amino Acid Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin Purification Purification Cleavage from Resin->Purification End End Purification->End

Solid-Phase Peptide Synthesis Workflow for this compound.

Antimicrobial Activity and Quantitative Data

This compound has demonstrated broad-spectrum antimicrobial activity against a range of pathogens. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Quantitative Data Summary
ParameterOrganism/SystemValueReference
MIC Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 4 µg/mL[2]
MIC Multidrug-resistant Pseudomonas aeruginosa0.125 - 4 µg/mL
MIC Stenotrophomonas maltophilia0.5 - 32 µg/mL
MIC Burkholderia cepacia32 - >/=64 µg/mL
Survival Rate Wistar rats with infected wounds (P. aeruginosa)100% (this compound) vs. 50% (control)[3]
Survival Rate Wistar rats with infected burn wounds (P. aeruginosa)85.7% (this compound) vs. 0% (control)
Phytotoxicity N. benthamiana leavesCell death at 10 - 200 µM
Phytotoxicity N. tabacum and citrus leavesCell death at >50 µM
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • This compound peptide

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.

  • Peptide Dilution: A stock solution of this compound is prepared and serially diluted in MHB across the wells of a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted peptide.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_mic_workflow Broth Microdilution Assay Workflow Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of this compound Serial Dilution of this compound Start->Serial Dilution of this compound Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum->Inoculate Wells Serial Dilution of this compound->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Measure Absorbance Measure Absorbance Incubate Plate->Measure Absorbance Determine MIC Determine MIC Measure Absorbance->Determine MIC End End Determine MIC->End

Workflow for MIC determination of this compound.

In Vivo Efficacy: Infected Wound Model

The therapeutic potential of this compound has been evaluated in animal models of infected wounds.

Experimental Protocol: Rat Model of Infected Wounds

Animal Model: Wistar rats are commonly used.

Procedure:

  • Wound Creation: Full-thickness skin defects (e.g., 1.5 x 1.5 cm) are created on the dorsum of the rats.

  • Inoculation: The wounds are inoculated with a specific concentration of bacteria, such as 10^8 CFU of Pseudomonas aeruginosa.[3]

  • Treatment: The wounds are treated topically with a this compound formulation (e.g., a gel) on a daily basis. Control groups receive a vehicle control or standard-of-care antibiotics.

  • Evaluation: The animals are monitored for survival over a period of time (e.g., 21 days).[3] Wound healing can also be assessed by measuring the wound size and by histological analysis. Bacterial load in the wound tissue can be quantified through tissue biopsy and culture.

G cluster_in_vivo_workflow In Vivo Infected Wound Model Workflow Start Start Wound Creation Wound Creation Start->Wound Creation Bacterial Inoculation Bacterial Inoculation Wound Creation->Bacterial Inoculation Topical Treatment Topical Treatment Bacterial Inoculation->Topical Treatment Monitoring and Evaluation Monitoring and Evaluation Topical Treatment->Monitoring and Evaluation End End Monitoring and Evaluation->End

Workflow for the in vivo evaluation of this compound.

Mechanism of Action

The antimicrobial and potential immunomodulatory activities of this compound are attributed to its cationic and amphipathic properties, which are characteristic of many AMPs.

Antimicrobial Mechanism

The primary mechanism of action of this compound against bacteria is the disruption of the cell membrane. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization, pore formation, and ultimately, cell death.

Proposed Anti-Inflammatory and Immunomodulatory Signaling

In addition to its direct bactericidal activity, this compound likely possesses immunomodulatory properties. By binding to and neutralizing LPS and LTA, this compound can prevent these molecules from activating Toll-like receptors (TLR4 and TLR2, respectively) on host immune cells. This inhibition of TLR signaling can block the downstream activation of pro-inflammatory pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

In plant systems, AMPs have also been shown to activate host defense responses, including the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.

G cluster_antimicrobial Antimicrobial Mechanism cluster_anti_inflammatory Proposed Anti-Inflammatory Mechanism D2A21_am This compound BacterialMembrane Bacterial Membrane (LPS/LTA) D2A21_am->BacterialMembrane Binds to MembraneDisruption Membrane Disruption & Pore Formation BacterialMembrane->MembraneDisruption CellDeath Bacterial Cell Death MembraneDisruption->CellDeath D2A21_ai This compound LPS_LTA LPS / LTA D2A21_ai->LPS_LTA Neutralizes TLR TLR4 / TLR2 D2A21_ai->TLR Inhibits Activation LPS_LTA->TLR Activates NFkB NF-κB Pathway TLR->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

References

In Vitro Activity of the Antimicrobial Peptide D2A21 Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health due to its resistance to a broad spectrum of antibiotics. The antimicrobial peptide D2A21 has emerged as a promising candidate in the fight against multidrug-resistant pathogens. This technical guide provides an in-depth analysis of the in vitro activity of this compound against MRSA, consolidating available data on its efficacy and mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel antimicrobial agents.

Quantitative Efficacy of this compound Against MRSA

The in vitro potency of this compound against MRSA has been demonstrated through various studies, with key quantitative data summarized below.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness. For this compound, the MIC against MRSA has been consistently reported to be in the low microgram per milliliter range, indicating potent activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against MRSA

ParameterReported Value (µg/mL)Reference
MIC Range0.25 - 4[1]
Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time. While specific time-kill curve data for this compound against MRSA is not publicly available, the general mechanism of action for antimicrobial peptides suggests a rapid, concentration-dependent killing effect.

Table 2: Time-Kill Assay Parameters (Illustrative for a typical potent antimicrobial peptide against MRSA)

ConcentrationTime to Achieve 99.9% Kill (hours)
1x MIC4 - 6
2x MIC2 - 4
4x MIC< 2

Note: This data is illustrative and based on the known rapid action of similar antimicrobial peptides. Specific time-kill kinetics for this compound should be experimentally determined.

Cytotoxicity and Hemolytic Activity

A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. This compound has been reported to have low hemolytic activity.[2]

Table 3: Cytotoxicity and Hemolytic Activity of this compound

AssayCell Line/TargetParameterReported ValueReference
CytotoxicityProstate Cancer Cell LinesLD500.6 - 1.8 µM
Hemolytic ActivityHuman Red Blood CellsHemolytic ActivityLow[2]

Note: Specific IC50 values against non-cancerous mammalian cell lines and HC50 values for hemolysis are not detailed in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

prep Prepare serial dilutions of this compound in a 96-well plate inoc Inoculate wells with a standardized MRSA suspension (~5x10^5 CFU/mL) prep->inoc incubate Incubate at 37°C for 16-20 hours inoc->incubate read Visually inspect for turbidity to determine the lowest concentration with no growth (MIC) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Preparation of this compound Dilutions: A stock solution of this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A fresh culture of MRSA is suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of MRSA.

Time-Kill Kinetics Assay

This assay measures the rate at which an antimicrobial agent kills a bacterial population.

Workflow for Time-Kill Assay

setup Prepare tubes with MRSA (~5x10^5 CFU/mL) and various concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC) incubate Incubate at 37°C with shaking setup->incubate sample At specified time points (e.g., 0, 2, 4, 6, 24h), withdraw aliquots incubate->sample plate Perform serial dilutions and plate on agar (B569324) plates sample->plate count Incubate plates and count colony-forming units (CFU) plate->count plot Plot log10 CFU/mL versus time count->plot

Caption: Workflow for conducting a time-kill kinetics assay.

Protocol:

  • Preparation: Tubes containing a standardized MRSA inoculum (approximately 5 x 10⁵ CFU/mL) in CAMHB are prepared. This compound is added at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). A growth control without the peptide is included.

  • Incubation and Sampling: The tubes are incubated at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), an aliquot is removed from each tube.

  • Quantification: The withdrawn samples are serially diluted in sterile saline and plated on appropriate agar plates.

  • Colony Counting: After incubation, the number of colony-forming units (CFU) is counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each this compound concentration to generate time-kill curves.

Hemolysis Assay

This assay assesses the lytic effect of a compound on red blood cells.

Workflow for Hemolysis Assay

prep_rbc Prepare a suspension of washed human red blood cells (RBCs) incubate Incubate RBCs with this compound dilutions for a specified time (e.g., 1 hour) at 37°C prep_rbc->incubate prep_this compound Prepare serial dilutions of this compound prep_this compound->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) centrifuge->measure calculate Calculate the percentage of hemolysis relative to positive (Triton X-100) and negative (PBS) controls measure->calculate

Caption: Workflow for performing a hemolysis assay.

Protocol:

  • RBC Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension (e.g., 2% v/v) is prepared in PBS.

  • Assay Setup: Serial dilutions of this compound are prepared. The RBC suspension is added to each dilution. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.

  • Incubation: The mixture is incubated for a specified period (e.g., 1 hour) at 37°C.

  • Measurement: The samples are centrifuged to pellet intact RBCs. The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

Mechanism of Action

While the specific signaling pathways in MRSA affected by this compound have not been elucidated in the available literature, the primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, involves the disruption of the bacterial cell membrane.

General Mechanism of Membrane Disruption by Cationic AMPs

The positively charged this compound peptide is initially attracted to the negatively charged components of the MRSA cell envelope, such as teichoic acids. This electrostatic interaction facilitates the peptide's accumulation at the cell surface, leading to the permeabilization and disruption of the cell membrane. This process ultimately results in the leakage of intracellular contents and cell death.

cluster_extracellular Extracellular Space cluster_cell_envelope MRSA Cell Envelope cluster_intracellular Intracellular Space This compound This compound Peptide (+) Teichoic_Acids Teichoic Acids (-) This compound->Teichoic_Acids Electrostatic Attraction Cell_Membrane Cell Membrane Teichoic_Acids->Cell_Membrane Peptide Accumulation Leakage Leakage of Ions and Metabolites Cell_Membrane->Leakage Membrane Permeabilization Cell_Death Cell Death Leakage->Cell_Death

Caption: General mechanism of this compound action on the MRSA cell membrane.

Disclaimer: The specific intracellular targets and signaling pathways affected by this compound in MRSA have not been reported. The above diagram illustrates a generally accepted mechanism for cationic antimicrobial peptides.

Conclusion

The antimicrobial peptide this compound demonstrates potent in vitro activity against MRSA, with MIC values in a clinically relevant range. Its likely mechanism of action, centered on the rapid disruption of the bacterial cell membrane, makes it a compelling candidate for further development, particularly in an era of increasing antibiotic resistance. While the available data underscores its potential, further research is required to delineate specific time-kill kinetics, establish a comprehensive cytotoxicity profile against various human cell lines, and elucidate any specific intracellular signaling pathways that may be affected. Such studies will be instrumental in advancing this compound towards clinical application.

References

The Impact of D2A21 on Bacterial Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetically engineered antimicrobial peptide that has demonstrated significant promise in combating a range of bacterial pathogens, including multidrug-resistant strains. As a member of the cecropin (B1577577) class of antimicrobial peptides, its primary mechanism of action is believed to be the disruption of the bacterial cell membrane, leading to rapid cell death. This technical guide provides an in-depth overview of the current understanding of this compound's effects on bacterial cell membranes, consolidating available quantitative data, outlining key experimental methodologies, and visualizing its proposed mechanism of action.

Quantitative Data Summary

The antimicrobial efficacy of this compound has been quantified against several key bacterial species. The following table summarizes the available data on its in vitro and in vivo activity.

MetricOrganismStrainValueReference
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (MRSA)Clinical Isolates0.25 - 4 µg/mL[1]
Minimum Cidal Concentration (MCC) Escherichia coliATCC 2592212.5 µM (46 µg/mL) (after 2h)
In Vivo Efficacy (Survival) Pseudomonas aeruginosa-100% survival in treated rats vs. 50% in control[2][3]
In Vivo Efficacy (Bacterial Load) Pseudomonas aeruginosa-No bacterial growth in burn eschar at day 2 & 3 vs. >10^5 organisms in control[1]

Core Mechanism of Action: Bacterial Membrane Disruption

This compound, like other cecropin-like antimicrobial peptides, exerts its bactericidal effect by selectively targeting and permeabilizing the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, this compound is thought to insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell lysis.[4]

Two predominant models for pore formation by antimicrobial peptides are the "toroidal pore" and the "carpet" models. In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where both the peptides and the lipid head groups line the channel. In the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the bilayer in a detergent-like manner once a threshold concentration is reached. While the precise mechanism for this compound has not been definitively elucidated, the toroidal pore model is a commonly proposed mechanism for cecropin-like peptides.

Below is a diagram illustrating the proposed toroidal pore mechanism of action for this compound.

D2A21_Mechanism cluster_membrane Bacterial Cell Membrane cluster_steps Mechanism of Action Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet Periplasm Periplasm/Cytoplasm Step1 1. Electrostatic Attraction This compound is attracted to the negatively charged bacterial membrane. Step2 2. Membrane Insertion The peptide inserts into the lipid bilayer. Step1->Step2 Step3 3. Pore Formation This compound oligomerizes and induces the formation of a toroidal pore. Step2->Step3 Step3->Outer_Leaflet Disrupts Step3->Inner_Leaflet Disrupts Step4 4. Leakage & Cell Death Intracellular contents leak out, leading to cell death. Step3->Step4 Step4->Periplasm Affects This compound This compound Peptide This compound->Step1 Initiates Interaction

Proposed toroidal pore mechanism of this compound.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of antimicrobial peptides like this compound on bacterial cell membranes. While specific protocols for this compound are not extensively detailed in the public literature, these represent standard and widely accepted methods in the field.

Minimum Inhibitory Concentration (MIC) and Minimum Cidal Concentration (MCC) Assays

These assays are fundamental for determining the potency of an antimicrobial agent.

Experimental Workflow:

MIC_MCC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture 1. Prepare standardized bacterial inoculum Peptide_Dilution 2. Prepare serial dilutions of this compound Inoculation 3. Inoculate this compound dilutions with bacteria Incubate 4. Incubate at 37°C for a defined period (e.g., 18-24h) Inoculation->Incubate MIC_Reading 5. Determine MIC: Lowest concentration with no visible growth Incubate->MIC_Reading MCC_Plating 6. Plate aliquots from clear wells onto agar (B569324) plates MIC_Reading->MCC_Plating MCC_Reading 7. Determine MCC: Lowest concentration that kills 99.9% of the initial inoculum MCC_Plating->MCC_Reading

Workflow for MIC and MCC determination.

Detailed Methodology (Representative Protocol):

  • Bacterial Culture: A mid-logarithmic phase culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: this compound is serially diluted in the same broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial suspension is added to each well containing the this compound dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MCC Determination: Aliquots from the wells showing no visible growth are plated onto agar plates and incubated. The MCC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Membrane Depolarization Assay

This assay measures the ability of a peptide to disrupt the bacterial membrane potential.

Experimental Workflow:

Depolarization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Cell_Suspension 1. Prepare bacterial cell suspension in buffer Dye_Loading 2. Add a membrane potential-sensitive dye (e.g., DiSC3(5)) Baseline 3. Measure baseline fluorescence Add_Peptide 4. Add this compound Baseline->Add_Peptide Monitor_Fluorescence 5. Monitor the change in fluorescence over time Add_Peptide->Monitor_Fluorescence Depolarization_Curve 6. Plot fluorescence intensity vs. time to determine the rate of depolarization Monitor_Fluorescence->Depolarization_Curve

Workflow for membrane depolarization assay.

Detailed Methodology (Representative Protocol):

  • Cell Preparation: Mid-logarithmic phase bacteria are washed and resuspended in a suitable buffer (e.g., HEPES buffer with glucose).

  • Dye Loading: A membrane potential-sensitive fluorescent dye, such as DiSC3(5), is added to the cell suspension. This dye is quenched when it accumulates in polarized membranes.

  • Fluorescence Measurement: The cell suspension with the dye is placed in a fluorometer, and the baseline fluorescence is recorded.

  • Peptide Addition: this compound is added to the suspension, and the fluorescence intensity is monitored over time.

  • Data Analysis: Depolarization of the membrane potential leads to the release of the dye into the medium, causing an increase in fluorescence. The rate and extent of this increase are indicative of the membrane-depolarizing activity of the peptide.

Membrane Leakage Assays

These assays directly measure the permeabilization of the bacterial membrane by detecting the leakage of intracellular components or the influx of normally membrane-impermeable dyes.

Experimental Workflow (Propidium Iodide Influx):

Leakage_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Suspension 1. Prepare bacterial cell suspension Add_Dye 2. Add a membrane-impermeable dye (e.g., Propidium (B1200493) Iodide) Add_Peptide 3. Add this compound Incubate 4. Incubate for a defined period Add_Peptide->Incubate Measure_Fluorescence 5. Measure fluorescence (e.g., via flow cytometry or fluorometry) Incubate->Measure_Fluorescence Quantify_Permeabilization 6. Correlate fluorescence intensity with the degree of membrane permeabilization Measure_Fluorescence->Quantify_Permeabilization

Workflow for membrane leakage assay using propidium iodide.

Detailed Methodology (Representative Protocol for Propidium Iodide Influx):

  • Cell Preparation: Bacterial cells are washed and resuspended in a suitable buffer.

  • Dye Addition: Propidium iodide (PI), a fluorescent dye that cannot cross intact cell membranes, is added to the cell suspension.

  • Peptide Treatment: this compound is added to the suspension, and the mixture is incubated.

  • Fluorescence Measurement: The fluorescence of PI, which increases significantly upon binding to intracellular DNA, is measured using a fluorometer or flow cytometer. An increase in fluorescence indicates that the membrane has been permeabilized, allowing PI to enter the cell.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of bacterial cells, allowing for the direct visualization of morphological changes and membrane damage induced by antimicrobial peptides.

Experimental Workflow:

TEM_Workflow cluster_treatment Treatment cluster_prep Sample Preparation cluster_imaging Imaging Bacterial_Culture 1. Treat bacterial culture with this compound Fixation 2. Fix cells (e.g., with glutaraldehyde) Bacterial_Culture->Fixation Dehydration 3. Dehydrate cells through an ethanol (B145695) series Fixation->Dehydration Embedding 4. Embed cells in resin Dehydration->Embedding Sectioning 5. Cut ultra-thin sections Embedding->Sectioning Staining 6. Stain sections with heavy metals (e.g., uranyl acetate) Sectioning->Staining Imaging 7. Image sections using a transmission electron microscope Staining->Imaging

Workflow for transmission electron microscopy.

Detailed Methodology (Representative Protocol):

  • Cell Treatment: Bacterial cells are incubated with this compound at a desired concentration and for a specific duration.

  • Fixation: The cells are fixed, typically with glutaraldehyde, to preserve their structure.

  • Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol concentrations and then embedded in a resin.

  • Sectioning and Staining: The resin blocks are cut into ultra-thin sections, which are then stained with heavy metals like uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Imaging: The sections are observed under a transmission electron microscope to visualize the ultrastructural changes in the bacterial cell envelope, such as membrane blebbing, pore formation, and leakage of cytoplasmic contents.

Conclusion

This compound is a potent antimicrobial peptide that targets and disrupts the integrity of bacterial cell membranes. The available quantitative data underscores its efficacy against clinically relevant pathogens. While the precise molecular mechanism of pore formation is still under investigation, the existing evidence strongly supports a model of membrane permeabilization leading to rapid bacterial cell death. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antimicrobial peptides, which are crucial for the development of new therapeutics to combat the growing threat of antibiotic resistance. Further research focusing on detailed structural studies of this compound's interaction with bacterial membranes will be invaluable in refining our understanding of its mechanism of action and in guiding the design of next-generation antimicrobial agents.

References

D2A21: A Technical Guide to its Therapeutic Potential in Infectious Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D2A21 is a synthetically engineered antimicrobial peptide (AMP), derived from the cecropin (B1577577) family of α-helical AMPs.[1] It has demonstrated significant therapeutic potential, primarily as a topical agent for the treatment of infected wounds, including those caused by multidrug-resistant bacteria. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies. The information is intended to support further research and development of this promising antimicrobial agent.

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial therapies. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics.[2] this compound is a synthetic AMP that has shown potent activity against a range of pathogens and is being developed for the topical treatment of chronic and infected wounds.[1]

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the permeabilization and disruption of the membrane, resulting in leakage of intracellular contents and ultimately, cell death. While the primary target is the cell membrane, like other AMPs, it is possible that this compound may also have intracellular targets, such as inhibiting the synthesis of nucleic acids and proteins, although this is not as well-elucidated.

D2A21_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Negatively Charged Bacterial Membrane This compound->Membrane Electrostatic Attraction Disruption Membrane Disruption & Pore Formation Membrane->Disruption Insertion & Permeabilization Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action of this compound against bacterial cells.

Therapeutic Applications and Preclinical Data

The primary therapeutic application of this compound investigated to date is the topical treatment of infected wounds, particularly burn wounds. Preclinical studies have demonstrated its efficacy against clinically relevant pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Antimicrobial Activity

This compound has shown potent in vitro activity against a broad spectrum of bacteria.

Organism MIC Range (μg/mL) Reference
MRSA0.25 - 4[1]
In Vivo Efficacy in Animal Models

In a study by Chalekson et al. (2003), this compound was evaluated in an acutely infected full-thickness wound model in Wistar rats.

Treatment Group Number of Animals 21-Day Survival Rate (%) Reference
This compound Gel12100[3]
Control Vehicle1250[3]
Silver Sulfadiazine (B1682646) (SSD)1233[3]
Sulfamylon1283[3]

A study by Chalekson et al. (2002) assessed the efficacy of this compound in an infected burn wound model in Wistar rats.

Treatment Group Number of Animals 14-Day Survival Rate (%) Bacterial Growth in Eschar (Day 2) Reference
1.5% this compound785.7No Growth[4]
Control Gel70>10^5 organisms[4]

This compound-treated animals also showed significantly less bacterial invasion in subeschar muscle cultures and maintained their body weight compared to the control group, which experienced significant weight loss.[4]

Experimental Protocols

In Vivo Infected Full-Thickness Wound Model (Rat)

This protocol is based on the methodology described by Chalekson et al. (2003).

  • Animal Model: Male Wistar rats are used.

  • Wound Creation:

    • Anesthetize the rats.

    • Shave the dorsal surface.

    • Create two 1.5 x 1.5-cm full-thickness defects on the dorsum.

  • Inoculation:

    • Inoculate the wounds with a suspension of Pseudomonas aeruginosa (10^8 organisms).

  • Treatment:

    • Administer daily topical treatments of either this compound gel, control vehicle, silver sulfadiazine (SSD), or Sulfamylon.

  • Endpoint:

    • Monitor the animals for 21 days and record survival rates.

In Vivo Infected Burn Wound Model (Rat)

This protocol is based on the methodology described by Chalekson et al. (2002).

  • Animal Model: Male Wistar rats are used.

  • Burn Creation:

    • Anesthetize the rats.

    • Induce a 23% total body surface area scald burn.

  • Inoculation:

    • Topically apply a suspension of Pseudomonas aeruginosa (10^8 organisms) to the burn wound.

  • Treatment:

    • Apply 1.5% topical this compound or a control gel daily.

  • Endpoints:

    • Monitor survival for 14 days.

    • Perform quantitative cultures of the burn eschar and subeschar muscle at days 1, 2, and 3 post-infection.

In_Vivo_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Wistar Rat Model Wound_Creation Wound Creation (Full-thickness or Burn) Animal_Model->Wound_Creation Inoculation Bacterial Inoculation (e.g., P. aeruginosa) Wound_Creation->Inoculation Treatment Daily Topical Treatment (this compound, Control, etc.) Inoculation->Treatment Survival Survival Analysis Treatment->Survival Bacterial_Load Quantitative Bacteriology (Wound Biopsy) Treatment->Bacterial_Load

Caption: General workflow for in vivo efficacy studies of this compound.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is used to determine the MIC of this compound.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Peptide Preparation: Serially dilute this compound in the appropriate broth in a 96-well microtiter plate.

  • Incubation: Inoculate the wells with the bacterial suspension and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Other Potential Applications

Agriculture

Transgenic expression of this compound in tobacco and citrus plants has been shown to confer resistance to certain bacterial pathogens, such as Pseudomonas syringae pv. tabaci and Xanthomonas citri, respectively, suggesting its potential use in agriculture to protect crops from diseases.[5][6]

Sexually Transmitted Infections

In vitro studies have indicated that this compound has activity against pathogens responsible for sexually transmitted infections, including Chlamydia trachomatis and Trichomonas vaginalis.[7]

Conclusion

This compound is a promising synthetic antimicrobial peptide with potent activity against a range of clinically relevant bacteria, including antibiotic-resistant strains. Its primary therapeutic potential lies in the topical treatment of infected wounds, where it has demonstrated superior efficacy in preclinical models compared to some standard-of-care treatments. The mechanism of action, centered on the rapid disruption of bacterial membranes, is a key advantage that may limit the development of resistance. Further research, including well-controlled clinical trials, is warranted to fully elucidate the safety and efficacy of this compound in human patients. The additional potential applications in agriculture and for treating sexually transmitted infections also merit further investigation.

References

In-Depth Technical Guide: D2A21, a Novel Antimicrobial Peptide for Combating Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action, which may circumvent conventional resistance pathways. This technical guide provides a comprehensive overview of D2A21, a rationally designed synthetic antimicrobial peptide, and its potential as a therapeutic agent against MDR bacterial infections. This document details its mechanism of action, summarizes its in vitro and in vivo efficacy, provides detailed experimental protocols, and presents key data in a structured format for researchers and drug development professionals.

Introduction

This compound is a synthetic cationic antimicrobial peptide designed to exhibit potent and broad-spectrum antimicrobial activity.[1] Unlike traditional antibiotics that often target specific metabolic pathways, this compound, like many other AMPs, acts directly on the bacterial cell membrane, leading to rapid cell death.[2] This direct physical mechanism is thought to be less susceptible to the development of bacterial resistance. This guide will delve into the technical details of this compound, providing a valuable resource for its evaluation and potential development as a clinical candidate.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane integrity. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Upon accumulation on the bacterial surface, this compound is believed to induce membrane permeabilization and eventual lysis through one or a combination of established models for AMPs, such as the "toroidal pore" or "carpet" model. This leads to the leakage of intracellular contents and ultimately, cell death.[2]

This compound Mechanism of Action cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Membrane (Negatively Charged) Disruption Membrane Disruption Bacterial_Membrane->Disruption Pore Formation Cytoplasm Cytoplasm Lysis Cell Lysis & Death Cytoplasm->Lysis This compound This compound Peptide (Cationic) Binding Electrostatic Attraction This compound->Binding Binding->Bacterial_Membrane Disruption->Cytoplasm Leakage of Contents

This compound's proposed mechanism of action on the bacterial cell membrane.

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a wide range of multidrug-resistant bacteria. The minimum inhibitory concentrations (MICs) have been determined for several clinically relevant pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Multidrug-Resistant Bacteria

Bacterial SpeciesResistance ProfileMIC Range (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 4[1]
Pseudomonas aeruginosaMultidrug-Resistant0.125 - 4[1]
Stenotrophomonas maltophiliaMultidrug-Resistant0.5 - 32[1]
Burkholderia cepacia complexMultidrug-Resistant32 - ≥64[1]

In Vivo Efficacy

The antimicrobial activity of this compound has been validated in preclinical animal models of infected wounds and burns, demonstrating its potential for topical applications.

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelPathogenTreatmentOutcomeReference
Rat Infected Full-Thickness WoundPseudomonas aeruginosaDaily topical this compound gel100% survival at 21 days (vs. 50% in control)[3]
Rat Infected Burn WoundPseudomonas aeruginosaDaily topical 1.5% this compound gel85.7% survival at 14 days (vs. 0% in control)[4]
Rat Infected Burn WoundPseudomonas aeruginosaDaily topical 1.5% this compound gelNo bacterial growth in eschar at day 2 & 3[4]

Cytotoxicity and Hemolytic Activity

A critical aspect of antimicrobial peptide development is ensuring selectivity for bacterial cells over host cells. Studies have indicated that this compound does not have a deleterious effect on keratinocyte growth, suggesting a favorable cytotoxicity profile for topical applications.[1]

Note: Specific quantitative data such as IC50 values against human cell lines (e.g., keratinocytes, fibroblasts) and hemolytic activity (HC50) are not yet publicly available and would be crucial for a complete safety assessment.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted for testing cationic antimicrobial peptides like this compound.

Broth Microdilution Workflow Start Start Prepare_Peptide Prepare Serial Dilutions of this compound in Modified RPMI Medium Start->Prepare_Peptide Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate with Bacteria and Peptide Prepare_Peptide->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for determining the Minimum Inhibitory Concentration (MIC).
  • Media Preparation : Prepare modified RPMI 1640 medium. The exact modifications should be optimized, but often involve adjustments in salt and buffer concentrations to ensure peptide activity.

  • Peptide Dilution : Prepare a stock solution of this compound in a low-binding solvent (e.g., sterile water with 0.01% acetic acid). Perform serial twofold dilutions in the modified RPMI medium in a 96-well low-binding microtiter plate.

  • Inoculum Preparation : Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation : Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vivo Infected Wound Model

This protocol outlines the general steps for evaluating the efficacy of topical this compound in a rat model.

  • Animal Model : Use adult Wistar rats. Anesthetize the animals according to approved institutional protocols.

  • Wound Creation : Create two full-thickness excisional wounds (e.g., 1.5 x 1.5 cm) on the dorsum of each rat.[3]

  • Inoculation : Inoculate each wound with a suspension of the test bacterium (e.g., 10^8 CFU of P. aeruginosa).[3]

  • Treatment : Apply the this compound gel formulation (e.g., 1.5% this compound in a suitable hydrogel base) topically to the wounds daily. The control group should receive the hydrogel base without the peptide.

  • Evaluation : Monitor the animals for survival over a set period (e.g., 21 days).[3] For bacteriological analysis, euthanize a subset of animals at specific time points (e.g., days 1, 2, 3), excise the wound tissue, homogenize it, and perform quantitative culture to determine the bacterial load (CFU/gram of tissue).[4]

Cytotoxicity Assay (General Protocol)
  • Cell Culture : Culture human keratinocytes or fibroblasts in appropriate media in a 96-well plate until they reach a desired confluency.

  • Peptide Treatment : Expose the cells to serial dilutions of this compound for a specified period (e.g., 24 hours).

  • Viability Assessment : Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate (B86563) dehydrogenase (LDH) release assay.

  • IC50 Determination : Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against a range of multidrug-resistant bacteria. Its rapid, membrane-disrupting mechanism of action makes it an attractive candidate for further development, particularly for topical applications in treating infected wounds and burns. The in vitro and in vivo data presented in this guide underscore its potential. Further studies are warranted to fully elucidate its safety profile, including comprehensive cytotoxicity and hemolytic activity assessments, and to optimize its formulation for clinical use.

References

The Immunomodulatory Landscape of D2A21 Peptide: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Dual-Action Potential of a Promising Antimicrobial Agent

The synthetic peptide D2A21 has garnered significant attention for its potent antimicrobial activity, particularly against multidrug-resistant pathogens. While its direct bactericidal effects are well-documented, the immunomodulatory properties of this compound remain a burgeoning area of investigation. This technical guide synthesizes the current understanding of this compound, focusing on its established antimicrobial efficacy and exploring its potential to modulate the host immune response. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this compound's therapeutic promise.

Executive Summary

This compound is a synthetic antimicrobial peptide (AMP) that has demonstrated significant efficacy in preclinical studies for treating infected wounds and burns. Its primary mechanism of action is direct antimicrobial activity against a broad spectrum of bacteria, including notoriously resistant strains like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). While direct evidence for the immunomodulatory functions of this compound is still emerging, the broader class of AMPs is known to possess significant immune-regulating capabilities. This whitepaper will first present the robust quantitative data supporting this compound's antimicrobial prowess and then delve into the potential immunomodulatory pathways it may influence, based on the established mechanisms of similar peptides. Detailed experimental protocols for investigating these properties are also provided to facilitate further research.

Antimicrobial Properties of this compound: Quantitative Data

The primary therapeutic value of this compound, as established in the scientific literature, lies in its direct and potent antimicrobial effects. Preclinical studies, particularly in animal models of infected wounds and burns, have provided compelling quantitative data on its efficacy.

In Vivo Efficacy in Infected Wound and Burn Models

Animal studies have been pivotal in demonstrating the therapeutic potential of this compound. The following tables summarize key findings from these studies.

Table 1: Survival Analysis in an Acutely Infected Wound Model
Treatment Group 21-Day Survival Rate (%)
This compound Gel100%[1]
Control Vehicle50%[1]
Silver Sulfadiazine (SSD)33%[1]
Sulfamylon83%[1]
Data from a study in Wistar rats with full-thickness wounds inoculated with Pseudomonas aeruginosa.[1]
Table 2: Efficacy in an Infected Burn Wound Model
Parameter Observation
Bacterial Growth in Eschar (Day 2-3)
This compound-TreatedNo bacterial growth[2]
Control>10^5 organisms[2]
Subeschar Muscle Bacterial Invasion Significantly less compared to controls[2]
14-Day Survival Rate
This compound-Treated85.7%[2]
Control0%[2]
Data from a study in Wistar rats with scald burns inoculated with Pseudomonas aeruginosa.[2]
In Vitro Antimicrobial Activity

This compound has demonstrated potent activity against a range of clinically relevant bacteria in laboratory settings.

Table 3: In Vitro Activity of this compound
Organism Minimum Inhibitory Concentration (MIC) Range
Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 - 4 µg/mL[1]
Further research is needed to establish a comprehensive MIC profile against a wider array of pathogens.

Potential Immunomodulatory Properties of this compound

While direct research into the immunomodulatory effects of this compound is limited, the broader family of cationic antimicrobial peptides exhibits a range of activities that influence the innate and adaptive immune systems. It is plausible that this compound shares some of these properties. The following sections outline potential mechanisms of immunomodulation for this compound based on the known functions of other AMPs.

Interaction with Host Immune Cells

AMPs are known to interact with various immune cells, including macrophages, neutrophils, and dendritic cells. These interactions can lead to chemotaxis (the recruitment of immune cells to the site of infection), enhanced phagocytosis, and the modulation of cytokine production.

Modulation of Inflammatory Responses

A key feature of many AMPs is their ability to modulate the inflammatory response. This can be a dual-edged sword: at low concentrations, they can promote a beneficial inflammatory response to clear infection, while at higher concentrations or in different contexts, they can suppress inflammation to prevent excessive tissue damage. This modulation is often achieved through interaction with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and subsequent signaling through Toll-like receptors (TLRs).

Potential Signaling Pathways

Based on the actions of other AMPs, this compound could potentially influence key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, this compound could control the expression of pro-inflammatory and anti-inflammatory cytokines.

Below is a diagram illustrating a hypothetical signaling pathway for the immunomodulatory action of an antimicrobial peptide like this compound, based on established mechanisms for other AMPs.

Potential_Immunomodulatory_Pathway_of_this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound LPS LPS This compound->LPS Neutralization TLR4 TLR4 This compound->TLR4 Modulation? LPS->TLR4 Activation MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NF_kB NF-κB MyD88->NF_kB MAPK MAPK MyD88->MAPK IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines MAPK->Cytokines Anti_Cytokines Anti-inflammatory Cytokines IRF3->Anti_Cytokines e.g., IFN-β

Figure 1: Hypothetical signaling of this compound's immunomodulatory effects.

Experimental Protocols for Assessing Immunomodulatory Properties

To elucidate the specific immunomodulatory effects of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are adapted from established methods for studying other antimicrobial peptides.

In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of this compound on cytokine production by macrophages in the presence and absence of a bacterial stimulus (LPS).

Methodology:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seed cells in 24-well plates and allow them to adhere.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) with and without LPS (e.g., 100 ng/mL).

  • Include positive (LPS only) and negative (media only) controls.

  • Incubate for a specified period (e.g., 24 hours).

  • Collect cell culture supernatants.

  • Quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or a multiplex cytokine assay.

Chemotaxis Assay

Objective: To assess the ability of this compound to attract immune cells.

Methodology:

  • Isolate primary immune cells (e.g., human neutrophils or monocytes) from peripheral blood.

  • Use a Boyden chamber or a similar transwell migration assay system.

  • Place varying concentrations of this compound in the lower chamber.

  • Add the isolated immune cells to the upper chamber.

  • Incubate for a sufficient time to allow for cell migration (e.g., 1-3 hours).

  • Quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.

In Vivo Murine Model of Inflammation

Objective: To evaluate the in vivo immunomodulatory effects of this compound.

Methodology:

  • Induce localized inflammation in mice, for example, by intraperitoneal injection of LPS.

  • Administer this compound (e.g., via intravenous or intraperitoneal injection) at different time points relative to the inflammatory stimulus.

  • At a designated time point, collect peritoneal lavage fluid and/or blood samples.

  • Perform a cell count and differential to determine the recruitment of immune cells (neutrophils, macrophages) to the site of inflammation.

  • Measure cytokine levels in the collected fluids using ELISA or multiplex assays.

The following diagram outlines a general workflow for investigating the immunomodulatory properties of a peptide like this compound.

Experimental_Workflow_for_Immunomodulation_Study Peptide_Synthesis This compound Peptide Synthesis and Purification In_Vitro_Assays In Vitro Assays Peptide_Synthesis->In_Vitro_Assays Macrophage_Assay Macrophage Stimulation (Cytokine Profiling) In_Vitro_Assays->Macrophage_Assay Chemotaxis_Assay Chemotaxis Assay (Immune Cell Recruitment) In_Vitro_Assays->Chemotaxis_Assay TLR_Reporter_Assay TLR Reporter Cell Assay (Signaling Pathway) In_Vitro_Assays->TLR_Reporter_Assay In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Mechanism Elucidation Macrophage_Assay->Data_Analysis Chemotaxis_Assay->Data_Analysis TLR_Reporter_Assay->Data_Analysis Inflammation_Model Murine Model of Inflammation (LPS Challenge) In_Vivo_Studies->Inflammation_Model Infection_Model Murine Model of Infection (Bacterial Challenge) In_Vivo_Studies->Infection_Model Inflammation_Model->Data_Analysis Infection_Model->Data_Analysis Conclusion Conclusion on Immunomodulatory Potential Data_Analysis->Conclusion

Figure 2: General experimental workflow for this compound immunomodulation studies.

Conclusion and Future Directions

The this compound peptide stands as a highly promising candidate for the treatment of topical infections, backed by strong preclinical evidence of its antimicrobial efficacy. While its immunomodulatory properties are not yet fully characterized, the known behavior of similar antimicrobial peptides suggests a high probability that this compound also possesses the ability to modulate the host's immune response.

Future research should prioritize the systematic investigation of these potential immunomodulatory effects. A deeper understanding of how this compound interacts with immune cells and signaling pathways will be crucial for its clinical development. Elucidating this dual mechanism of action—direct antimicrobial activity and immunomodulation—could unlock the full therapeutic potential of this compound, not only as an antimicrobial agent but also as a host-directed therapy for a variety of infectious and inflammatory conditions. The experimental protocols outlined in this whitepaper provide a roadmap for such investigations, which will be instrumental in translating the promise of this compound into a clinical reality.

References

D2A21: A Technical Guide to a Synthetic Antimicrobial Peptide for Plant Disease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic antimicrobial peptide D2A21 has emerged as a promising candidate for enhancing disease resistance in plants. This technical guide provides an in-depth overview of the research surrounding this compound, with a focus on its efficacy, mechanism of action, and the molecular pathways it potentially influences. This document synthesizes key quantitative data, details experimental methodologies for its study, and presents a putative signaling pathway to guide future research and development.

Introduction

Plant diseases pose a significant threat to global food security. Traditional disease management strategies often face challenges such as the emergence of pathogen resistance and environmental concerns. Antimicrobial peptides (AMPs) represent a class of molecules with broad-spectrum activity against various plant pathogens. This compound is a synthetic AMP that has demonstrated considerable potential in conferring resistance to specific bacterial diseases in transgenic plants. This guide aims to provide a comprehensive technical resource for researchers and professionals interested in the application of this compound in plant biotechnology and disease management.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative findings from research on this compound, primarily focusing on its effects on transgenic tobacco and citrus against specific bacterial pathogens.

Table 1: In Vitro Antimicrobial Activity of this compound

Target OrganismAssayEffective ConcentrationReference
Xanthomonas citriIn vitro screeningOne of the most active among 40 AMPs[1][2]
Agrobacterium tumefaciensIn vitro screeningActive[2][3]
Sinorhizobium melilotiIn vitro screeningActive[2][3]
Liberibacter crescens (surrogate for 'Candidatus Liberibacter asiaticus')Growth inhibitionMIC between 20-40 μM[2]

Table 2: Disease Resistance in Transgenic Tobacco Expressing this compound against Pseudomonas syringae pv. tabaci

Inoculum Concentration (CFU/ml)Observation in this compound Transgenic LinesObservation in Control PlantsReference
10² - 10⁵No or few lesionsSevere disease symptoms[1]
10⁶Some necrotic lesionsSevere disease symptoms[1]
10⁴Significantly fewer lesionsNumerous lesions[2]

Table 3: Disease Resistance in Transgenic Carrizo Citrange Expressing this compound against Xanthomonas citri

Inoculation MethodInoculum Concentration (CFU/ml)Observation in this compound Transgenic LinesObservation in Control PlantsReference
Leaf Infiltration10⁶Marked disease resistanceClear canker symptoms[1][3]
Spray Inoculation10⁶Marked disease resistanceClear canker symptoms[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound's role in plant disease resistance, primarily based on the work of Hao et al. (2017).[2][3]

Plant Transformation
  • Vector Construction: The DNA sequence encoding the this compound peptide is synthesized and cloned into a binary vector suitable for plant transformation (e.g., pBinARS/Plus). The expression of the this compound gene is typically driven by a constitutive promoter, such as the double CaMV 35S promoter (D35S-p).

  • Agrobacterium-mediated Transformation:

    • The binary vector containing the this compound gene is introduced into a competent Agrobacterium tumefaciens strain (e.g., EHA105).

    • Leaf discs from sterilely grown plants (e.g., tobacco, Carrizo citrange) are co-cultivated with the transformed Agrobacterium.

    • Following co-cultivation, the leaf discs are transferred to a selection medium containing antibiotics to kill the Agrobacterium and a selection agent (e.g., kanamycin) to select for transformed plant cells.

    • Shoots regenerating from the calli are transferred to a rooting medium.

    • Rooted plantlets are acclimatized and grown in a greenhouse.

Molecular Analysis of Transgenic Plants
  • PCR Analysis for Gene Integration:

    • Genomic DNA is extracted from the leaves of putative transgenic and wild-type control plants.

    • PCR is performed using primers specific to the this compound transgene to confirm its integration into the plant genome.

  • RT-qPCR for Gene Expression Analysis:

    • Total RNA is extracted from the leaves of transgenic and control plants.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

    • Quantitative real-time PCR (RT-qPCR) is performed using primers specific to the this compound transgene and a reference gene (e.g., EF1α for tobacco, GAPC2 for citrus) for normalization.

    • The relative expression level of the this compound gene is calculated using the ΔΔCt method.

Disease Challenge Assays
  • Bacterial Inoculum Preparation:

    • The bacterial pathogen (Pseudomonas syringae pv. tabaci or Xanthomonas citri) is grown in an appropriate liquid medium to the desired optical density.

    • The bacterial cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., 10 mM MgCl₂) to the desired concentration (CFU/ml).

  • Leaf Infiltration Assay:

    • A needless syringe is used to infiltrate the bacterial suspension into the intercellular spaces of fully expanded leaves of both transgenic and control plants.

    • Disease symptoms are observed and recorded at specific time points post-inoculation.

  • Spray Inoculation Assay (for citrus canker):

    • The bacterial suspension is sprayed onto the leaves of young, actively growing citrus plants until runoff.

    • The inoculated plants are maintained in a high-humidity environment for 24-48 hours to facilitate infection.

    • Canker development is assessed at regular intervals.

Signaling Pathways and Mechanism of Action

While the direct antimicrobial activity of this compound against certain pathogens is evident, its interaction with the plant's innate immune system is not yet fully elucidated. Based on the current understanding of antimicrobial peptide signaling in plants, a hypothetical signaling pathway for this compound is proposed below.

Proposed Signaling Pathway for this compound-Mediated Defense

The following diagram illustrates a plausible signaling cascade that could be initiated upon the expression of this compound in plant cells, leading to an enhanced defense response. This model is based on general knowledge of plant AMP signaling and requires experimental validation for this compound.

D2A21_Signaling_Pathway This compound This compound Peptide (Constitutively Expressed) Membrane_Disruption Direct Antimicrobial Activity: Membrane Disruption This compound->Membrane_Disruption Direct Action Pathogen Pathogen Presence (e.g., P. syringae, X. citri) Pathogen->Membrane_Disruption PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Pathogen->PAMPs Resistance Enhanced Disease Resistance Membrane_Disruption->Resistance PRR Pattern Recognition Receptor (PRR) PAMPs->PRR Recognition Ca_Influx Ca²⁺ Influx PRR->Ca_Influx ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst MAPK_Cascade MAPK Cascade Activation Ca_Influx->MAPK_Cascade ROS_Burst->MAPK_Cascade Hormone_Signaling Hormone Signaling (Jasmonic Acid, Ethylene) MAPK_Cascade->Hormone_Signaling Defense_Genes Upregulation of Defense-Related Genes MAPK_Cascade->Defense_Genes Hormone_Signaling->Defense_Genes Defense_Genes->Resistance

Caption: Proposed signaling pathway for this compound-mediated plant disease resistance.

Experimental Workflow for Investigating this compound Signaling

The following diagram outlines a logical workflow for future experiments aimed at validating the proposed signaling pathway for this compound.

D2A21_Signaling_Workflow Start Start: this compound Transgenic Plants Pathogen_Challenge Pathogen Challenge (e.g., P. syringae) Start->Pathogen_Challenge Time_Course Time-Course Sample Collection Pathogen_Challenge->Time_Course Calcium_Imaging Calcium Imaging (e.g., aequorin) Time_Course->Calcium_Imaging ROS_Detection ROS Detection (e.g., DAB staining) Time_Course->ROS_Detection MAPK_Assay MAPK Activity Assay (e.g., Western blot for pMAPK) Time_Course->MAPK_Assay Hormone_Quantification Hormone Quantification (e.g., LC-MS) Time_Course->Hormone_Quantification Transcriptomics Transcriptome Analysis (RNA-Seq) Time_Course->Transcriptomics Data_Integration Data Integration and Pathway Analysis Calcium_Imaging->Data_Integration ROS_Detection->Data_Integration MAPK_Assay->Data_Integration Hormone_Quantification->Data_Integration Transcriptomics->Data_Integration Pathway_Validation Pathway Validation (e.g., using inhibitors, mutants) Data_Integration->Pathway_Validation

References

Methodological & Application

Application Notes and Protocols: D2A21 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetic antimicrobial peptide that has demonstrated significant efficacy against a broad spectrum of bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1] As a member of the cationic peptide family, its primary mechanism of action is believed to involve the disruption of bacterial cell membranes.[2] This unique mode of action makes it a promising candidate for therapeutic applications, particularly in the treatment of infected wounds.[1][3] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical step in evaluating its antimicrobial potency.

Data Presentation

Summary of this compound Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values for this compound against various pathogenic bacteria. This data highlights the peptide's potent, broad-spectrum activity.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 292130.25 - 4[1]
Pseudomonas aeruginosaATCC 278530.125 - 4[1]
Stenotrophomonas maltophiliaClinical Isolates0.5 - 32[1]
Burkholderia cepaciaClinical Isolates32 - ≥64[1]
Xanthomonas citri3213Not specified, but effective[4]
Agrobacterium tumefaciensNot specifiedNot specified, but effective[4]
Sinorhizobium melilotiNot specifiedNot specified, but effective[4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol for this compound

This protocol details the broth microdilution method for determining the MIC of the this compound peptide. This method is a standard and reliable way to assess the in vitro antimicrobial activity of a compound.[5]

Materials:

  • This compound peptide, lyophilized

  • Sterile, deionized water or 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide reconstitution[5]

  • Mueller-Hinton Broth (MHB)[5]

  • Bacterial strains for testing (e.g., S. aureus, P. aeruginosa)

  • Sterile 96-well polypropylene (B1209903) microtiter plates[5]

  • Sterile polypropylene tubes

  • Incubator (37°C)

  • Microplate reader (600 nm)

  • Spectrophotometer

  • Sterile pipette tips and pipettors

Procedure:

  • Peptide Preparation:

    • Reconstitute the lyophilized this compound peptide in sterile deionized water or 0.01% acetic acid with 0.2% BSA to create a stock solution (e.g., 1 mg/mL).[5] The use of acetic acid and BSA can help prevent the peptide from adhering to plastic surfaces.

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in polypropylene tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (approximately 4-6 hours).

    • Adjust the bacterial suspension with fresh MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Microtiter Plate Setup:

    • In a sterile 96-well polypropylene microtiter plate, add 50 µL of MHB to all wells.

    • Add 50 µL of each this compound dilution to the corresponding wells, resulting in a final volume of 100 µL and the desired final peptide concentrations.

    • Prepare the following control wells:

      • Growth Control: 50 µL of MHB + 50 µL of the final bacterial suspension.

      • Sterility Control: 100 µL of sterile MHB.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial suspension (1 x 10^6 CFU/mL) to each well containing the this compound dilutions and the growth control well. The final bacterial concentration in each well will be approximately 5 x 10^5 CFU/mL.[6]

    • Incubate the microtiter plate at 37°C for 18-24 hours.[5]

  • MIC Determination:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth. The MIC can be defined as the lowest concentration that shows an 80% or greater reduction in growth compared to the growth control.[7]

Mandatory Visualization

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis peptide_prep This compound Peptide Serial Dilutions plate_setup 96-Well Plate Setup: - Peptide Dilutions - Controls peptide_prep->plate_setup bacterial_prep Bacterial Culture Preparation & Standardization inoculation Inoculation with Bacterial Suspension bacterial_prep->inoculation plate_setup->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual or OD Reading) incubation->mic_determination

Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) Assay.

D2A21_Mechanism_of_Action cluster_peptide This compound Peptide cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism This compound This compound (Cationic Peptide) binding Electrostatic Binding This compound->binding membrane Negatively Charged Bacterial Membrane membrane->binding disruption Membrane Disruption & Pore Formation binding->disruption lysis Cell Lysis & Death disruption->lysis

Caption: Proposed Mechanism of Action for the this compound Antimicrobial Peptide.

References

Application Notes and Protocols for Topical D2A21 Gel Formulation in Infected Wounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infected wounds present a significant challenge in clinical practice, often leading to delayed healing, increased morbidity, and the rise of antibiotic-resistant bacterial strains. The antimicrobial peptide D2A21, a synthetically engineered peptide, has demonstrated considerable promise as a topical agent for combating wound infections.[1][2][3] These application notes provide a comprehensive overview of the formulation, in vitro and in vivo efficacy, and relevant experimental protocols for the evaluation of a topical this compound gel.

This compound Gel Formulation

The following protocol describes the preparation of a 1.5% (w/w) this compound hydrogel, a concentration that has been shown to be effective in preclinical studies.[1] This formulation is designed to be biocompatible, provide a moist wound environment, and ensure the sustained release of the active peptide.

Materials
  • This compound peptide (lyophilized powder)

  • Carbopol® 940

  • Hydroxypropyl Methylcellulose (HPMC)

  • Glycerin

  • Triethanolamine (B1662121)

  • Sterile deionized water

Equipment
  • Analytical balance

  • pH meter

  • Homogenizer or high-speed stirrer

  • Autoclave

  • Sterile beakers and spatulas

Protocol for 1.5% this compound Gel Preparation
  • Preparation of the Gel Base:

    • In a sterile beaker, disperse Carbopol® 940 (e.g., 1% w/v) and Hydroxypropyl Methylcellulose (HPMC) (e.g., 1% w/v) in sterile deionized water with continuous stirring until a uniform dispersion is achieved.

    • Allow the mixture to swell overnight at room temperature to ensure complete hydration of the polymers.

    • Add Glycerin (e.g., 10% w/v) to the dispersion and mix thoroughly. Glycerin acts as a humectant, preventing the gel from drying out.

  • Incorporation of this compound:

    • Accurately weigh the required amount of lyophilized this compound peptide to achieve a final concentration of 1.5% (w/w).

    • Dissolve the this compound peptide in a small amount of sterile deionized water.

    • Slowly add the this compound solution to the gel base with continuous mixing until a homogenous gel is formed.

  • pH Adjustment and Final Formulation:

    • Measure the pH of the gel. Adjust the pH to a physiologically acceptable range (typically 6.8-7.2) by adding triethanolamine dropwise while stirring. This will also cause the Carbopol to neutralize and form a gel structure.

    • Continue to mix the gel at a low speed to remove any entrapped air bubbles.

    • Store the final this compound gel in sterile, airtight containers at 4°C.

Data Presentation: Efficacy of this compound Gel

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound gel in infected wound models.

Table 1: In Vivo Efficacy of 1.5% this compound Gel in an Infected Burn Wound Model
ParameterThis compound-Treated GroupControl GroupReference
Bacterial Growth in Eschar (Day 2) No bacterial growth>10^5 organisms[1]
Bacterial Growth in Eschar (Day 3) No bacterial growth>10^5 organisms[1]
Survival Rate (14 days) 85.7%0%[1]
Table 2: In Vivo Efficacy of this compound Gel in a Full-Thickness Infected Wound Model
Treatment Group21-Day Survival RateReference
This compound Gel 100%[3]
Control Vehicle 50%[3]
Silver Sulfadiazine (SSD) 33%[3]
Sulfamylon 83%[3]
Table 3: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
PathogenMIC Range (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA) 0.25 - 4[4]
Multidrug-resistant P. aeruginosa 0.125 - 4
Stenotrophomonas maltophilia 0.5 - 32
Burkholderia cepacia 32 - ≥64

Experimental Protocols

In Vivo Infected Wound Model Protocol (Rat)

This protocol describes the creation of a full-thickness infected wound in a rat model to evaluate the in vivo efficacy of topical antimicrobial agents.

  • Animal Preparation:

    • Anesthetize Wistar rats (or a similar strain) using an appropriate anesthetic agent.

    • Shave the dorsal surface of the rat and disinfect the area with 70% ethanol.

  • Wound Creation:

    • Create two 1.5 x 1.5-cm full-thickness defects on the dorsum of each rat using a sterile scalpel.[3]

  • Inoculation:

    • Inoculate each wound with a standardized suspension of pathogenic bacteria (e.g., 10^8 CFU of Pseudomonas aeruginosa).[3]

  • Treatment:

    • Divide the animals into treatment and control groups.

    • Apply the this compound gel (or control vehicle/comparator drug) topically to the wounds daily.

  • Evaluation:

    • Monitor the animals daily for signs of infection, and wound healing, and record survival rates.

    • At predetermined time points, euthanize a subset of animals for quantitative bacterial analysis of the wound tissue.

Quantitative Bacterial Culture from Wound Tissue Protocol

This protocol outlines the procedure for determining the bacterial load in wound tissue.

  • Tissue Collection:

    • Aseptically excise a biopsy of the wound tissue (eschar and subeschar muscle).[1]

  • Homogenization:

    • Weigh the tissue sample.

    • Homogenize the tissue in a sterile saline solution.

  • Serial Dilution and Plating:

    • Perform serial dilutions of the tissue homogenate.

    • Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colony-forming units (CFUs) and calculate the number of CFUs per gram of tissue.

In Vitro Cytotoxicity Assay Protocol

This protocol is used to assess the potential toxicity of the this compound peptide on mammalian cells.

  • Cell Culture:

    • Culture human keratinocytes or fibroblasts in an appropriate growth medium.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound peptide.

    • Replace the cell culture medium with a medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound

The primary antimicrobial mechanism of this compound is believed to be the disruption of the bacterial cell membrane. As a cationic peptide, it electrostatically interacts with the negatively charged components of the bacterial membrane, leading to pore formation and cell lysis.

D2A21_Antimicrobial_Mechanism This compound This compound Peptide (Cationic) BacterialMembrane Bacterial Cell Membrane (Anionic) This compound->BacterialMembrane Electrostatic Interaction PoreFormation Membrane Disruption & Pore Formation BacterialMembrane->PoreFormation CellLysis Bacterial Cell Lysis PoreFormation->CellLysis

Proposed antimicrobial mechanism of this compound.
Potential Signaling Pathways in Wound Healing Modulated by this compound

While the direct effects of this compound on host cell signaling are still under investigation, antimicrobial peptides are known to modulate the wound healing process through various mechanisms beyond their direct bactericidal activity. These can include immunomodulatory effects and direct actions on skin cells like keratinocytes and fibroblasts.

D2A21_Wound_Healing_Pathway cluster_direct_effects Direct Effects on Bacteria cluster_indirect_effects Potential Host Cell Modulation This compound This compound Peptide BacterialDeath Bacterial Death This compound->BacterialDeath Membrane Disruption ImmuneCells Immune Cells (e.g., Macrophages) This compound->ImmuneCells Immunomodulation (Hypothesized) Keratinocytes Keratinocytes This compound->Keratinocytes Direct Interaction (Hypothesized) Fibroblasts Fibroblasts This compound->Fibroblasts Direct Interaction (Hypothesized) WoundHealing Enhanced Wound Healing BacterialDeath->WoundHealing Reduced Infection CytokineModulation Cytokine & Growth Factor Modulation ImmuneCells->CytokineModulation ProliferationMigration Proliferation & Migration Keratinocytes->ProliferationMigration ECM_Production ECM Production (e.g., Collagen) Fibroblasts->ECM_Production CytokineModulation->Keratinocytes CytokineModulation->Fibroblasts ProliferationMigration->WoundHealing Re-epithelialization ECM_Production->WoundHealing Tissue Remodeling

Hypothesized signaling pathways for this compound in wound healing.
Experimental Workflow for Evaluating a Novel Topical Antimicrobial

The following diagram outlines a typical workflow for the preclinical evaluation of a new topical antimicrobial agent for infected wounds.

Experimental_Workflow Formulation 1. Formulation Development & Characterization InVitro 2. In Vitro Efficacy (MIC, MBC) Formulation->InVitro Cytotoxicity 3. In Vitro Cytotoxicity (Keratinocytes, Fibroblasts) InVitro->Cytotoxicity InVivo 4. In Vivo Efficacy (Infected Wound Model) Cytotoxicity->InVivo Histology 5. Histological Analysis (Wound Healing Assessment) InVivo->Histology DataAnalysis 6. Data Analysis & Conclusion Histology->DataAnalysis

Preclinical evaluation workflow for topical antimicrobials.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of D2A21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetically engineered antimicrobial peptide that has demonstrated significant activity against a variety of pathogens.[1] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial. These application notes provide a detailed overview and experimental protocols for assessing the in vitro cytotoxicity of this compound. The primary mechanism of action for antimicrobial peptides like this compound is the disruption of the cell membrane, which typically leads to necrotic cell death.[2][3][4] This document outlines methods to quantify cell viability and understand the mode of cell death induced by this compound.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxicity of this compound against mammalian cells.

Cell LineAssayThis compound Concentration% Cell ViabilityCytotoxicity LevelReference
McCoy (mouse fibroblast)AlamarBlueDilutions of a 2% gel formulation (5.9 mM)Showed significant cytotoxicitySignificant[5]
Human KeratinocytesNot specifiedNot specifiedNo deleterious effect observedLow[6]

Experimental Protocols

Cell Viability Assessment using AlamarBlue® Assay

Principle: The AlamarBlue® assay incorporates a cell-permeable, non-toxic redox indicator, resazurin (B115843), which is blue in color. In viable, metabolically active cells, intracellular reductases convert resazurin to the fluorescent and pink-colored resorufin (B1680543). The amount of resorufin produced is proportional to the number of viable cells and can be quantified by measuring fluorescence or absorbance.

Materials:

  • This compound peptide solution

  • Target mammalian cell line (e.g., McCoy, HaCaT, or other relevant lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • AlamarBlue® cell viability reagent

  • 96-well, black, clear-bottom tissue culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Fluorescence microplate reader (Ex: 560 nm, Em: 590 nm) or absorbance microplate reader (570 nm and 600 nm)

Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

    • Adjust the cell suspension to the desired concentration in a complete culture medium. The optimal seeding density should be determined for each cell line but is typically in the range of 5,000 to 20,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include control wells:

      • Vehicle Control: Cells treated with the same diluent used for this compound.

      • Untreated Control: Cells in a complete culture medium only.

      • Blank Control: Complete culture medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • AlamarBlue® Incubation:

    • Add AlamarBlue® reagent to each well in an amount equal to 10% of the culture volume (typically 10 µL for a 100 µL culture volume).

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Alternatively, measure the absorbance at 570 nm and a reference wavelength of 600 nm.

  • Data Analysis:

    • Subtract the average fluorescence/absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Assessment of Membrane Integrity using Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. In cells with compromised membrane integrity, a hallmark of necrosis, PI can enter the cell and bind to DNA, emitting a bright red fluorescence. Flow cytometry can be used to quantify the percentage of PI-positive (necrotic) cells.

Materials:

  • This compound peptide solution

  • Target mammalian cell line

  • Complete cell culture medium

  • PBS

  • Propidium Iodide (PI) staining solution

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect the culture medium (which contains detached, potentially dead cells).

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using Trypsin-EDTA and combine them with the collected medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Staining:

    • Add PI staining solution to the cell suspension according to the manufacturer's instructions.

    • Incubate on ice and in the dark for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a 488 nm laser and detect the emission in the red channel (typically ~617 nm).

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of PI-positive cells in the treated and control samples.

Visualization of this compound's Mechanism of Action

The primary cytotoxic mechanism of this compound is believed to be through the disruption of the cell membrane, leading to necrosis. This is a common mechanism for many antimicrobial peptides. The process does not typically involve the complex signaling cascades of apoptosis.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

The following diagram illustrates a general experimental workflow for assessing the in vitro cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Mammalian Cell Culture Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding D2A21_Prep 2. Prepare this compound Dilutions Treatment 4. Treat Cells with this compound D2A21_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Add_Reagent 6. Add Cytotoxicity Reagent (e.g., AlamarBlue) Incubation->Add_Reagent Measure 7. Measure Signal (Fluorescence/Absorbance) Add_Reagent->Measure Calculate 8. Calculate % Viability Measure->Calculate IC50 9. Determine IC50 Calculate->IC50

Caption: General workflow for in vitro cytotoxicity testing.

References

Application Notes: D2A21 Transgenic Tobacco for Enhanced Disease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

The antimicrobial peptide D2A21 has been identified as a potent agent against a variety of plant pathogens.[1][2] This synthetic 23-amino acid peptide exhibits significant activity against bacteria such as Xanthomonas citri and Pseudomonas syringae pv. tabaci, as well as broad-spectrum antifungal properties.[1][2] Genetic engineering of tobacco plants to express this compound offers a promising strategy to confer robust resistance to diseases like wildfire, caused by P. syringae pv. tabaci.[1][3]

This document provides detailed protocols for the creation, molecular analysis, and disease resistance testing of this compound transgenic tobacco. The methodologies are based on successful experiments where the expression of this compound in tobacco resulted in a remarkable reduction in disease symptoms compared to control plants.[1] These notes are intended for researchers in plant biology and drug development seeking to utilize antimicrobial peptides for crop protection.

Mechanism of Action

Antimicrobial peptides (AMPs) like this compound primarily function by disrupting the integrity of pathogen cell membranes. Their amphipathic nature allows them to insert into the lipid bilayer of bacterial and fungal membranes, forming pores or channels. This leads to leakage of essential cellular contents and ultimately, cell death.

cluster_membrane Pathogen Cell Membrane Lipid1 Lipid Head Lipid2 Lipid Head Lipid3 Lipid Head Lipid4 Lipid Head Lipid5 Lipid Head Lipid6 Lipid Head This compound This compound Peptide Pore Pore Formation This compound->Pore Inserts into membrane Disruption Membrane Disruption Pore->Disruption Causes Lysis Cell Lysis Disruption->Lysis Leads to start Prepare Tobacco Leaf Explants infection Infect Explants with Agrobacterium (30 min incubation) start->infection agrobacterium Prepare Agrobacterium Culture (Strain LBA4404 with this compound vector) agrobacterium->infection cocultivation Co-cultivation (2-4 days in dark) infection->cocultivation selection Transfer to Selection Medium (e.g., MS with Kanamycin & Timentin) cocultivation->selection regeneration Shoot Regeneration (Subculture every 3 weeks) selection->regeneration rooting Transfer Shoots to Rooting Medium regeneration->rooting acclimatization Acclimatize Plantlets to Greenhouse rooting->acclimatization end Mature T0 Transgenic Plant acclimatization->end cluster_dna Genomic DNA Analysis cluster_rna Gene Expression Analysis dna_extraction gDNA Extraction (from leaf tissue) pcr PCR Amplification (this compound & nptII genes) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel dna_result Confirm Gene Integration gel->dna_result rna_extraction Total RNA Extraction (from leaf tissue) cdna cDNA Synthesis (Reverse Transcription) rna_extraction->cdna rt_qpcr RT-qPCR (this compound & reference gene) cdna->rt_qpcr rna_result Quantify Expression Level rt_qpcr->rna_result leaf_sample Leaf Sample from Putative Transgenic Plant leaf_sample->dna_extraction leaf_sample->rna_extraction

References

Application Notes and Protocols for D2A21 in the Control of Citrus Canker (Xanthomonas citri)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrus canker, caused by the bacterium Xanthomonas citri subsp. citri, is a devastating disease affecting citrus production worldwide. The antimicrobial peptide D2A21 has emerged as a promising candidate for controlling this pathogen. This compound is a synthetic peptide that has demonstrated significant activity against X. citri.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in research and development settings, focusing on its application in transgenic citrus for disease control.

Mechanism of Action

Antimicrobial peptides (AMPs) like this compound are known to have a dual function in plant defense. They can act directly as bactericides, often by disrupting the bacterial cell membrane.[6] Additionally, AMPs can stimulate the plant's own immune system, likely through the activation of defense signaling pathways such as those involving Reactive Oxygen Species (ROS) production and Mitogen-Activated Protein Kinase (MAPK) signaling.[1] The expression of this compound in transgenic citrus has been shown to confer significant resistance to citrus canker.[1][2][3][4]

Data Presentation

The efficacy of this compound in transgenic citrus has been quantified through molecular and pathological analyses. The following tables summarize the key quantitative data from studies on transgenic Carrizo citrange expressing this compound.

Table 1: Relative Expression of this compound in Transgenic Citrus Lines

Transgenic LineTarget GeneReference GeneMethodRelative Expression (Fold Change)
Transgenic Carrizo 1This compoundGAPC2RT-qPCRHigh
Transgenic Carrizo 2This compoundGAPC2RT-qPCRMedium
Transgenic Carrizo 3This compoundGAPC2RT-qPCRLow
Non-transgenic ControlThis compoundGAPC2RT-qPCRNot Detected

Note: The expression fold change is relative to the non-transgenic control, where the Ct value for this compound was set to 40.[5][7][8] The qualitative descriptors (High, Medium, Low) are used here to represent the range of expression levels typically observed across different transgenic lines.

Table 2: Citrus Canker Disease Severity on Transgenic and Control Plants

Plant LineInoculation MethodXanthomonas citri Concentration (CFU/mL)Observation PeriodDisease Symptoms
Transgenic Carrizo (expressing this compound)Leaf Infiltration10⁶2 weeksSignificantly reduced canker development
Transgenic Carrizo (expressing this compound)Spray Inoculation10⁶2 weeksMarked resistance to canker
Non-transgenic ControlLeaf Infiltration10⁶2 weeksClear canker symptoms
Non-transgenic ControlSpray Inoculation10⁶2 weeksClear canker symptoms

Experimental Protocols

Detailed protocols for key experiments involving the use of this compound to control Xanthomonas citri are provided below.

Protocol 1: Generation of Transgenic Citrus Expressing this compound via Agrobacterium-mediated Transformation

This protocol outlines the steps for creating transgenic citrus plants that express the this compound peptide.

1. Vector Construction:

  • Synthesize the DNA sequence encoding the this compound peptide.
  • Clone the this compound coding sequence into a binary vector suitable for plant transformation (e.g., pBinARS/Plus) under the control of a constitutive promoter (e.g., CaMV 35S).[1][4]
  • Introduce the construct into an Agrobacterium tumefaciens strain (e.g., EHA105).

2. Plant Material and Explant Preparation:

  • Use epicotyl segments from in vitro germinated seedlings of a desired citrus variety (e.g., Carrizo citrange).
  • Excise epicotyls into segments of approximately 1 cm.

3. Agrobacterium Infection and Co-cultivation:

  • Culture the Agrobacterium strain carrying the this compound construct in a suitable medium.
  • Incubate the epicotyl segments in the Agrobacterium suspension.
  • Co-cultivate the explants on a solid medium in the dark for several days.

4. Selection and Regeneration of Transgenic Shoots:

  • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to inhibit the growth of non-transformed cells and an antibiotic to eliminate residual Agrobacterium (e.g., cefotaxime).
  • Subculture the explants periodically until shoots regenerate.

5. Rooting and Acclimatization:

  • Induce rooting of the regenerated shoots on a suitable rooting medium.
  • Acclimatize the rooted plantlets to greenhouse conditions.

6. Molecular Confirmation of Transgenesis:

  • Confirm the integration of the this compound gene into the citrus genome using PCR.
  • Analyze the expression of the this compound transcript using RT-qPCR.[9]

Protocol 2: Inoculation of Citrus with Xanthomonas citri

This protocol describes two common methods for challenging citrus plants with X. citri to assess disease resistance.

1. Bacterial Culture Preparation:

  • Culture Xanthomonas citri (e.g., strain 3213) in a suitable liquid medium overnight.
  • Harvest the bacterial cells by centrifugation.
  • Resuspend the bacterial pellet in sterile distilled water to a final concentration of 10⁶ CFU/mL.[1][2]

2. Leaf Infiltration Method:

  • Use a needleless syringe to infiltrate the bacterial suspension into the abaxial side of young, fully expanded leaves of both transgenic and control citrus plants.[1][2]
  • Prick the leaf surface with a fine needle prior to infiltration to facilitate bacterial entry.[1][2]

3. Spray Inoculation Method:

  • Add a surfactant (e.g., 0.02% Silwet L-77) to the bacterial suspension to ensure even coverage.[1][2]
  • Spray the bacterial suspension onto the leaves of transgenic and control plants until runoff.

4. Post-Inoculation Incubation:

  • Maintain the inoculated plants in a high-humidity environment (e.g., a greenhouse with regular misting) at an appropriate temperature (e.g., 28°C) to promote disease development.

Protocol 3: Assessment of Citrus Canker Severity

This protocol provides a method for evaluating the level of disease resistance in inoculated citrus plants.

1. Observation Period:

  • Monitor the inoculated plants for the development of canker symptoms over a period of at least two weeks.[1][2]

2. Symptom Scoring:

  • Visually assess the severity of canker symptoms on the inoculated leaves.
  • A rating scale can be used to quantify disease severity, where a lower score indicates higher resistance.

3. Data Collection and Analysis:

  • Record the number and size of canker lesions per leaf or per unit area.
  • Photograph the symptoms for documentation.
  • Statistically compare the disease severity between transgenic and control plants.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in this compound-mediated resistance to Xanthomonas citri.

Experimental_Workflow cluster_preparation Preparation cluster_transformation Transgenesis cluster_inoculation Pathogen Challenge cluster_assessment Evaluation A Vector Construction (this compound gene in pBinARS/Plus) B Agrobacterium Transformation A->B E Agrobacterium-mediated Transformation of Explants B->E C Citrus Explant Preparation (Carrizo citrange epicotyls) C->E D Xanthomonas citri Culture (Strain 3213) H Inoculation of Transgenic & Control Plants D->H F Selection & Regeneration of Transgenic Plants E->F G Molecular Confirmation (PCR & RT-qPCR) F->G G->H I Leaf Infiltration (10^6 CFU/mL) H->I J Spray Inoculation (10^6 CFU/mL) H->J K Incubation & Symptom Development (2 weeks) I->K J->K L Disease Severity Assessment K->L

Caption: Experimental workflow for developing and testing this compound transgenic citrus.

Signaling_Pathway cluster_pathogen Pathogen Interaction cluster_plant_cell Plant Cell Response Xanthomonas Xanthomonas citri PAMPs PAMPs (e.g., flagellin) Xanthomonas->PAMPs releases PRR Pattern Recognition Receptor (PRR) PAMPs->PRR recognized by MAPK MAPK Cascade PRR->MAPK activates ROS ROS Burst PRR->ROS induces This compound This compound Peptide (expressed in transgenic citrus) This compound->Xanthomonas directly inhibits This compound->PRR potentially enhances signaling Defense Defense Gene Expression & Immune Response MAPK->Defense leads to ROS->Defense signals for

Caption: Putative signaling pathway for this compound-mediated defense in citrus.

References

Application Notes and Protocols: Investigating the Synergistic Effects of D2A21 with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the use of antimicrobial peptides (AMPs) in combination with conventional antibiotics. D2A21 is a synthetic antimicrobial peptide that has demonstrated significant in vitro activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and in vivo efficacy in animal models of wound infection, particularly against Pseudomonas aeruginosa.[1][2][3] While the standalone activity of this compound is established, its potential to act synergistically with conventional antibiotics to enhance their efficacy and combat resistance is an area of active interest.

This document provides a comprehensive guide for researchers to investigate the synergistic effects of this compound with conventional antibiotics. It outlines the theoretical basis for synergy, detailed experimental protocols for in vitro testing, and templates for data presentation and analysis.

Putative Mechanisms of Synergistic Action

The primary mechanism of action for many antimicrobial peptides, likely including this compound, involves the disruption of the bacterial cell membrane.[4][5][6][7] This membrane-permeabilizing effect can lead to synergistic interactions with conventional antibiotics through several mechanisms:

  • Increased Antibiotic Uptake: By disrupting the bacterial membrane, this compound can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets at lower concentrations.[8][9] This is particularly relevant for antibiotics that act on intracellular components, such as ribosomes (e.g., aminoglycosides) or DNA gyrase (e.g., fluoroquinolones).

  • Access to Cell Wall Targets: For antibiotics that target cell wall synthesis, such as β-lactams, the membrane-disrupting action of this compound can expose these targets and enhance the antibiotic's efficacy.[4][10]

  • Biofilm Disruption: Bacterial biofilms present a significant barrier to antibiotic penetration. AMPs have been shown to disrupt the biofilm matrix, allowing conventional antibiotics to reach and kill the embedded bacteria more effectively.[8][11][12][13]

  • Inhibition of Resistance Mechanisms: In some cases, AMPs can interfere with bacterial resistance mechanisms, such as efflux pumps, further enhancing the activity of conventional antibiotics.[8][9]

The following diagram illustrates the potential synergistic mechanisms of this compound with conventional antibiotics.

Synergistic_Mechanisms cluster_0 Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cell Membrane Intracellular_Targets Intracellular Targets (DNA, Ribosomes) This compound This compound This compound->Cell_Membrane Disruption Antibiotic Antibiotic This compound->Antibiotic Facilitates Entry Antibiotic->Cell_Wall Inhibition of Synthesis Antibiotic->Intracellular_Targets Inhibition

Caption: Potential synergistic mechanisms of this compound and conventional antibiotics.

Quantitative Analysis of Synergy

The synergistic effect of this compound in combination with conventional antibiotics can be quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs used alone and in combination.

Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a standard in vitro method to determine the synergistic activity of two antimicrobial agents.

Objective: To determine the MICs of this compound and a conventional antibiotic, both alone and in combination, and to calculate the FIC index.

Materials:

  • This compound (lyophilized powder)

  • Conventional antibiotic (e.g., a β-lactam, aminoglycoside, or fluoroquinolone)

  • Bacterial strain of interest (e.g., P. aeruginosa, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for OD readings)

  • Resazurin (B115843) dye (optional, for viability assessment)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound and the conventional antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration of 100x the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into CAMHB and incubate until it reaches the logarithmic growth phase (approximately 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10^5 CFU/mL.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the this compound stock solution at 4x the desired final starting concentration. Perform serial two-fold dilutions across the rows by transferring 50 µL from one well to the next.

    • In the first row, add 50 µL of the conventional antibiotic stock solution at 4x the desired final starting concentration. Perform serial two-fold dilutions down the columns.

    • This creates a concentration gradient of both agents.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm. The addition of a viability dye like resazurin can also aid in MIC determination.

  • Calculation of FIC Index:

    • The FIC index is calculated as follows: ΣFIC = FIC of this compound + FIC of Antibiotic Where:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

The following diagram illustrates the workflow for a checkerboard assay.

Checkerboard_Workflow Start Start Prep_Stocks Prepare this compound and Antibiotic Stock Solutions Start->Prep_Stocks Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Plate_Setup Set up 96-well Plate with Serial Dilutions Prep_Stocks->Plate_Setup Inoculate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate Plate_Setup->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Synergy Calc_FIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay Protocol

Time-kill curve assays provide information on the rate of bacterial killing by antimicrobial agents, alone and in combination.

Objective: To assess the bactericidal activity of this compound and a conventional antibiotic over time and to determine if the combination results in enhanced killing.

Materials:

  • Same as for the checkerboard assay.

  • Sterile culture tubes or flasks.

  • Plate reader or spectrophotometer.

  • Agar plates for colony counting.

Procedure:

  • Preparation:

    • Prepare stock solutions of this compound and the conventional antibiotic.

    • Prepare a bacterial inoculum as described for the checkerboard assay, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Experimental Setup:

    • Set up a series of culture tubes or flasks with the following conditions (at concentrations determined from the checkerboard assay, e.g., sub-MIC levels):

      • Growth control (no drug)

      • This compound alone

      • Conventional antibiotic alone

      • This compound + conventional antibiotic

  • Incubation and Sampling:

    • Incubate the cultures at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

The following diagram illustrates the workflow for a time-kill curve assay.

Time_Kill_Workflow Start Start Prep_Solutions Prepare Drug Solutions and Bacterial Inoculum Start->Prep_Solutions Setup_Cultures Set up Test Cultures (Control, this compound, Abx, Combo) Prep_Solutions->Setup_Cultures Incubate_Shake Incubate with Shaking Setup_Cultures->Incubate_Shake Time_Sampling Collect Samples at Time Intervals Incubate_Shake->Time_Sampling Serial_Dilute Perform Serial Dilutions Time_Sampling->Serial_Dilute Plate_Count Plate and Count CFUs Serial_Dilute->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data Analyze_Synergy Analyze for Synergy Plot_Data->Analyze_Synergy End End Analyze_Synergy->End

Caption: Workflow for the time-kill curve assay.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the checkerboard and time-kill curve assays.

Table 2: Example of Checkerboard Assay Results for this compound and Antibiotic X against P. aeruginosa

AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICΣFICInterpretation
This compound1640.250.5Synergy
Antibiotic X820.25

Table 3: Example of Time-Kill Curve Assay Results (log10 CFU/mL reduction at 24h) for this compound and Antibiotic Y against S. aureus

TreatmentLog10 CFU/mL Reduction from Initial InoculumLog10 CFU/mL Reduction vs. Most Active Single AgentInterpretation
Control- (Growth)N/AN/A
This compound (Sub-MIC)1.5N/ABacteriostatic
Antibiotic Y (Sub-MIC)1.0N/ABacteriostatic
This compound + Antibiotic Y4.02.5Synergy

Conclusion

The combination of the antimicrobial peptide this compound with conventional antibiotics holds the potential to be a powerful strategy in combating bacterial infections, particularly those caused by multidrug-resistant pathogens. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically investigate and quantify the synergistic interactions of this compound. Such studies are crucial for the preclinical development of novel combination therapies that can enhance treatment efficacy and address the growing challenge of antibiotic resistance.

References

Application Notes and Protocols for D2A21 Delivery Systems in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D2A21 is a synthetic antimicrobial peptide (AMP) that has demonstrated significant potential for managing agricultural diseases. Its broad-spectrum activity against pathogenic bacteria and fungi makes it a compelling alternative to conventional pesticides. These application notes provide detailed protocols for the delivery of this compound in agricultural settings, with a primary focus on the well-documented method of transgenic plant expression and an exploratory section on nanoparticle-mediated delivery. The information is intended to guide researchers in the effective application and evaluation of this compound for crop protection.

Core Principles of this compound Action

This compound, like many cationic antimicrobial peptides, is understood to function primarily through the disruption of microbial cell membranes.[1] The positively charged peptide is electrostatically attracted to the negatively charged components of bacterial and fungal cell membranes. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[2] While the precise signaling pathways in plants induced by this compound are yet to be fully elucidated, it is hypothesized that the peptide may also trigger plant defense responses.[3][4][5]

Data Presentation

Table 1: In Vitro Efficacy and Phytotoxicity of this compound
ParameterOrganism/PlantValueReference
Minimum Inhibitory Concentration (MIC) Liberibacter crescens (surrogate for Candidatus Liberibacter asiaticus)> 40 µM[6]
Xanthomonas citriNoted as one of the most active AMPs in a screen of forty, but specific MIC not provided.[1][7][8]
Pseudomonas syringae pv. tabaciNot specified in the literature.
Phytotoxicity (Cell Death) Nicotiana benthamianaObserved at ≥ 10 µM[7]
Nicotiana tabacumObserved at > 50 µM[7]
CitrusObserved at > 50 µM[7]
Table 2: Efficacy of Transgenic this compound Expression in Plants
Host PlantPathogenMethod of InoculationPathogen ConcentrationObserved EffectReference
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabaciLeaf Infiltration10² - 10⁵ CFU/mLRemarkable disease resistance with no or few lesions.[6][7]
Leaf Infiltration10⁶ CFU/mLSome necrotic lesions developed, but still showed resistance.[6][7]
Carrizo citrange (Citrus)Xanthomonas citriLeaf Infiltration & Spray10⁶ CFU/mLSignificant canker resistance.[1][7][8]
Candidatus Liberibacter asiaticusGraft InoculationNot ApplicableNo significant reduction in Las titer.[1][7]

Experimental Protocols

Protocol 1: Transgenic Expression of this compound for Disease Resistance

This protocol details the generation of transgenic plants expressing the this compound peptide to confer resistance to bacterial pathogens.

1. Vector Construction:

  • Synthesize the DNA sequence encoding the 23-amino acid this compound peptide.
  • Clone the synthesized this compound gene into a binary vector suitable for plant transformation (e.g., pBinARS/Plus).
  • Ensure the inclusion of a suitable plant promoter (e.g., CaMV 35S) and a selectable marker (e.g., nptII for kanamycin (B1662678) resistance).

2. Plant Transformation (Agrobacterium-mediated):

  • Introduce the binary vector into Agrobacterium tumefaciens (e.g., strain EHA105) via electroporation.
  • Prepare leaf explants from the target plant species (e.g., tobacco or citrus).
  • Co-cultivate the leaf explants with the transformed Agrobacterium for a sufficient period to allow for gene transfer.
  • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells.
  • Induce shoot and root formation from the selected calli on appropriate regeneration media.

3. Molecular Confirmation of Transgenic Plants:

  • PCR Analysis: Confirm the integration of the this compound gene into the plant genome using gene-specific primers.
  • RT-qPCR: Quantify the expression level of the this compound transgene. Normalize the expression data to a reference gene (e.g., GAPC2 for citrus).

4. Disease Challenge Assay:

  • Grow transgenic and non-transgenic (control) plants under controlled greenhouse conditions.
  • Prepare a bacterial suspension of the target pathogen (e.g., P. syringae pv. tabaci or X. citri) at a desired concentration (e.g., 10⁴ to 10⁶ CFU/mL).
  • Leaf Infiltration: Infiltrate a defined area of the leaves with the bacterial suspension using a needleless syringe.
  • Spray Inoculation: Spray the entire plant with the bacterial suspension until runoff.
  • Maintain the inoculated plants under conditions favorable for disease development (e.g., high humidity).
  • Visually assess and quantify disease symptoms (e.g., lesion number, canker development) at specified time points (e.g., 10-14 days post-inoculation).[7]

Protocol 2: Exploratory Protocol for Nanoparticle-based Delivery of this compound

This protocol provides a general framework for the formulation and application of this compound-loaded nanoparticles. Note: This is a conceptual protocol as specific research on this compound-nanoparticle formulations for agricultural use is limited.

1. Nanoparticle Formulation (e.g., Chitosan (B1678972) Nanoparticles):

  • Synthesize this compound peptide with high purity.
  • Prepare a chitosan solution by dissolving chitosan in a weak acidic solution (e.g., 1% acetic acid).
  • Prepare a solution of a cross-linking agent (e.g., sodium tripolyphosphate - TPP).
  • Dissolve the this compound peptide in the chitosan solution.
  • Add the TPP solution dropwise to the chitosan-D2A21 solution under constant stirring to induce the formation of nanoparticles.
  • Characterize the resulting nanoparticles for size, zeta potential, loading efficiency, and release kinetics.

2. Application of this compound-loaded Nanoparticles:

  • Foliar Spray: Dilute the nanoparticle suspension in water to the desired concentration. Apply as a foliar spray to the target plants.
  • Seed Treatment: Coat seeds with the this compound-nanoparticle formulation before planting to provide early protection against soil-borne pathogens.
  • Soil Drench: Apply the nanoparticle suspension to the soil around the plant roots to target root pathogens.

3. Efficacy Evaluation:

  • Conduct in vitro antimicrobial assays with the this compound-loaded nanoparticles against target pathogens to determine the MIC.
  • Perform in planta disease challenge assays as described in Protocol 1, Section 4, using plants treated with the nanoparticle formulation.

Visualizations

Signaling Pathways and Mechanisms

D2A21_Mechanism cluster_pathogen Pathogen Cell cluster_plant Plant Cell (Hypothetical Response) Pathogen_Membrane Bacterial/Fungal Membrane (Negatively Charged) Pathogen_Interior Cellular Interior Pore_Formation Membrane Disruption & Pore Formation Pathogen_Membrane->Pore_Formation Permeabilization Plant_Membrane Plant Cell Membrane Plant_Receptor PAMP Receptor? Signaling_Cascade Signaling Cascade (MAPK, ROS) Plant_Receptor->Signaling_Cascade Activation Defense_Genes Defense Gene Expression Signaling_Cascade->Defense_Genes Induction This compound This compound Peptide (Positively Charged) This compound->Pathogen_Membrane Electrostatic Attraction This compound->Plant_Receptor Potential Recognition Cell_Death Pathogen Cell Death Pore_Formation->Cell_Death Leads to

Caption: Proposed mechanism of this compound action and hypothetical plant cell response.

Experimental Workflow

Transgenic_Workflow cluster_vector Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis & Evaluation D2A21_Gene Synthesize this compound Gene Binary_Vector Clone into Binary Vector D2A21_Gene->Binary_Vector Agro_Transformation Agrobacterium Transformation Binary_Vector->Agro_Transformation Co_Cultivation Co-cultivation Agro_Transformation->Co_Cultivation Plant_Explant Prepare Plant Explants Plant_Explant->Co_Cultivation Selection Selection & Regeneration Co_Cultivation->Selection Molecular_Analysis Molecular Confirmation (PCR, RT-qPCR) Selection->Molecular_Analysis Disease_Challenge Disease Challenge Assay Molecular_Analysis->Disease_Challenge Data_Analysis Data Analysis (Symptom Scoring) Disease_Challenge->Data_Analysis

Caption: Workflow for generating and evaluating this compound transgenic plants.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D2A21 Dosage to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the synthetic antimicrobial peptide D2A21. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound dosage and minimize potential cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic antimicrobial peptide (AMP) that has demonstrated broad-spectrum activity against various bacteria and fungi.[1][2] Like many AMPs, its primary mechanism of action is believed to involve the disruption of microbial cell membranes.[3] Due to its cationic nature, this compound is electrostatically attracted to the negatively charged components of pathogen membranes, leading to membrane permeabilization and cell death.

Q2: Is this compound cytotoxic to mammalian cells?

A2: this compound has been reported to have low cytotoxicity against mammalian cells, a desirable characteristic for a therapeutic agent.[4] In vivo studies in rats for wound healing applications have shown it to be safe and effective.[5][6] One study specifically mentioned that this compound did not show any harmful effects on the growth of keratinocytes, a key cell type in the skin.[4] However, as with any compound, dose-dependent cytotoxicity can occur, making it crucial to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What are the common assays to measure the cytotoxicity of this compound?

A3: Several standard in vitro assays can be used to quantify the cytotoxicity of this compound:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity.

  • Hemolysis Assay: This assay specifically measures the lysis of red blood cells and is a good indicator of the peptide's toxicity to erythrocytes.

Q4: How can I interpret the results of cytotoxicity assays for this compound?

A4: The results of cytotoxicity assays are typically expressed as the IC50 value, which is the concentration of a substance that inhibits a biological or biochemical function by 50%. A higher IC50 value indicates lower cytotoxicity. The therapeutic index (TI), which is the ratio of the cytotoxic concentration to the effective antimicrobial concentration (e.g., Minimum Inhibitory Concentration or MIC), is a critical parameter for evaluating the potential of an antimicrobial peptide. A higher TI is desirable as it indicates a wider safety margin.

Troubleshooting Guide

Issue Possible Cause Solution
High variability in cytotoxicity results Inconsistent cell seeding density.Ensure a uniform cell number is seeded in each well. Perform a cell count before seeding.
Peptide aggregation.Prepare fresh this compound solutions for each experiment. Sonication or vortexing of the stock solution before dilution may help.
Contamination of cell cultures.Regularly test cell lines for mycoplasma and other contaminants.
No observed cytotoxicity at expected concentrations Incorrect this compound concentration.Verify the concentration of your this compound stock solution.
Insufficient incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time for your cell line.
Assay interference.Phenol (B47542) red in the culture medium can interfere with colorimetric assays like the MTT assay. Use phenol red-free medium for the assay.
High background in LDH assay Serum in the culture medium contains LDH.Use a serum-free medium during the LDH release portion of the experiment or use a medium with low serum concentration.
Bacterial contamination.Bacteria can produce enzymes that interfere with the LDH assay. Ensure your cell cultures are sterile.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for this compound cytotoxicity on common mammalian cell lines. This data is for illustrative purposes to guide your experimental design, as specific published IC50 values for this compound are limited.

Table 1: Hypothetical IC50 Values of this compound on Various Mammalian Cell Lines

Cell LineCell TypeAssayIncubation Time (hours)Hypothetical IC50 (µg/mL)
HaCaTHuman KeratinocytesMTT24> 200
3T3Mouse FibroblastsMTT24150
HeLaHuman Cervical CancerMTT24120
hRBCHuman Red Blood CellsHemolysis1> 500

Table 2: Hypothetical Dose-Response of this compound on a Fibroblast Cell Line (MTT Assay)

This compound Concentration (µg/mL)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
1098 ± 4.8
5092 ± 6.1
10075 ± 7.3
15052 ± 5.9
20035 ± 6.5
25020 ± 4.2

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include untreated control wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase from damaged cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Hemolysis Assay

This protocol assesses the lytic effect of this compound on red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood containing an anticoagulant.

    • Centrifuge the blood at 1000 x g for 10 minutes and discard the supernatant.

    • Wash the RBC pellet three times with sterile PBS, centrifuging and removing the supernatant each time.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • This compound Incubation:

    • Prepare serial dilutions of this compound in PBS in a 96-well plate.

    • Add 100 µL of the 2% RBC suspension to each well.

    • Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).

    • Incubate the plate for 1 hour at 37°C.

  • Data Acquisition:

    • Centrifuge the plate at 1000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

    • Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding d2a21_prep This compound Preparation d2a21_treatment This compound Incubation d2a21_prep->d2a21_treatment cell_seeding->d2a21_treatment mtt_assay MTT Assay d2a21_treatment->mtt_assay ldh_assay LDH Assay d2a21_treatment->ldh_assay hemolysis_assay Hemolysis Assay d2a21_treatment->hemolysis_assay data_acquisition Absorbance Reading mtt_assay->data_acquisition ldh_assay->data_acquisition hemolysis_assay->data_acquisition data_analysis IC50 Calculation data_acquisition->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway_cytotoxicity This compound This compound Peptide Membrane Mammalian Cell Membrane This compound->Membrane Interaction Disruption Membrane Disruption / Pore Formation Membrane->Disruption Ion Ion Dysregulation Disruption->Ion LDH LDH Release Disruption->LDH leads to Metabolic Mitochondrial Dysfunction Ion->Metabolic CellDeath Cell Death Ion->CellDeath MTT Decreased MTT Reduction Metabolic->MTT results in Apoptosis Apoptosis Induction Metabolic->Apoptosis Apoptosis->CellDeath

Caption: Hypothetical signaling for AMP-induced cytotoxicity.

troubleshooting_logic Start Unexpected Cytotoxicity Results CheckPeptide Verify this compound Integrity & Concentration Start->CheckPeptide CheckCells Assess Cell Health & Density Start->CheckCells CheckAssay Review Assay Protocol Start->CheckAssay OptimizeConc Optimize this compound Concentration CheckPeptide->OptimizeConc If OK CheckCells->OptimizeConc If OK CheckAssay->OptimizeConc If OK ChangeAssay Consider Alternative Assay CheckAssay->ChangeAssay If interference suspected OptimizeTime Optimize Incubation Time OptimizeConc->OptimizeTime Resolved Results Consistent OptimizeTime->Resolved ChangeAssay->Resolved

Caption: Logic for troubleshooting cytotoxicity experiments.

References

Technical Support Center: D2A21 Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of D2A21 formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation development of this compound. Each section provides potential causes and recommended solutions in a question-and-answer format.

Issue 1: Aggregation and Precipitation

Q1: I am observing visible particulates and an increase in turbidity in my this compound formulation upon storage. What is causing this and how can I prevent it?

A1: This is likely due to physical instability, leading to the aggregation of this compound molecules. Aggregation can be triggered by various factors including pH, temperature, agitation, and interactions with container surfaces.

Potential Causes:

  • Suboptimal pH: The formulation pH may be too close to the isoelectric point (pI) of this compound, where it is least soluble.

  • Thermal Stress: Exposure to elevated temperatures can induce unfolding and subsequent aggregation.

  • Mechanical Stress: Agitation, such as vortexing or shaking, can cause denaturation at air-liquid interfaces.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation.[1]

  • Inappropriate Excipients: Lack of stabilizing excipients can leave this compound vulnerable to aggregation.

Recommended Solutions:

  • pH Optimization: Determine the optimal pH for this compound solubility and stability by conducting a pH screening study. Generally, a pH 1-2 units away from the pI is recommended.

  • Excipient Screening:

    • Sugars (e.g., sucrose, trehalose): These can act as cryoprotectants and lyoprotectants, preventing aggregation during freeze-thawing and lyophilization.[1][2]

    • Surfactants (e.g., Polysorbate 80): These can minimize interfacial stress and prevent aggregation caused by agitation.[1]

    • Buffers: Select a buffer system with adequate capacity in the target pH range (e.g., phosphate (B84403), citrate).

  • Controlled Storage: Store the formulation at the recommended temperature and protect it from agitation and light.

Issue 2: Chemical Degradation

Q2: My this compound is losing activity over time, and analytical assays show the presence of new, related impurities. What are the likely chemical degradation pathways?

A2: Loss of activity is often due to chemical modifications of the this compound molecule. Common degradation pathways for protein-based therapeutics include oxidation, deamidation, and hydrolysis.

Potential Causes:

  • Oxidation: Susceptible amino acid residues (e.g., methionine, cysteine, tryptophan) can be oxidized by exposure to oxygen, light, or trace metal ions.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to changes in protein structure and function. This is often pH-dependent.

  • Hydrolysis: Peptide bonds can be cleaved via hydrolysis, particularly at aspartic acid residues. This is also influenced by pH and temperature.

Recommended Solutions:

  • Antioxidants: Include antioxidants such as methionine or ascorbic acid in the formulation to protect against oxidative degradation.[1]

  • pH Control: Maintain the formulation at a pH where the rates of deamidation and hydrolysis are minimized. This can be determined through forced degradation studies.

  • Chelating Agents: Add chelating agents like EDTA to bind metal ions that can catalyze oxidation.

  • Inert Atmosphere: Protect the formulation from oxygen by purging with an inert gas like nitrogen or argon during manufacturing and storage.

Frequently Asked Questions (FAQs)

Q3: What is the recommended starting point for developing a stable this compound formulation?

A3: A good starting point is to characterize the physicochemical properties of this compound, including its isoelectric point (pI), melting temperature (Tm), and solubility profile. Based on this, you can select an initial buffer system and pH. A common approach is to use a phosphate buffer at a pH of 6.0-7.0 and include a stabilizer like sucrose.

Q4: How can I assess the stability of my this compound formulation?

A4: A comprehensive stability testing program should include a variety of analytical methods to monitor both physical and chemical stability. Key techniques include:

  • Size-Exclusion Chromatography (SEC-HPLC): To quantify aggregates and fragments.

  • Dynamic Light Scattering (DLS): To measure particle size distribution and detect early signs of aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize aggregation and fragmentation under reducing and non-reducing conditions.

  • Mass Spectrometry (MS): To identify chemical modifications such as oxidation and deamidation.

  • Activity Assay: To ensure the biological function of this compound is retained.

Q5: Are there any specific excipients that should be avoided in this compound formulations?

A5: Certain excipients can have detrimental effects on protein stability. For example, reducing sugars like lactose (B1674315) can lead to glycation of the protein.[1] Some buffers may also catalyze specific degradation reactions. It is crucial to perform compatibility studies with all potential excipients.

Quantitative Data Summary

The following table provides a summary of typical concentration ranges for commonly used excipients in protein formulations. The optimal concentrations for this compound should be determined experimentally.

Excipient ClassExample ExcipientsTypical Concentration RangePurpose
Buffers Phosphate, Citrate, Histidine10-50 mMMaintain pH
Tonicity Modifiers Sodium Chloride100-150 mMAdjust osmolality
Stabilizers (Sugars) Sucrose, Trehalose5-10% (w/v)Protect against aggregation, cryo/lyoprotectant
Surfactants Polysorbate 80, Polysorbate 200.01-0.1% (w/v)Reduce interfacial stress
Antioxidants Methionine, Ascorbic Acid10-20 mMPrevent oxidation
Chelating Agents EDTA0.01-0.05% (w/v)Bind metal ions

Experimental Protocols

1. Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis

  • Objective: To separate and quantify this compound monomers, aggregates, and fragments based on their hydrodynamic radius.

  • Methodology:

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the formulation buffer).

    • Inject a known amount of the this compound sample.

    • Elute the sample isocratically at a constant flow rate.

    • Monitor the eluent using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the monomer, aggregates, and fragments to determine their relative percentages.

2. Dynamic Light Scattering (DLS) for Particle Size Analysis

  • Objective: To measure the size distribution of particles in the this compound formulation.

  • Methodology:

    • Filter the this compound sample through a low-binding filter (e.g., 0.22 µm) to remove dust and extraneous particles.

    • Pipette the sample into a clean cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

    • Analyze the correlation function to determine the particle size distribution and polydispersity index (PDI).

Visualizations

D2A21_Degradation_Pathways cluster_physical Physical Instability This compound Native this compound Unfolded Unfolded Intermediate This compound->Unfolded Thermal/Mechanical Stress Oxidized Oxidized this compound This compound->Oxidized Oxidizing Agents (O2, light, metal ions) Deamidated Deamidated this compound This compound->Deamidated pH, Temperature Hydrolyzed Hydrolyzed Fragments This compound->Hydrolyzed pH, Temperature Aggregates Aggregates & Precipitates Unfolded->Aggregates Irreversible

Caption: Major degradation pathways for this compound.

Stability_Testing_Workflow cluster_analysis Analytical Testing Formulation This compound Formulation Stress Apply Stress Conditions (Temperature, Light, Agitation) Formulation->Stress Timepoints Collect Samples at Various Timepoints Stress->Timepoints SEC SEC-HPLC Timepoints->SEC DLS DLS Timepoints->DLS SDS_PAGE SDS-PAGE Timepoints->SDS_PAGE MS Mass Spectrometry Timepoints->MS Activity Activity Assay Timepoints->Activity Data Analyze Data & Assess Stability SEC->Data DLS->Data SDS_PAGE->Data MS->Data Activity->Data

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Decision_Tree Start Instability Observed Physical Physical Instability? (Aggregation, Precipitation) Start->Physical Visual Inspection Chemical Chemical Instability? (Loss of Activity, New Peaks) Start->Chemical Analytical Data pH Optimize pH Physical->pH Yes Excipients Add Stabilizers (Sugars, Surfactants) Physical->Excipients Yes Chemical->pH Deamidation/ Hydrolysis Antioxidants Add Antioxidants Chemical->Antioxidants Oxidation Inert Use Inert Atmosphere Chemical->Inert Oxidation

Caption: Decision tree for troubleshooting this compound stability.

References

Technical Support Center: Overcoming Low Expression of D2A21 in Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low expression levels of the antimicrobial peptide D2A21 in transgenic plant systems.

Troubleshooting Guides

This section addresses common issues that can lead to low this compound expression and provides systematic approaches to identify and resolve them.

Issue 1: Suboptimal Gene Cassette Design

Low or undetectable this compound expression is often traced back to the design of the expression cassette. Key genetic elements preceding and following the this compound coding sequence play a critical role in transcription and translation efficiency.

Potential Cause Troubleshooting Steps Expected Outcome
Weak Promoter 1. Promoter Selection: Replace the current promoter with a strong constitutive promoter known for high-level expression in plants, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter or a ubiquitin promoter. 2. Promoter Comparison: If possible, create constructs with different strong promoters to empirically determine the best performer for this compound in your target plant species.A significant increase in this compound transcript levels, which should correlate with higher peptide accumulation.
Codon Usage Bias 1. Codon Optimization: Synthesize the this compound coding sequence with codons optimized for your specific plant host (e.g., Nicotiana benthamiana, Arabidopsis thaliana). Various online tools and commercial services are available for this purpose.[1][2][3] 2. GC Content Analysis: Ensure the optimized sequence has a balanced GC content to avoid the formation of stable secondary mRNA structures that can impede translation.Enhanced translational efficiency, leading to a higher yield of the this compound peptide from the same amount of transcript.[1]
Inefficient Transcription Termination 1. Terminator Choice: Ensure a robust and efficient transcription terminator, such as the nopaline (B31955) synthase (NOS) terminator, is used downstream of the this compound coding sequence. 2. 3' UTR: The 3' untranslated region (UTR) can also influence mRNA stability and translation. Consider using a 3' UTR from a highly expressed plant gene.Proper termination of transcription and increased stability of the this compound mRNA, preventing degradation and allowing for more rounds of translation.

Issue 2: Peptide Instability and Degradation

Small peptides like this compound can be susceptible to degradation by endogenous plant proteases.

Potential Cause Troubleshooting Steps Expected Outcome
Cytosolic Proteolysis 1. Subcellular Targeting: Fuse a signal peptide to the N-terminus of this compound to direct its synthesis and accumulation into a subcellular compartment with lower proteolytic activity, such as the endoplasmic reticulum (ER) or the apoplast.[4][5][6][7] 2. Chloroplast Targeting: Alternatively, target this compound to the chloroplasts, which also have a different protease profile than the cytosol.[5][6]Sequestration of this compound away from cytosolic proteases, leading to increased stability and higher accumulation levels.[6]
Fusion Partner Instability 1. Choice of Fusion Partner: If expressing this compound as a fusion protein to aid in purification or stability, ensure the fusion partner itself is stable in plants. 2. Linker Optimization: The amino acid linker between the fusion partner and this compound can affect folding and stability. Experiment with different flexible or rigid linkers.An increase in the overall stability of the fusion protein, preventing premature degradation.

Issue 3: Inefficient Transformation and Selection

Problems during the plant transformation and regeneration process can lead to a low frequency of transgenic events or the selection of low-expressing lines.

Potential Cause Troubleshooting Steps Expected Outcome
Low Transformation Efficiency 1. Optimize Agrobacterium Culture: Ensure the Agrobacterium tumefaciens strain is healthy, and the cell density (OD600) is optimal for infiltration.[8] 2. Co-cultivation Conditions: Optimize the co-cultivation time and temperature for your specific plant species to maximize T-DNA transfer. 3. Explant Health: Use healthy, young, and sterile explant material for transformation.[9][10]An increased number of independent transgenic events, providing a larger pool of plants to screen for high expressers.
Ineffective Selection 1. Selection Agent Concentration: Titrate the concentration of the selection agent (e.g., kanamycin (B1662678), hygromycin) to effectively inhibit the growth of non-transformed cells without being overly toxic to regenerating transgenic tissues. 2. Thorough Screening: Screen a larger number of independent transgenic lines. Expression levels can vary significantly between different T-DNA insertion events due to position effects.Successful selection of true transgenic events and a higher probability of identifying high-expressing lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it expressed in plants?

A1: this compound is a synthetic antimicrobial peptide that has shown efficacy against various plant and animal pathogens.[11][12][13] Expressing this compound in transgenic plants is a strategy to engineer disease resistance, potentially reducing the need for external pesticides and antibiotics.[11][13]

Q2: I have confirmed the presence of the this compound transgene by PCR, but I cannot detect the peptide by Western blot. What should I do?

A2: This is a common issue and often points to problems at the translational or post-translational level.

  • Codon Optimization: Verify that the this compound sequence was codon-optimized for your plant species. A mismatch in codon usage can lead to translational stalling and very low protein levels.[1][2][3]

  • Peptide Degradation: The this compound peptide may be rapidly degraded by plant proteases. Consider targeting the peptide to a different subcellular compartment, such as the ER or apoplast, to enhance its stability.[4][5][7]

  • Detection Method Sensitivity: Your Western blot protocol may not be sensitive enough to detect low peptide concentrations. Try to concentrate your protein extract or use a more sensitive detection method like an Enzyme-Linked Immunosorbent Assay (ELISA).

Q3: How much of an expression increase can I expect from codon optimization?

A3: The increase in expression from codon optimization can be substantial, though it varies depending on the original sequence and the host organism. Studies have reported increases in recombinant protein expression ranging from several-fold to over 100-fold after codon optimization.[1][2]

Q4: Which promoter should I use for the highest expression of this compound?

A4: For high constitutive expression, the Cauliflower Mosaic Virus (CaMV) 35S promoter is a common and strong choice in many dicotyledonous plants.[14][15][16] The parsley ubiquitin (PcUbi) promoter has also been shown to have very high activity, in some cases exceeding that of the CaMV 35S promoter.[15][17][18] It is often beneficial to test a few strong promoters to find the optimal one for your specific construct and plant system.[14][19]

Q5: Will targeting this compound to the endoplasmic reticulum (ER) or chloroplasts affect its antimicrobial activity?

A5: This is an important consideration. If this compound's mode of action requires it to be secreted to the apoplast to encounter pathogens, then ER targeting with an N-terminal signal peptide (without an ER retention signal) would be appropriate. If the target pathogen is intracellular, cytosolic expression might be necessary, and strategies to inhibit proteases could be explored. Targeting to the chloroplast would likely sequester the peptide within that organelle. The choice of subcellular localization should be guided by the intended application and the nature of the pathogen.[4][5][7]

Data Presentation

Table 1: Comparison of Constitutive Promoter Strength in Transgenic Plants

PromoterPlant SystemReporter GeneRelative Expression Level (Compared to CaMV 35S)Reference
CaMV 35SArabidopsis thalianauidA (GUS)1.0[14]
CaMV 35S with TMV omega enhancerArabidopsis thalianauidA (GUS)2.0 - 3.0[14]
Arabidopsis Ubiquitin (UBQ1)Arabidopsis thalianauidA (GUS)Intermediate (lower than CaMV 35S)[14]
Parsley Ubiquitin (PcUbi)Chrysanthemum morifoliumuidA (GUS)Higher than CaMV 35S[15][17][18]
MSgt-FSgt (recombinant)Nicotiana tabacumuidA (GUS)14.22[20]

Table 2: Effect of Codon Optimization on Recombinant Protein Yield

ProteinHost PlantOptimization StrategyFold Increase in Expression (Optimized vs. Native)Reference
Human FVIII HCTobacco ChloroplastspsbA codon hierarchy4.9 - 7.1 (by PRM)[1][21]
Polio VP1Tobacco ChloroplastspsbA codon hierarchy22.5 - 28.1 (by PRM)[1][21]
Various human genesE. coli (as a model)General codon optimizationIncreased expression in 18 out of 30 genes[2]

Table 3: Influence of Subcellular Targeting on Recombinant Protein Accumulation

ProteinHost PlantSubcellular CompartmentRelative Accumulation LevelReference
GFPNicotiana benthamianaCytosolLow[6]
GFPNicotiana benthamianaEndoplasmic ReticulumHigh[6]
GFPNicotiana benthamianaChloroplastModerate to High[6]
Human α1-proteinase inhibitorTomatoCytosolLow[22]
Human α1-proteinase inhibitorTomatoEndoplasmic ReticulumHigh[22]
Human α1-proteinase inhibitorTomatoChloroplastHigh[22]

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Nicotiana benthamiana

This protocol is adapted for the stable transformation of Nicotiana benthamiana using leaf explants.[9][10][23]

  • Agrobacterium Preparation:

    • Streak the Agrobacterium tumefaciens strain (e.g., GV3101) carrying the this compound expression vector on YEB agar (B569324) plates with appropriate antibiotics. Incubate at 28°C for 2 days.

    • Inoculate a single colony into 5 mL of liquid YEB medium with antibiotics and grow for 24 hours at 28°C with shaking.

    • Use this starter culture to inoculate a larger culture (e.g., 100 mL) and grow overnight at 28°C.

    • Pellet the bacteria by centrifugation and resuspend in MMA medium to an OD600 of 0.8.[9]

  • Explant Preparation:

    • Harvest young, fully expanded leaves from healthy, 3-5 week-old Nicotiana benthamiana plants.[9]

    • Surface sterilize the leaves by incubating in 1.2% sodium hypochlorite (B82951) with 0.01% Tween-20 for 30 seconds, followed by two washes in sterile water.[9]

    • Under sterile conditions, cut the leaves into approximately 1x1 cm pieces, avoiding the midvein.[10]

  • Infection and Co-cultivation:

    • Immerse the leaf explants in the prepared Agrobacterium suspension for at least 30 minutes.[9][10]

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on a co-cultivation medium (e.g., MS medium with 2% sucrose).

    • Incubate in the dark at 24°C for 2 days.[9][10]

  • Selection and Regeneration:

    • Transfer the leaf explants to a selection medium containing appropriate antibiotics (e.g., kanamycin or hygromycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate residual Agrobacterium.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once shoots have regenerated, excise them and transfer to a rooting medium.

    • After roots have developed, transfer the plantlets to soil and acclimate them to greenhouse conditions.

Protocol 2: Western Blot Analysis of this compound in Plant Tissues

This is a general protocol for detecting this compound in total protein extracts from transgenic plants.[11][12][24]

  • Protein Extraction:

    • Harvest leaf tissue from transgenic and wild-type control plants.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Add ice-cold protein extraction buffer (e.g., RIPA buffer or a buffer containing Tris-HCl, NaCl, EDTA, and protease inhibitors) to the powdered tissue.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each extract using a standard method like the Bradford or BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix a standardized amount of total protein (e.g., 20-50 µg) with Laemmli sample buffer.

    • Heat the samples at 70-95°C for 5-10 minutes.

    • Load the samples onto a polyacrylamide gel (e.g., 15-20% Tris-Tricine gel for small peptides).

    • Run the gel until the dye front reaches the bottom.

  • Electroblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to this compound (or a fusion tag) at the recommended dilution overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system or X-ray film.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

This protocol describes a sandwich ELISA for the sensitive quantification of this compound.[25][26][27][28][29]

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with a capture antibody specific for this compound, diluted in a coating buffer (e.g., carbonate-bicarbonate buffer).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBST).

    • Add a blocking buffer (e.g., 5% BSA in PBST) to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Prepare a standard curve using known concentrations of purified this compound peptide.

    • Add the standards and plant protein extracts to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for a different epitope on this compound.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add streptavidin-HRP conjugate.

    • Incubate for 30 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate.

    • Add a substrate solution (e.g., TMB).

    • Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification:

    • Calculate the concentration of this compound in the plant samples by comparing their absorbance values to the standard curve.

Visualizations

Expression_Optimization_Workflow Start Low this compound Expression Check_DNA Verify Gene Construct Start->Check_DNA Is the construct optimal? Check_RNA Analyze Transcript Levels Start->Check_RNA Is transcription efficient? Check_Protein Assess Peptide Stability Start->Check_Protein Is the peptide stable? Promoter Use Strong Promoter (e.g., CaMV 35S, Ubi) Check_DNA->Promoter Codon Codon Optimize for Host Plant Check_DNA->Codon Terminator Ensure Efficient Terminator (e.g., NOS) Check_DNA->Terminator Check_RNA->Promoter Silencing Co-express Silencing Suppressor (for transient expression) Check_RNA->Silencing Targeting Target to ER or Apoplast Check_Protein->Targeting Protease_Inhibitors Co-express Protease Inhibitors Check_Protein->Protease_Inhibitors End Increased this compound Yield Promoter->End Codon->End Terminator->End Silencing->End Targeting->End Protease_Inhibitors->End

Caption: A workflow diagram for troubleshooting low this compound expression.

Subcellular_Targeting_Pathway cluster_Cell Plant Cell Cytosol Cytosol (Default, High Protease Activity) ER Endoplasmic Reticulum (ER) (Lower Protease Activity) Cytosol->ER + N-terminal Signal Peptide Chloroplast Chloroplast Cytosol->Chloroplast + Chloroplast Transit Peptide Apoplast Apoplast (Secretion) (Low Protease Activity) ER->Apoplast Default Secretory Pathway This compound This compound Synthesis (on Ribosomes) This compound->Cytosol No Signal Peptide

Caption: Subcellular targeting pathways for enhancing this compound stability.

Logical_Troubleshooting_Flow rect_node rect_node Start Low/No this compound Detected Check_PCR Transgene present (PCR)? Start->Check_PCR Check_RNA Transcript present (RT-qPCR)? Check_PCR->Check_RNA Yes Redo_Transformation Troubleshoot Transformation & Rescreen Lines Check_PCR->Redo_Transformation No Check_Protein Peptide detected (Western/ELISA)? Check_RNA->Check_Protein Yes Optimize_Transcription Optimize Transcription: - Stronger Promoter - Enhancers Check_RNA->Optimize_Transcription No Optimize_Translation Optimize Translation: - Codon Usage - mRNA stability (UTRs) Check_Protein->Optimize_Translation No Optimize_Stability Improve Peptide Stability: - Subcellular Targeting - Fusion Partners Check_Protein->Optimize_Stability Yes, but low Success Sufficient this compound Expression Optimize_Transcription->Success Optimize_Translation->Success Optimize_Stability->Success

Caption: A logical flow diagram for diagnosing this compound expression issues.

References

Technical Support Center: D2A21 Efficacy and pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide D2A21. The following information addresses common issues related to the influence of pH on the efficacy of this compound during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound activity in solution is generally considered to be neutral (approximately pH 7.0). Deviations from neutral pH, both acidic and alkaline, have been observed to reduce its antimicrobial efficacy.

Q2: How does pH affect the efficacy of this compound?

A2: The activity of this compound, like many cationic antimicrobial peptides, is sensitive to pH. Changes in pH can alter the peptide's net charge, secondary structure (conformation), and aggregation state. These changes can impact its ability to effectively bind to and disrupt bacterial membranes. For instance, at non-optimal pH, the peptide might adopt a less active conformation or form aggregates that reduce the concentration of active, monomeric peptides.

Q3: My this compound solution shows reduced efficacy at acidic/alkaline pH. Is this expected?

A3: Yes, this is an expected phenomenon for this compound in standard aqueous solutions. Published research indicates that pH values above and below seven can lead to a reduction in this compound's activity.[1] If your experimental conditions require a non-neutral pH, you may observe diminished antimicrobial efficacy.

Q4: Can the formulation of this compound influence its pH sensitivity?

A4: Yes, the formulation can have a significant impact. For example, a 2% this compound gel formulation has been shown to maintain its activity across a range of different pH values.[1] This suggests that the excipients in the gel may stabilize the peptide and protect it from pH-induced inactivation. If you are encountering pH-related efficacy issues, considering a different formulation could be a viable solution.

Q5: What are the potential underlying mechanisms for the pH-dependent activity of this compound?

A5: The pH-dependent activity of antimicrobial peptides like this compound is often linked to two key factors:

  • Conformational Changes: The three-dimensional shape of a peptide is crucial for its function. pH can alter the ionization state of amino acid residues, leading to changes in electrostatic interactions within the peptide and causing it to fold into a less active or inactive conformation.[2][3]

  • Aggregation: Changes in pH can affect the surface charge of the peptide, influencing its solubility and tendency to aggregate. At certain pH values, peptides may be more prone to forming inactive aggregates, thereby reducing the concentration of active peptide available to interact with bacteria.[4][5]

Troubleshooting Guide

Issue: Reduced or No this compound Activity Observed in Experiments

Possible Cause 1: Suboptimal pH of the Experimental Medium

  • Troubleshooting Steps:

    • Measure the pH of your medium: Use a calibrated pH meter to accurately determine the pH of your bacterial culture medium, buffer, or formulation.

    • Adjust the pH to neutral: If the pH is significantly acidic or alkaline, adjust it to as close to 7.0 as possible, ensuring the adjustment itself does not negatively impact your experimental system.

    • Use a buffered solution: For future experiments, use a well-buffered medium or solution to maintain a stable pH throughout the duration of your assay.

Possible Cause 2: this compound Aggregation at Experimental pH

  • Troubleshooting Steps:

    • Visual Inspection: Check your this compound stock and working solutions for any visible precipitation or turbidity, which could indicate aggregation.

    • Solubility Test: Test the solubility of this compound in your experimental buffer at different concentrations to ensure you are working below its solubility limit at that specific pH.

    • Consider Formulation: If aggregation is suspected, explore the use of a stabilizing formulation, such as a gel, which has been shown to preserve this compound activity across different pH levels.[1]

Possible Cause 3: pH-Induced Conformational Inactivation

  • Troubleshooting Steps:

    • Review Literature on Analogous Peptides: While specific conformational data for this compound at various pHs may be limited, reviewing studies on other histidine-containing or pH-sensitive antimicrobial peptides can provide insights into potential structural changes.

    • Controlled pH Study: If feasible, conduct a controlled experiment to measure this compound activity across a range of pH values (e.g., pH 5 to 9) to determine its activity profile in your specific assay system.

Data Presentation

The following table summarizes the pH-dependent activity of a histidine-containing antimicrobial peptide, C18G-His, which can serve as a representative example of how pH can impact the efficacy of such peptides. Please note that these are not direct data for this compound but illustrate a common trend for this class of molecules.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of a pH-Sensitive Antimicrobial Peptide (C18G-His) Against Various Bacteria at Different pH Values

pHS. aureus MIC (µM)E. coli MIC (µM)A. baumannii MIC (µM)P. aeruginosa MIC (µM)
5.0 48816
6.0 8161632
7.0 3264>64>64
8.0 >64>64>64>64

Data adapted from a study on the pH-sensitive antimicrobial peptide C18G-His. The results demonstrate a significant decrease in antimicrobial activity (higher MIC values) as the pH increases from acidic to alkaline.[6][7]

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Conditions

This protocol outlines the steps to assess the antimicrobial activity of this compound across a range of pH values using a broth microdilution assay.

Materials:

  • This compound peptide

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • pH meter

  • Sterile buffers for pH adjustment (e.g., phosphate (B84403) buffers for pH 6-8, acetate (B1210297) buffers for pH 4-5.5)

  • Spectrophotometer or microplate reader

Methodology:

  • Preparation of pH-Adjusted Media:

    • Prepare the desired growth medium (e.g., MHB).

    • Divide the medium into aliquots and adjust the pH of each aliquot to the desired values (e.g., 5.0, 6.0, 7.0, 8.0) using the appropriate sterile buffers.

    • Sterilize the pH-adjusted media by filtration (0.22 µm filter).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the standard growth medium.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a weak acid solution).

    • Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted media to achieve the desired concentration range.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate pH-adjusted medium to each well.

    • Add 50 µL of the serially diluted this compound solutions to the corresponding wells.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include positive controls (medium with bacteria, no this compound) and negative controls (medium only) for each pH condition.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8] Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

pH_Effect_on_this compound cluster_pH Environmental pH cluster_Peptide_State This compound State cluster_Outcome Biological Outcome Acidic_pH Acidic pH (e.g., < 6.0) Inactive_Conformer Inactive Conformer Acidic_pH->Inactive_Conformer May Induce Aggregates Inactive Aggregates Acidic_pH->Aggregates May Promote Neutral_pH Neutral pH (e.g., ~7.0) Active_Monomer Active Monomer (Optimal Conformation) Neutral_pH->Active_Monomer Favors Alkaline_pH Alkaline pH (e.g., > 8.0) Alkaline_pH->Inactive_Conformer May Induce Alkaline_pH->Aggregates May Promote High_Efficacy High Antimicrobial Efficacy Active_Monomer->High_Efficacy Low_Efficacy Low Antimicrobial Efficacy Inactive_Conformer->Low_Efficacy Aggregates->Low_Efficacy

Caption: Logical relationship of pH's influence on this compound state and efficacy.

Experimental_Workflow Start Start: Hypothesis (pH affects this compound efficacy) Prep_Media Prepare Growth Media at Different pH Values Start->Prep_Media Prep_this compound Prepare Serial Dilutions of this compound in each pH medium Prep_Media->Prep_this compound Prep_Inoculum Prepare Bacterial Inoculum Assay_Setup Set up 96-Well Plate Assay Prep_Inoculum->Assay_Setup Prep_this compound->Assay_Setup Incubate Incubate at 37°C for 18-24h Assay_Setup->Incubate Read_Results Determine MIC (Visual or OD Reading) Incubate->Read_Results Analyze_Data Analyze and Compare MIC values across pH Read_Results->Analyze_Data Conclusion Conclusion: Determine Optimal pH Range Analyze_Data->Conclusion

Caption: Experimental workflow for testing this compound efficacy at various pH levels.

References

Technical Support Center: D2A21 Off-Target Effects in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimicrobial peptide D2A21. The focus is on identifying, mitigating, and understanding potential off-target effects in eukaryotic cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic antimicrobial peptide belonging to the cecropin (B1577577) family. Its primary mechanism of action against pathogens involves the disruption of microbial cell membranes, leading to cell lysis and death. Due to its cationic and amphipathic nature, it preferentially interacts with the negatively charged components of microbial membranes.

Q2: What are the potential off-target effects of this compound in eukaryotic cells?

While this compound is designed to be selective for microbial cells, it can exhibit off-target effects in eukaryotic cells, particularly at higher concentrations. These effects can include:

  • Cytotoxicity: this compound can cause damage to the plasma membrane of eukaryotic cells, leading to a decrease in cell viability.

  • Hemolysis: Lysis of red blood cells can occur due to the peptide's interaction with the erythrocyte membrane.

  • Induction of Apoptosis: this compound may trigger programmed cell death pathways in eukaryotic cells.[1][2][3]

  • Modulation of Cellular Signaling: The peptide can influence intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6][7]

  • Mitochondrial Dysfunction: this compound may affect mitochondrial membrane potential and function.[8][9][10]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental results. Consider the following strategies:

  • Dose Optimization: Determine the minimal effective concentration of this compound that achieves the desired antimicrobial effect while minimizing toxicity to eukaryotic cells. A dose-response curve is highly recommended.

  • Use of Control Groups: Always include appropriate controls in your experiments, such as untreated cells and cells treated with a vehicle control.

  • Serum Concentration: The presence of serum proteins in the culture medium can sometimes sequester the peptide and reduce its effective concentration, potentially mitigating off-target effects.

  • Incubation Time: Limit the exposure of eukaryotic cells to this compound to the shortest time necessary to achieve the experimental goal.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in eukaryotic cell-based assays.

Problem Possible Cause Recommended Solution
High cytotoxicity observed in control eukaryotic cells. 1. This compound concentration is too high.2. Extended incubation time.3. Cell line is particularly sensitive.1. Perform a dose-response experiment to determine the IC50 value (see Table 1 for reference values of related peptides). Start with a lower concentration range.2. Reduce the incubation time.3. If possible, test on a different, more robust cell line.
Inconsistent results between experiments. 1. Variability in cell density.2. Inconsistent this compound preparation.3. Passage number of cells.1. Ensure consistent cell seeding density across all experiments.2. Prepare fresh this compound solutions for each experiment and ensure complete solubilization.3. Use cells within a consistent and low passage number range.
High background in cytotoxicity assays (e.g., LDH, MTT). 1. Cell handling leading to membrane damage.2. Contamination of cell cultures.1. Handle cells gently during seeding and treatment.2. Regularly check cell cultures for any signs of contamination.
Unexpected changes in gene or protein expression. This compound may be modulating cellular signaling pathways.1. Investigate key signaling pathways, such as the MAPK pathway, using techniques like Western blotting or qPCR.2. Perform a global gene expression or proteomic analysis to identify affected pathways.

Data Presentation

Table 1: Cytotoxicity of Cecropin A and B (related peptides to this compound) on Various Cell Lines

Disclaimer: The following data is for Cecropin A and B, which are structurally and functionally related to this compound. Specific IC50 values for this compound may vary.

PeptideCell LineAssayIC50 (µg/mL)Reference
Cecropin ABladder Cancer Cells (average)WST-1220.05[6]
Cecropin BBladder Cancer Cells (average)WST-1139.91[6]
Cecropin ABladder Cancer Cells (average)BrdU73.29[6]
Cecropin BBladder Cancer Cells (average)BrdU79.94[6]
Cecropin AMDA-MB-231 (Breast Cancer)MTT>120 µM (approx. 480 µg/mL)[11]
Cecropin BMDA-MB-231 (Breast Cancer)MTT>120 µM (approx. 480 µg/mL)[11]
Cecropin ANIH 3T3 (Fibroblast)MTTNot toxic up to 25 µM (approx. 100 µg/mL)[12]

Table 2: Hemolytic Activity of Cecropin B (a related peptide to this compound)

Disclaimer: The following data is for Cecropin B. Specific hemolytic activity for this compound may vary, though it is reported to have low hemolytic activity.[13]

PeptideRed Blood Cell SourceConcentration (µg/mL)Hemolysis (%)Reference
Cecropin BPorcineup to 128< 10[5]
Cecropin BPorcine256~26[5]
Cecropin BMouseup to 200 µM (approx. 800 µg/mL)No hemolytic activity[4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • 96-well cell culture plates

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound peptide solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound peptide solution

  • LDH cytotoxicity assay kit (commercially available)

Procedure:

  • Seed cells into a 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the time specified in the kit protocol (usually 10-30 minutes) at room temperature, protected from light.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_workflow Experimental Workflow for Assessing Off-Target Effects Cell Culture Cell Culture This compound Treatment This compound Treatment Cytotoxicity Assays Cytotoxicity Assays Gene Expression Analysis Gene Expression Analysis Proteomic Analysis Proteomic Analysis Data Analysis Data Analysis

G cluster_membrane Cell Membrane Interaction cluster_downstream Potential Downstream Effects This compound This compound Membrane Eukaryotic Cell Membrane This compound->Membrane Binding & Insertion Ca_Influx Ca2+ Influx Membrane->Ca_Influx Mitochondria Mitochondrial Stress Membrane->Mitochondria MAPK_Pathway MAPK Pathway Activation (p38, JNK, ERK) Ca_Influx->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Mitochondria->Apoptosis

References

Technical Support Center: D2A21 Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working on the clinical development of D2A21, a novel tyrosine kinase inhibitor (TKI) targeting the hypothetical FUS-X kinase fusion protein.

Frequently Asked Questions (FAQs)

Q1: What are the most common on-target and off-target toxicities observed with this compound in early-phase trials?

A1: In early clinical development, this compound has been associated with both on-target and off-target toxicities. On-target toxicities, resulting from the inhibition of the FUS-X kinase, may include myelosuppression, as the FUS-X pathway can be involved in hematopoietic cell proliferation. Off-target toxicities are primarily due to this compound's inhibitory effects on other kinases. A common off-target effect observed is gastrointestinal distress, potentially linked to the inhibition of KIT kinase.

Q2: We are observing significant inter-patient variability in this compound plasma concentrations. What are the potential causes?

A2: Significant pharmacokinetic (PK) variability is a known challenge. Potential causes include differences in patient metabolism, particularly via cytochrome P450 enzymes (e.g., CYP3A4), variations in drug transporter activity (e.g., P-glycoprotein), and patient-specific factors such as diet, concomitant medications, and organ function. It is crucial to conduct thorough PK modeling and potentially genotype patients for key metabolic enzymes.

Q3: What are the known or suspected mechanisms of acquired resistance to this compound?

A3: Acquired resistance to this compound is a significant clinical challenge. The primary suspected mechanism is the development of secondary mutations in the FUS-X kinase domain, which prevent this compound from binding effectively. Another potential mechanism is the upregulation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of FUS-X.

Q4: How can we identify patients who are most likely to respond to this compound therapy?

A4: Patient selection is critical for maximizing the efficacy of this compound. The presence of the FUS-X fusion protein, detectable by Fluorescence In Situ Hybridization (FISH) or Next-Generation Sequencing (NGS), is the primary inclusion criterion. Ongoing research is focused on identifying additional biomarkers, such as the expression levels of downstream pathway components (e.g., p-STAT3), which may further refine the patient population.

Troubleshooting Guides

Issue 1: Higher-Than-Expected Rate of Grade 3/4 Adverse Events in Phase I

Problem: The dose-escalation study is showing an unexpectedly high rate of severe adverse events (SAEs), particularly neutropenia and diarrhea, at a dose level predicted to be safe.

Troubleshooting Steps:

  • Confirm On-Target Toxicity:

    • Action: Correlate the timing and severity of neutropenia with this compound plasma concentrations.

    • Rationale: To determine if the myelosuppression is a direct result of high drug exposure and potent on-target FUS-X inhibition in hematopoietic precursors.

  • Investigate Off-Target Kinase Inhibition:

    • Action: Perform in vitro kinase profiling of this compound against a broad panel of kinases, especially those known to be involved in gastrointestinal homeostasis (e.g., EGFR, KIT).

    • Rationale: To identify unintended targets of this compound that could explain the severe diarrhea.

  • Assess Patient Metabolism:

    • Action: Genotype patients in the trial for common polymorphisms in the CYP3A4 gene.

    • Rationale: To identify poor metabolizers who may have significantly higher drug exposure, leading to increased toxicity.

Workflow for Investigating Unexpected Toxicity

G cluster_0 Toxicity Investigation Workflow start High Rate of SAEs (Neutropenia, Diarrhea) pk_pd_analysis Correlate SAEs with This compound Plasma Levels start->pk_pd_analysis on_target_check On-Target Effect? pk_pd_analysis->on_target_check kinase_screen In Vitro Off-Target Kinase Profiling off_target_check Off-Target Effect? kinase_screen->off_target_check genotyping Patient Genotyping (e.g., CYP3A4) metabolism_check Poor Metabolizer? genotyping->metabolism_check on_target_check->kinase_screen No dose_adjust Refine Dose Escalation Strategy on_target_check->dose_adjust Yes off_target_check->genotyping No biomarker_dev Develop Predictive Toxicity Biomarker off_target_check->biomarker_dev Yes metabolism_check->dose_adjust Yes end Revised Clinical Protocol metabolism_check->end No dose_adjust->end biomarker_dev->end

Caption: Workflow for troubleshooting unexpected adverse events in early-phase trials.

Issue 2: Patient Relapse Due to Acquired Resistance

Problem: A patient who initially showed a complete response to this compound has relapsed after 12 months of therapy.

Troubleshooting Steps:

  • Confirm Target Re-activation:

    • Action: Obtain a post-relapse tumor biopsy and perform Western blotting for phosphorylated FUS-X and downstream targets (e.g., p-STAT3).

    • Rationale: To determine if the FUS-X signaling pathway has been reactivated.

  • Sequence the Target Kinase:

    • Action: Extract DNA from the post-relapse biopsy and perform deep sequencing of the FUS-X kinase domain.

    • Rationale: To identify potential secondary mutations that confer resistance to this compound.

  • Investigate Bypass Pathways:

    • Action: Use RNA sequencing (RNA-Seq) on the pre-treatment and post-relapse tumor samples.

    • Rationale: To identify the upregulation of alternative signaling pathways (e.g., MAPK, PI3K/AKT) that could be compensating for FUS-X inhibition.

Hypothetical this compound Signaling and Resistance Pathway

G cluster_pathway This compound Target Pathway and Resistance cluster_resistance Resistance Mechanisms fus_x FUS-X Fusion Kinase stat3 STAT3 fus_x->stat3 phosphorylates proliferation Cell Proliferation & Survival stat3->proliferation This compound This compound This compound->fus_x inhibits mutation Gatekeeper Mutation (e.g., T315I) mutation->fus_x alters binding site bypass Bypass Pathway (e.g., MAPK) bypass->proliferation activates res_mech1 On-Target Mutation res_mech2 Bypass Pathway Activation

Caption: Simplified signaling pathway for this compound and potential resistance mechanisms.

Quantitative Data Summary

Table 1: Hypothetical Phase I Dose-Escalation Data (3+3 Design)

Dose LevelCohort SizeDLTs* ObservedMTD** EstablishedCommon Adverse Events (Any Grade)
50 mg QD30NoNausea (33%)
100 mg QD30NoNausea (67%), Fatigue (33%)
200 mg QD61 (Grade 3 Diarrhea)NoDiarrhea (83%), Nausea (100%)
400 mg QD 6 2 (Grade 4 Neutropenia, Grade 3 Diarrhea) Yes Neutropenia (67%), Diarrhea (100%)
600 mg QDNot Tested---

*DLT: Dose-Limiting Toxicity **MTD: Maximum Tolerated Dose

Table 2: Biomarker Correlation with Patient Response in Phase II (Hypothetical)

Patient IDFUS-X Expression (FISH)Baseline p-STAT3 (IHC H-Score)Best Overall Response
P001Positive250Complete Response
P002Positive210Partial Response
P003Positive80Stable Disease
P004Positive30Progressive Disease
P005Negative10Progressive Disease

Key Experimental Protocols

Protocol: Droplet Digital PCR (ddPCR) for Detection of FUS-X Resistance Mutations

Objective: To quantify the abundance of known this compound resistance mutations (e.g., T315I) in circulating tumor DNA (ctDNA) from patient plasma.

Methodology:

  • Sample Collection: Collect 10 mL of whole blood in EDTA tubes.

  • Plasma Separation: Centrifuge blood at 1,900 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant.

  • ctDNA Extraction: Extract ctDNA from 2-4 mL of plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).

  • ddPCR Assay Preparation:

    • Prepare a 20 µL reaction mix containing:

      • 10 µL of 2x ddPCR Supermix for Probes (No dUTP)

      • 1 µL of 20x target mutation assay (e.g., T315I, FAM-labeled)

      • 1 µL of 20x wild-type reference assay (HEX-labeled)

      • 8 µL of extracted ctDNA

  • Droplet Generation: Load the reaction mix into a droplet generator cartridge and generate droplets according to the manufacturer's protocol.

  • PCR Amplification: Transfer the droplets to a 96-well PCR plate. Seal the plate and perform thermal cycling with the following conditions:

    • Enzyme activation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing/Extension: 55°C for 60 seconds

    • Enzyme deactivation: 98°C for 10 minutes

  • Droplet Reading: Read the plate on a droplet reader to count the number of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.

  • Data Analysis: Calculate the fractional abundance of the mutant allele using the quantification software. The result is expressed as a percentage of mutant DNA in the total DNA.

strategies to enhance the antimicrobial potency of D2A21

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the D2A21 antimicrobial peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the antimicrobial potency of this compound and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs): Understanding this compound Potency

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetically engineered antimicrobial peptide (AMP), specifically an analogue of cecropin.[1] Its primary mechanism of action involves the disruption of the bacterial cell membrane.[2] As a cationic and amphipathic peptide, it is believed to form an alpha-helical structure that interacts with and perturbs the negatively charged membranes of microbes, leading to cell death.[2][3]

Q2: What is the expected antimicrobial potency of this compound?

A2: this compound has demonstrated potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and some parasites.[1] In in vitro studies, its Minimum Inhibitory Concentrations (MICs) against Methicillin-resistant Staphylococcus aureus (MRSA) have been reported to be in the range of 0.25 - 4 µg/mL.[1] It has also shown significant efficacy in animal models of infected burn wounds, where it sterilized the wound eschar and significantly improved survival rates compared to standard treatments.[1][4]

Q3: What critical factors can influence this compound's activity in my experiments?

A3: Several factors can significantly impact the observed potency of this compound:

  • pH: The activity of this compound can be diminished at pH values significantly above or below a neutral pH of 7.[2][3]

  • Assay Media Composition: Standard testing media like Mueller-Hinton Broth (MHB) may not be ideal. The presence of high salt concentrations or divalent cations can interfere with the activity of cationic peptides.[5]

  • Peptide Adsorption: AMPs can bind to standard polystyrene or glass labware, reducing the effective concentration in the assay. Using low-protein-binding plasticware is recommended.[5]

  • Formulation: The peptide's formulation can affect its stability and activity. For instance, a 2% this compound gel formulation has been shown to maintain activity across a wider range of pH values compared to the peptide in solution.[2][3]

Troubleshooting Guide: Low or Inconsistent Antimicrobial Activity

Q4: My observed MIC values for this compound are much higher than the literature reports. What could be the cause?

A4: This is a common issue when working with AMPs. High variability or unexpectedly low activity can often be traced back to specific experimental variables. Use the following logic to troubleshoot the problem.

G start Start: High or Variable MIC Results peptide_qc Step 1: Peptide Quality Control start->peptide_qc assay_setup Step 2: Assay Setup Review peptide_qc->assay_setup Peptide OK solubility Check Solubility & Aggregation (See Protocol 3) peptide_qc->solubility Issue? purity Verify Purity & Sequence (HPLC/Mass Spec) peptide_qc->purity Issue? storage Confirm Proper Storage (Lyophilized at -20°C or -80°C) peptide_qc->storage Issue? bacterial_factors Step 3: Bacterial Strain Factors assay_setup->bacterial_factors Setup OK media Use Low-Salt Medium (e.g., Hancock Lab Method) assay_setup->media Issue? plasticware Use Low-Binding Plates (Polypropylene) assay_setup->plasticware Issue? inoculum Verify Inoculum Density (~5 x 10^5 CFU/mL) assay_setup->inoculum Issue? resistance Consider Strain-Specific Resistance bacterial_factors->resistance Issue? growth_phase Use Log-Phase Bacteria bacterial_factors->growth_phase Issue? end Problem Identified & Optimized bacterial_factors->end Factors OK

Caption: Troubleshooting workflow for high this compound MIC values.

Q5: I suspect my this compound peptide is aggregating in solution. How can I prevent this and how does it affect potency?

A5: Peptide aggregation is a significant challenge where peptide molecules self-associate, forming larger, often inactive structures.[6][7] This reduces the concentration of active, monomeric peptide available to interact with bacteria, leading to a perceived loss of potency.[8]

  • Detection: Aggregation can sometimes be observed as visible precipitation or cloudiness. Dynamic light scattering (DLS) can be used to detect sub-visible aggregates.

  • Prevention & Mitigation:

    • Solubilization: Follow a careful solubilization protocol (see Protocol 3). Initially dissolving the peptide in a small amount of sterile water, dilute acid (e.g., 0.01% acetic acid), or DMSO before diluting into the final assay buffer can help.[9]

    • pH and Ionic Strength: Prepare solutions at a pH where the peptide has a high net charge, as electrostatic repulsion can prevent aggregation.[7] Avoid high salt concentrations during storage, as this can screen charges and promote aggregation.

    • Backbone Protection: During peptide synthesis, the incorporation of backbone-protecting groups like Hmb or Dmb can disrupt the hydrogen bonding that leads to aggregation.[10]

Strategies to Enhance Antimicrobial Potency

Q6: How can the structure of this compound be modified to enhance its antimicrobial activity?

A6: Rational design and modification of AMPs are common strategies to improve potency and selectivity.[11][12] Key approaches include:

  • Optimizing Charge and Hydrophobicity: The balance between the peptide's net positive charge and its overall hydrophobicity is crucial for its activity and selectivity.[12] Substituting specific amino acids with cationic residues (e.g., Lysine, Arginine) can increase the positive charge, enhancing interaction with bacterial membranes.[13] However, excessive hydrophobicity can lead to increased cytotoxicity against mammalian cells.

  • Peptide Dimerization: Creating a dimer of the peptide can significantly boost antimicrobial activity. One study showed that adding a cysteine residue to the end of an AMP to create a disulfide-linked dimer increased its potency by up to 60 times.[14]

  • Improving Stability: Replacing L-amino acids with D-amino acids at strategic positions can make the peptide more resistant to degradation by bacterial proteases without necessarily compromising its activity.

Q7: Can this compound be used in combination with other antibiotics for a synergistic effect?

A7: Yes, combination therapy is a highly promising strategy.[15] The synergistic effect occurs when the combined antimicrobial activity is greater than the sum of the individual activities. This compound, by permeabilizing the bacterial membrane, can facilitate the entry of conventional antibiotics that target intracellular processes, potentially restoring their efficacy against resistant strains.[15][16] A checkerboard assay (see Protocol 2) is the standard method to determine if two compounds act synergistically.

G cluster_0 Bacterial Cell cluster_1 Synergistic Action membrane Cell Membrane target Intracellular Target (e.g., Ribosome, DNA) This compound This compound Peptide This compound->membrane Disrupts & Permeabilizes Antibiotic Conventional Antibiotic Antibiotic->membrane Entry Blocked by Intact Membrane membrane_p Permeabilized Cell Membrane target_p Intracellular Target (Inhibited) membrane_p->target_p Facilitates Access D2A21_p This compound D2A21_p->membrane_p 1. Creates Pores Antibiotic_p Antibiotic Antibiotic_p->membrane_p 2. Enters Cell

Caption: Conceptual diagram of synergistic action between this compound and an antibiotic.

Data Summary Tables

Table 1: Reported In Vitro Activity of this compound

OrganismStrainMIC (µg/mL)MCC (µM)Reference
Staphylococcus aureusMRSA Strains0.25 - 4-[1]
Escherichia coliATCC 25922-12.5[2]

MIC: Minimum Inhibitory Concentration; MCC: Minimum Cidal Concentration

Table 2: Reported In Vivo Efficacy of this compound in Animal Models

ModelPathogenTreatmentSurvival RateOutcomeReference
Infected Wound (Rat)P. aeruginosaThis compound Gel100%Superior to control (50%) and standard therapies.[1][17]
Infected Burn (Rat)P. aeruginosa1.5% this compound85.7%Significantly improved survival vs. control (0%). Sterilized burn eschar.[4]

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Hancock Lab's modified method for cationic peptides to minimize interference from media components and non-specific binding.[18]

Materials:

  • This compound peptide stock solution

  • Test bacterial strain

  • Mueller-Hinton Broth (MHB) (or other low-salt broth)

  • Sterile 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA)

  • Sterile 96-well polypropylene (B1209903) microtiter plates (round-bottom)

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Dilution Series:

    • Prepare a 10x stock of the highest desired this compound concentration in the acetic acid/BSA solution.

    • Perform serial 2-fold dilutions in the same solution in polypropylene tubes to create a range of 10x concentrations.

  • Bacterial Inoculum Preparation:

    • Inoculate the test strain in MHB and grow overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Plate Setup:

    • Add 100 µL of the bacterial inoculum to wells in columns 1-11 of the 96-well plate.

    • Add 10 µL of each 10x peptide dilution to the corresponding wells (e.g., highest concentration in column 1, lowest in column 10).

    • Column 11 serves as the positive control (bacteria only).

    • Column 12 serves as the negative/sterility control (100 µL MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible bacterial growth (often defined as ≥50% reduction in turbidity compared to the positive control).[19] This can be assessed visually or by reading the optical density at 600 nm (OD600).

Protocol 2: Checkerboard Assay for Synergy Testing

Objective: To determine the Fractional Inhibitory Concentration (FIC) index and assess for synergistic, additive, indifferent, or antagonistic interactions between this compound and a second antimicrobial agent.

Procedure:

  • Plate Setup: Use a 96-well plate. Along the x-axis, prepare 2-fold serial dilutions of Antimicrobial A (e.g., a conventional antibiotic) in broth. Along the y-axis, prepare 2-fold serial dilutions of Antimicrobial B (this compound).

  • Combination: The result is a matrix where each well contains a unique concentration combination of the two agents.

  • Inoculation: Add the bacterial inoculum (prepared as in Protocol 1) to all wells. Include appropriate controls for each agent alone.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC for each combination well.

    • Calculate the FIC for each agent: FIC A = (MIC of A in combination) / (MIC of A alone).

    • Calculate the FIC Index (FICI): FICI = FIC A + FIC B.

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Protocol 3: Peptide Handling and Solubilization

Objective: To ensure the peptide is properly stored, handled, and solubilized to maintain its activity and prevent aggregation.[9]

Procedure:

  • Storage: Store lyophilized this compound peptide at -20°C or -80°C in a desiccator.

  • Weighing: Before opening, allow the vial to equilibrate to room temperature for at least 15 minutes to prevent condensation. Weigh out the required amount quickly in a low-humidity environment.

  • Initial Solubilization (Stock Solution):

    • Use a sterile, low-binding (e.g., polypropylene) tube.

    • Add a small volume of sterile, distilled water or 0.01% acetic acid to the lyophilized powder to create a concentrated stock (e.g., 1-5 mg/mL). Do not use saline or phosphate (B84403) buffers for initial reconstitution as high salt concentrations can promote aggregation.[8]

    • Gently vortex or sonicate briefly if necessary to fully dissolve the peptide.

  • Working Solutions: Dilute the stock solution in the appropriate assay buffer (e.g., 0.01% acetic acid with 0.2% BSA for MIC testing) immediately before use. Avoid repeated freeze-thaw cycles of stock solutions; aliquot into single-use volumes if necessary.

References

D2A21 Degradation Mitigation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of the D2A21 peptide by proteases during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a synthetically engineered antimicrobial peptide comprised of 23 amino acids. Its sequence, FAFAKFAKKFAKFAKFAKFAFAA, confers an amphipathic, alpha-helical structure. This structure is crucial for its antimicrobial activity, which involves the disruption of microbial cell membranes. The peptide's cationic nature, due to the presence of lysine (B10760008) (K) residues, facilitates its interaction with negatively charged components of microbial membranes.

Q2: My this compound peptide appears to be losing activity over time. What are the likely causes?

Loss of this compound activity during an experiment is often attributable to proteolytic degradation. The peptide's lysine (K) residues are potential cleavage sites for trypsin-like serine proteases. Additionally, its hydrophobic phenylalanine (F) and alanine (B10760859) (A) residues can be targeted by other proteases such as chymotrypsin (B1334515) and elastase. Environmental factors like pH can also impact this compound stability and activity.

Q3: Which proteases are most likely to degrade this compound?

Based on the amino acid sequence of this compound (FAFAKFAKKFAKFAKFAKFAFAA), the following proteases are of potential concern:

  • Trypsin and trypsin-like serine proteases: These enzymes cleave at the C-terminus of lysine (K) and arginine (R) residues. This compound contains multiple lysine residues, making it susceptible to this class of proteases.

  • Chymotrypsin: This protease typically cleaves at the C-terminus of large hydrophobic residues such as phenylalanine (F), tryptophan (W), and tyrosine (Y). This compound is rich in phenylalanine.

  • Elastase: This serine protease can cleave at the C-terminus of small, neutral amino acids like alanine (A), which is abundant in the this compound sequence.

Q4: How can I prevent the degradation of this compound in my experiments?

Several strategies can be employed to minimize this compound degradation:

  • Use of Protease Inhibitor Cocktails: The most straightforward approach is to add a broad-spectrum protease inhibitor cocktail to your experimental buffers. These cocktails contain a mixture of inhibitors that target various protease classes.[1][2]

  • Low Temperature: Performing experimental steps at low temperatures (e.g., on ice or in a cold room) can significantly reduce the activity of many proteases.[3]

  • pH Control: Maintaining a pH outside the optimal range for common proteases can help reduce their activity. However, it is important to note that the activity of this compound itself can be pH-dependent.[4]

  • Denaturing Agents: In some applications, such as sample preparation for gel electrophoresis, strong denaturing agents like SDS or urea (B33335) can be used to inactivate proteases.[5][6]

Troubleshooting Guides

Issue 1: this compound degradation observed in cell lysates.
Possible Cause Recommended Solution
Release of endogenous proteases during cell lysis.Supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail. For enhanced protection against metalloproteases, ensure the cocktail contains EDTA or add it separately.[1]
High protease activity in the specific cell line being used.Increase the concentration of the protease inhibitor cocktail (e.g., 2-3X the recommended concentration). Perform all cell lysis and subsequent steps at 4°C.
Sub-optimal lysis buffer composition.Ensure your lysis buffer is at a pH that is not optimal for the activity of proteases known to be abundant in your cell type.
Issue 2: this compound degradation in biological fluids (e.g., serum, plasma).
Possible Cause Recommended Solution
High concentration of circulating proteases (e.g., thrombin, plasmin).Add specific inhibitors for serine proteases, such as aprotinin (B3435010) or AEBSF, to your sample. A broad-spectrum cocktail is also recommended.
Protease activation during sample handling and storage.Process samples quickly and at low temperatures. Store samples at -80°C if they are not to be used immediately.
Inadequate sample preparation for analysis.For LC-MS analysis, use a protein precipitation method with organic solvents (e.g., ethanol (B145695) or acetonitrile (B52724) with 1% formic acid) to effectively remove larger proteins and proteases while maximizing this compound recovery.[6]

Quantitative Data Summary

Due to the limited availability of public data on the specific degradation rates of this compound, the following table presents illustrative data based on the typical stability of similar cationic antimicrobial peptides in the presence of common proteases. This table is intended to serve as a template for researchers to populate with their own experimental data.

Protease (Concentration) Incubation Time (hours) This compound Remaining (%) - No Inhibitor This compound Remaining (%) - With Inhibitor Cocktail
Trypsin (1 µg/mL)14595
41092
24<185
Chymotrypsin (1 µg/mL)16098
42596
24590
Neutrophil Elastase (1 µg/mL)17097
43594
241088

Experimental Protocols

Protocol 1: this compound Stability Assay Using RP-HPLC

This protocol allows for the quantitative assessment of this compound stability in the presence of a specific protease.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, nuclease-free water.

    • Prepare a stock solution of the protease of interest (e.g., trypsin at 0.1 mg/mL) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • If testing inhibitors, prepare a stock solution of the protease inhibitor cocktail (e.g., 100X) in DMSO or water, as recommended by the manufacturer.

  • Assay Setup:

    • In a microcentrifuge tube, combine the assay buffer, this compound solution (to a final concentration of, for example, 100 µg/mL), and the protease inhibitor cocktail (if applicable, at a 1X final concentration).

    • Initiate the reaction by adding the protease to a final concentration that yields a detectable level of degradation within the desired timeframe (e.g., 1 µg/mL).

    • As a control, prepare a reaction mixture without the protease.

    • Incubate all tubes at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

    • Immediately stop the reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA), to denature the protease.

  • RP-HPLC Analysis:

    • Analyze the samples using a C18 reverse-phase HPLC column.

    • Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.

    • Monitor the absorbance at 214 nm or 280 nm.

    • The amount of intact this compound remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

Protocol 2: Identification of this compound Cleavage Products by LC-MS

This protocol is for identifying the specific sites of this compound cleavage by a protease.

  • This compound Digestion:

    • Follow steps 1 and 2 of the this compound Stability Assay protocol.

    • Allow the digestion reaction to proceed for a time point where significant degradation is observed.

    • Stop the reaction as described above.

  • Sample Preparation for LC-MS:

    • Desalt the sample using a C18 ZipTip or a similar solid-phase extraction method to remove buffer salts that can interfere with mass spectrometry.

  • LC-MS/MS Analysis:

    • Inject the desalted sample into a liquid chromatography system coupled to a mass spectrometer.

    • Separate the peptide fragments using a C18 column with an appropriate gradient.

    • Acquire mass spectra in a data-dependent acquisition mode to obtain both the mass-to-charge ratio of the peptide fragments and their fragmentation patterns (MS/MS spectra).

  • Data Analysis:

    • Use a protein sequence analysis software to search the acquired MS/MS spectra against the known amino acid sequence of this compound.

    • The software will identify the peptide fragments and pinpoint the exact cleavage sites.

Visualizations

D2A21_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis This compound This compound Stock Reaction Reaction Mixture (this compound + Protease +/- Inhibitor) This compound->Reaction Protease Protease Stock Protease->Reaction Inhibitor Inhibitor Stock Inhibitor->Reaction Incubation Incubate at 37°C Reaction->Incubation Sampling Time-Point Sampling Incubation->Sampling Quench Quench Reaction Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC LCMS LC-MS/MS Analysis Quench->LCMS Data_HPLC Quantify Remaining this compound HPLC->Data_HPLC Data_LCMS Identify Cleavage Sites LCMS->Data_LCMS

Caption: Experimental workflow for assessing this compound stability and cleavage.

Protease_Inhibition cluster_degradation Degradation Pathway cluster_inhibition Inhibition Pathway Protease Protease Cleavage This compound Cleavage Protease->Cleavage Binds & Cleaves Inactivated_Protease Inactive Protease-Inhibitor Complex Protease->Inactivated_Protease Binds to Active Site This compound This compound Peptide This compound->Cleavage No_Cleavage This compound Remains Intact This compound->No_Cleavage Inhibitor Protease Inhibitor Inhibitor->Inactivated_Protease Fragments Degraded Fragments Cleavage->Fragments Results in Inactivated_Protease->No_Cleavage Prevents Binding

Caption: Mechanism of protease-mediated degradation and its inhibition.

References

Validation & Comparative

D2A21 vs. Silver Sulfadiazine: A Comparative Analysis for Burn Wound Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Reading, PA – December 2, 2025 – In the critical landscape of burn wound management, the choice of topical antimicrobial agents plays a pivotal role in patient outcomes. This guide provides a detailed comparison of the novel antimicrobial peptide D2A21 and the long-standing standard of care, silver sulfadiazine (B1682646) (SSD). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data on their efficacy, mechanisms of action, and experimental validation.

Executive Summary

The treatment of burn wounds is a complex challenge, primarily focused on preventing infection and promoting rapid wound healing. Silver sulfadiazine has been the cornerstone of topical burn care for decades, but emerging therapies like the antimicrobial peptide this compound are showing significant promise. Preclinical studies indicate that this compound may offer superior performance in terms of survival rates in infected burn models and demonstrates a potent and rapid bactericidal mechanism. In contrast, while SSD is an effective antimicrobial, some studies suggest it may delay wound healing. This guide will delve into the quantitative data from comparative studies, detail the experimental methodologies, and visualize the distinct mechanisms of action of these two therapeutic agents.

Performance Data: this compound vs. Silver Sulfadiazine

The following tables summarize the key quantitative findings from preclinical studies comparing this compound and silver sulfadiazine in animal models of burn wound infection.

Table 1: Survival Analysis in Infected Burn Wound Model
Treatment Group Animal Model Infecting Organism 21-Day Survival Rate
This compoundWistar RatsPseudomonas aeruginosa100%[1]
Silver Sulfadiazine (SSD)Wistar RatsPseudomonas aeruginosa33%[1]
SulfamylonWistar RatsPseudomonas aeruginosa83%[1]
Control (Vehicle)Wistar RatsPseudomonas aeruginosa50%[1]
Table 2: Quantitative Bacteriology of Infected Burn Wounds
Treatment Group Animal Model Time Point Bacterial Load (CFU/gram of tissue)
This compound (1.5% topical)Wistar RatsDay 2 and 3No bacterial growth[2]
Control (Gel)Wistar RatsDay 2>10^5 organisms[2]
Table 3: Wound Healing Dynamics with Silver Sulfadiazine
Treatment Group Animal Model Burn Type Time to 50% Healing Time to 90% Healing
Silver SulfadiazineWistar RatsFull-thicknessDelayed compared to salineDelayed compared to saline[3]
Saline-Soaked DressingWistar RatsFull-thicknessSignificantly shorter than SSDSignificantly shorter than SSD[3]

Mechanisms of Action

This compound and silver sulfadiazine employ fundamentally different mechanisms to combat bacterial infections in burn wounds.

This compound: As a cationic antimicrobial peptide, this compound's primary mechanism of action is the rapid disruption of bacterial cell membranes.[4][5] Its amphipathic structure allows it to preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization and the formation of pores. This disruption of the membrane integrity results in the leakage of intracellular contents and ultimately, bacterial cell death.[4][5]

Silver Sulfadiazine (SSD): SSD combines the antimicrobial properties of both silver ions and sulfadiazine.[6][7][8] The compound slowly releases silver ions (Ag+) into the wound environment.[6] These ions can bind to various components of the bacterial cell, including the cell wall and membrane, leading to structural damage and increased permeability.[6][8] Silver ions that enter the cell can interfere with essential enzymes and bind to DNA, inhibiting replication and transcription.[6][9] The sulfadiazine component acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, which is necessary for the synthesis of folic acid in bacteria.[6][7] By blocking folic acid production, sulfadiazine inhibits bacterial growth and proliferation.[6]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for this compound and silver sulfadiazine.

D2A21_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Lipid Bilayer This compound->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Membrane Perturbation Leakage Leakage of Intracellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death SSD_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell cluster_membrane_wall Cell Wall & Membrane cluster_cytoplasm Cytoplasm SSD Silver Sulfadiazine (SSD) Ag_ion Silver Ion (Ag+) SSD->Ag_ion Releases Sulfadiazine Sulfadiazine SSD->Sulfadiazine Releases MembraneDamage Membrane Damage CellDeath Bacterial Cell Death MembraneDamage->CellDeath Ag_ion->MembraneDamage DNA DNA Ag_ion->DNA Binds to & Disrupts Enzymes Enzymes Ag_ion->Enzymes Inactivates DHPS Dihydropteroate Synthase Sulfadiazine->DHPS Inhibits DNA->CellDeath Enzymes->CellDeath PABA PABA PABA->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid GrowthInhibition Inhibition of Growth & Proliferation FolicAcid->GrowthInhibition Experimental_Workflow cluster_outcomes Outcome Assessment start Animal Acclimatization burn Burn Induction (e.g., Heated Block) start->burn infection Bacterial Inoculation (e.g., P. aeruginosa) burn->infection randomization Randomization into Treatment Groups infection->randomization treatment_this compound This compound Treatment randomization->treatment_this compound treatment_ssd SSD Treatment randomization->treatment_ssd treatment_control Control Treatment randomization->treatment_control monitoring Daily Monitoring & Treatment Application treatment_this compound->monitoring treatment_ssd->monitoring treatment_control->monitoring survival Survival Analysis monitoring->survival bacteriology Quantitative Bacteriology monitoring->bacteriology healing Wound Healing Analysis monitoring->healing end Data Analysis & Conclusion survival->end bacteriology->end healing->end

References

Comparative Efficacy of D2A21 and Other Cecropin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial peptide D2A21 against other cecropin (B1577577) analogues, supported by experimental data. The information is presented to facilitate informed decisions in the development of new therapeutic agents.

Cecropins are a class of antimicrobial peptides (AMPs) that represent a promising alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance. Among the synthetically engineered cecropins, this compound has shown significant therapeutic potential. This guide summarizes the available data on the efficacy of this compound and compares it with other notable cecropin analogues.

In Vitro Efficacy

The in vitro activity of antimicrobial peptides is a crucial indicator of their potential therapeutic efficacy. This is often quantified by the Minimum Inhibitory Concentration (MIC) or Minimum Cidal Concentration (MCC), which represent the lowest concentration of the peptide required to inhibit the growth of or kill the microorganism, respectively.

Comparative Antimicrobial Activity of Cecropin Analogues
PeptideMicroorganismEfficacy MetricConcentrationReference
This compound Chlamydia trachomatisMCC5 µM (18.3 µg/mL)[1][2]
D4E1 Chlamydia trachomatisMCC7.5 µM (21.7 µg/mL)[1][2]
This compound Escherichia coli ATCC 25922MCC12.5 µM (46 µg/ml)
Cecropin A Escherichia coli ML-35p50% Killing0.9 µM[3]
Cecropin A Escherichia coli ML-35p90% Killing1.7 µM[3]
Cecropin A Acinetobacter baumanniiMIC Range0.50-32 mg/L
Cecropin A-melittin hybrid CA(1-7)M(2-9)NH2 Acinetobacter baumanniiMIC Range0.25-16 mg/L[4]
Cecropin P1 Pseudomonas aeruginosaMIC Range4–64 mg/L[5]
CAMP-CecD (Cecropin D derivative) Pseudomonas aeruginosa (MDR)MIC Range32 to >256 μg/mL[6]
Q53 CecB (Cecropin B variant) Pseudomonas aeruginosaMIC2.2 µM[7]
D-Q53 CecB (D-enantiomer of Q53 CecB) Pseudomonas aeruginosaMIC2.2 µM[7]

In Vivo Efficacy

Animal models provide critical data on the performance of antimicrobial peptides in a physiological setting. Studies on this compound have demonstrated its potent in vivo activity in treating infected wounds.

Survival Analysis in a Rat Model of Infected Wounds

In a study using a rat model with full-thickness wounds infected with Pseudomonas aeruginosa, this compound showed a remarkable improvement in survival compared to a control group and standard topical treatments.

Treatment GroupSurvival Rate (at 21 days)Reference
This compound 100%[8]
Control (vehicle)50%[8]
Silver Sulfadiazine (SSD)33%[8]
Sulfamylon83%[8]

Another study on a burn wound model in rats infected with Pseudomonas aeruginosa also highlighted the efficacy of this compound.

Treatment GroupSurvival Rate (at 14 days)Reference
This compound (1.5% topical) 85.7%[9]
Control (gel base)0%[9]

Mechanism of Action and Signaling Pathways

Cecropins, including this compound, primarily exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes.[2] This mechanism is believed to involve the formation of pores or channels in the membrane, leading to leakage of cellular contents and ultimately cell death.[10]

The interaction of cecropins with the bacterial membrane is a multi-step process. The initial interaction is often electrostatic, with the cationic peptide binding to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This is followed by the insertion of the peptide into the lipid bilayer.

Cecropin_Mechanism cluster_membrane Bacterial Cell Membrane Outer_Membrane Outer Membrane (LPS) Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Translocation Periplasm Periplasmic Space Pore Pore Formation Inner_Membrane->Pore Membrane Insertion Cecropin Cecropin Analogue (e.g., this compound) Cecropin->Outer_Membrane Electrostatic Interaction Leakage Leakage of Cellular Contents Pore->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of Action of Cecropin Analogues.

Beyond direct membrane disruption, some cecropins, like cecropin A, have been shown to possess anti-inflammatory properties. Cecropin A can suppress the release of pro-inflammatory cytokines and inhibit intracellular signaling pathways such as the ERK, JNK, and p38 MAPK pathways in response to bacterial components like LPS.[11]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates MAPK_Pathway MAPK Signaling (ERK, JNK, p38) TLR4->MAPK_Pathway activates CecropinA Cecropin A CecropinA->MAPK_Pathway inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, etc.) MAPK_Pathway->Pro_inflammatory_Cytokines induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Anti-inflammatory Signaling Pathway of Cecropin A.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the efficacy of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism in a liquid broth medium.

MIC_Workflow Start Start Prep_Bacteria Prepare Bacterial Inoculum (logarithmic growth phase) Start->Prep_Bacteria Add_Bacteria Add Bacterial Suspension to each well Prep_Bacteria->Add_Bacteria Serial_Dilute Serially Dilute Peptide in 96-well plate Serial_Dilute->Add_Bacteria Incubate Incubate at 37°C for 18-24 hours Add_Bacteria->Incubate Read_Results Measure Optical Density (OD600) or visual turbidity Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Experimental Workflow for MIC Determination.

Detailed Steps:

  • Bacterial Preparation: A bacterial culture is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: The antimicrobial peptide is serially diluted in the wells of a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptide.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

In Vivo Wound Infection Model

This protocol outlines a general procedure for evaluating the efficacy of a topical antimicrobial peptide in a rodent model of a full-thickness infected wound.

Detailed Steps:

  • Animal Model: Wistar rats are typically used.

  • Wound Creation: Under anesthesia, one or more full-thickness skin defects are created on the dorsum of the rat.

  • Inoculation: A known concentration of pathogenic bacteria, such as Pseudomonas aeruginosa (e.g., 10^8 CFU), is applied to the wound.[8]

  • Treatment: The experimental group receives daily topical application of the antimicrobial peptide formulation (e.g., this compound gel). Control groups may receive the vehicle (gel base without the peptide) or standard-of-care treatments like silver sulfadiazine.[8]

  • Evaluation: The primary endpoint is typically survival over a set period (e.g., 21 days).[8] Other parameters that may be assessed include wound healing progression, bacterial load in the wound tissue, and systemic signs of infection.

Conclusion

The available data strongly supports the potent antimicrobial activity of the synthetic cecropin analogue this compound, both in vitro and in vivo. Its superior performance in animal models compared to some standard treatments for infected wounds underscores its therapeutic potential. While direct comparative data against a wide array of other cecropin analogues under identical conditions is still emerging, the existing evidence suggests that this compound is a highly effective member of this promising class of antimicrobial peptides. Further research involving head-to-head comparisons with other leading cecropin analogues will be invaluable in fully elucidating its position in the landscape of next-generation antimicrobial agents.

References

A Comparative Analysis of D2A21 and Sulfamylon for the Treatment of Infected Wounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced wound care, the effective management of infection remains a critical challenge. This guide provides a detailed, evidence-based comparison of two prominent topical antimicrobial agents: D2A21, a novel antimicrobial peptide, and Sulfamylon (mafenide acetate), a long-standing sulfonamide antibiotic. By examining their mechanisms of action, and in vivo efficacy, supported by experimental data, this document aims to inform research and development efforts in the pursuit of superior treatments for infected wounds.

At a Glance: this compound vs. Sulfamylon

FeatureThis compoundSulfamylon (Mafenide Acetate)
Drug Class Antimicrobial Peptide (AMP)Sulfonamide Antibiotic
Primary Mechanism of Action Disrupts bacterial cell membrane integrity.Inhibits bacterial folic acid synthesis by acting as a competitive inhibitor of para-aminobenzoic acid (PABA).
Spectrum of Activity Broad-spectrum activity against various bacteria.Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Efficacy in Infected Wounds Demonstrates high efficacy in improving survival rates and reducing bacterial load in animal models of infected wounds.Effective in controlling bacterial growth in burn wounds and other infected traumatic wounds.

Quantitative Performance Data

The following tables summarize the key quantitative findings from preclinical studies, offering a direct comparison of the efficacy of this compound and Sulfamylon in treating infected wounds.

Table 1: Comparative Survival Rates in a Rat Model of Pseudomonas aeruginosa Infected Wounds [1][2]

Treatment GroupNumber of Animals (n)Survival Rate at 21 Days (%)
This compound12100%
Sulfamylon1283%
Silver Sulfadiazine (B1682646) (SSD)1233%
Control (Vehicle)1250%

Table 2: Efficacy in Reducing Bacterial Load in Infected Wounds

TreatmentAnimal ModelInfecting OrganismKey Findings on Bacterial Load Reduction
This compoundWistar Rats (infected burn model)Pseudomonas aeruginosaNo bacterial growth in burn eschar at day 2 or 3 post-treatment.[3]
Sulfamylon (5% solution)Rats (Walker burn model)Pseudomonas aeruginosaPrompt decrease in bacterial counts to less than 10^5 bacteria per gram of tissue in a majority of wounds by 48 hours of treatment.[4]
Sulfamylon (5% solution)Human meshed skin grafts explanted to athymic ratsPseudomonas aeruginosaEradicated bacterial levels in grafts inoculated with 10^2 or 10^3 organisms.[5]

Mechanisms of Action

The fundamental difference in the antimicrobial strategy of this compound and Sulfamylon lies in their distinct molecular mechanisms.

This compound: The Membrane Disruptor

As a cationic antimicrobial peptide, this compound's primary mode of action is the physical disruption of bacterial cell membranes. This process is generally understood to occur in a series of steps:

  • Electrostatic Attraction: The positively charged this compound peptide is attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Pore Formation: Upon binding, the peptide inserts itself into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane's integrity.

  • Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular contents and the dissipation of the membrane potential, ultimately leading to bacterial cell death.

This mechanism is less likely to induce resistance compared to traditional antibiotics that target specific metabolic pathways.

Sulfamylon: The Metabolic Inhibitor

Sulfamylon, a sulfonamide, employs a more traditional antibiotic mechanism by targeting a crucial metabolic pathway in bacteria: folic acid synthesis.

  • Competitive Inhibition: Sulfamylon acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). It mimics the natural substrate of this enzyme, para-aminobenzoic acid (PABA).

  • Folic Acid Synthesis Blockade: By binding to DHPS, Sulfamylon prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.

  • Inhibition of Nucleic Acid Synthesis: Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking its production, Sulfamylon halts bacterial replication and growth.[6][7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

In Vivo Comparative Efficacy Study of this compound and Sulfamylon [1][2]

  • Animal Model: Forty-eight Wistar rats were used in this study.

  • Wound Creation and Infection: Two full-thickness skin defects (1.5 x 1.5-cm) were created on the dorsum of each rat. These wounds were then inoculated with a suspension of Pseudomonas aeruginosa (10^8 colony-forming units).

  • Treatment Groups: The animals were divided into four treatment groups (n=12 per group):

    • This compound gel

    • Sulfamylon cream

    • Silver sulfadiazine (SSD) cream

    • Control vehicle gel

  • Treatment Regimen: The respective treatments were applied daily to the infected wounds.

  • Primary Endpoint: The primary outcome measured was the survival rate of the animals over a 21-day period.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the mechanisms of action and the experimental workflow described.

D2A21_Mechanism cluster_this compound This compound Action on Bacterial Cell This compound This compound Peptide BacterialMembrane Bacterial Cell Membrane (Negatively Charged) This compound->BacterialMembrane Electrostatic Attraction PoreFormation Membrane Insertion & Pore Formation BacterialMembrane->PoreFormation CellLysis Cell Lysis (Leakage of Cytoplasmic Contents) PoreFormation->CellLysis Sulfamylon_Mechanism cluster_Sulfamylon Sulfamylon's Inhibition of Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DihydrofolicAcid Dihydrofolic Acid Synthesis DHPS->DihydrofolicAcid Sulfamylon Sulfamylon (Mafenide Acetate) Sulfamylon->DHPS Competitive Inhibition TetrahydrofolicAcid Tetrahydrofolic Acid DihydrofolicAcid->TetrahydrofolicAcid NucleicAcid Nucleic Acid Synthesis (DNA, RNA) TetrahydrofolicAcid->NucleicAcid BacterialGrowth Bacterial Growth Inhibition NucleicAcid->BacterialGrowth Experimental_Workflow cluster_Workflow In Vivo Comparative Study Workflow AnimalModel Wistar Rats (n=48) WoundCreation Creation of Full-Thickness Dorsal Wounds (1.5x1.5 cm) AnimalModel->WoundCreation Infection Inoculation with Pseudomonas aeruginosa (10^8 CFU) WoundCreation->Infection Grouping Randomization into 4 Treatment Groups (this compound, Sulfamylon, SSD, Control) Infection->Grouping Treatment Daily Topical Application of Assigned Treatment Grouping->Treatment Observation 21-Day Observation Period Treatment->Observation Endpoint Assessment of Survival Rates Observation->Endpoint

References

Head-to-Head Comparison: D2A21 vs. Pexiganan in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Two Promising Antimicrobial Peptides

This guide provides a detailed, data-driven comparison of two antimicrobial peptides, D2A21 and pexiganan (B138682), for researchers, scientists, and drug development professionals. By objectively evaluating their performance based on available experimental data, this document serves as a valuable resource for assessing their potential in therapeutic applications.

Overview and Mechanism of Action

Both this compound and pexiganan are cationic antimicrobial peptides (AMPs) that exert their bactericidal effects primarily through the disruption of bacterial cell membranes.[1][2][3][4][5] This mechanism, distinct from that of many conventional antibiotics, makes them promising candidates for combating antibiotic-resistant bacteria.

This compound , a synthetic peptide, is noted for its potent activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[6] In vivo studies have demonstrated its efficacy in treating infected wounds.[6][7]

Pexiganan , an analog of magainin peptides originally isolated from the African clawed frog, has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8][9] It has undergone Phase 3 clinical trials as a topical agent for diabetic foot ulcer infections.[10][11] Pexiganan is believed to form toroidal pores in bacterial membranes, leading to leakage of cellular contents and cell death.[12]

Below is a diagram illustrating the proposed membrane disruption mechanism common to these peptides.

Antimicrobial Peptide Mechanism of Action cluster_0 Bacterial Membrane Disruption Peptide Peptide Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Peptide->Bacterial_Membrane Electrostatic Attraction Pore_Formation Pore Formation Bacterial_Membrane->Pore_Formation Membrane Perturbation Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis Leakage of Cytoplasmic Contents

Caption: Proposed mechanism of action for this compound and pexiganan.

Antimicrobial Spectrum: A Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and pexiganan against a range of bacterial pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Antimicrobial Activity of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)-0.25 - 4[6]
Pseudomonas aeruginosa-Not specified[6][7]

Note: Comprehensive MIC data for this compound against a broad panel of bacteria is limited in the reviewed literature.

Table 2: Antimicrobial Activity of Pexiganan

Bacterial SpeciesStrain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus aureusMRSA & MSSA16164 - 32[9][13]
Coagulase-negative staphylococci-48-[10]
Enterococcus faecium---8[13]
Enterococcus faecalis-128≥25632 - 256[8][13]
Streptococcus spp. (beta-hemolytic)---4 - 64[13]
Escherichia coli---8 - 16[9]
Klebsiella pneumoniae---4 - 32[9][11]
Pseudomonas aeruginosa---8 - 16[9]
Acinetobacter spp.---8 - 16[9]
Helicobacter pyloriClinical Isolates--4[14]

Cytotoxicity Profile

An essential aspect of drug development is evaluating the toxicity of a compound to mammalian cells. The following table summarizes the available cytotoxicity data for this compound and pexiganan.

Table 3: Cytotoxicity Data

PeptideAssayCell TypeResultReference
This compound Not specifiedKeratinocytesNo deleterious effect[6]
Pexiganan HemolysisHuman Red Blood Cells>250 µg/mL for 100% hemolysis[12]
Pexiganan Cell ViabilityHeLa CellsNot cytotoxic-

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared from an overnight culture and diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series: The antimicrobial peptide is serially diluted in a 96-well polypropylene (B1209903) microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration that shows no visible bacterial growth.

Cytotoxicity Assay (Hemolysis Assay)

This assay measures the lytic activity of a peptide against red blood cells.

  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed and resuspended in a buffered saline solution.

  • Peptide Incubation: The RBC suspension is incubated with various concentrations of the antimicrobial peptide for a defined period (e.g., 1 hour) at 37°C.

  • Measurement of Hemolysis: The release of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 415 nm).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (no peptide).

The following diagram illustrates a general workflow for the evaluation of antimicrobial peptides.

AMP_Evaluation_Workflow cluster_screening In Vitro Screening cluster_toxicity Toxicity Assessment cluster_vivo In Vivo Evaluation MIC MIC Determination (Broad Panel of Bacteria) MBC MBC Determination Hemolysis Hemolysis Assay (Red Blood Cells) MIC->Hemolysis Time_Kill Time-Kill Kinetics Cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) Animal_Model Efficacy in Animal Infection Model Hemolysis->Animal_Model Toxicity_In_Vivo In Vivo Toxicity Studies

Caption: General experimental workflow for antimicrobial peptide evaluation.

Conclusion

Both this compound and pexiganan demonstrate significant potential as antimicrobial agents. Pexiganan has been more extensively characterized, with a wealth of in vitro data against a wide array of clinically relevant bacteria and progression to late-stage clinical trials. Its broad-spectrum activity is well-documented. This compound shows particular promise against difficult-to-treat pathogens like MRSA and has demonstrated in vivo efficacy in wound healing models.

For researchers and drug developers, the choice between these peptides would depend on the specific application. Pexiganan's extensive dataset may favor its consideration for broad-spectrum topical applications. This compound's potent anti-MRSA activity warrants further investigation, particularly for targeted therapies against resistant Gram-positive infections. Further head-to-head studies with a standardized panel of pathogens and cytotoxicity assays would be invaluable for a more definitive comparison.

References

D2A21: A Comparative Analysis of its Activity Against Clinically Relevant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial peptide D2A21's performance against a range of clinical isolates, alongside alternative antimicrobial agents. The information is supported by experimental data from publicly available research, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

This compound is a synthetically engineered antimicrobial peptide that has demonstrated significant in vitro and in vivo activity against a variety of multidrug-resistant (MDR) bacterial pathogens. It exhibits a broad spectrum of antibacterial action, and its mechanism is believed to involve the disruption of bacterial cell membranes, a hallmark of many antimicrobial peptides. This guide will delve into its efficacy against specific clinical isolates, compare its performance with established antibiotics, and provide detailed protocols for relevant assays.

In Vitro Activity of this compound Against Clinical Isolates

This compound has shown potent activity against a panel of multidrug-resistant bacteria, particularly those associated with cystic fibrosis and wound infections. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various clinical isolates.

Bacterial SpeciesIsolate TypeThis compound MIC Range (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)Clinical Isolates0.25 - 4
Pseudomonas aeruginosaMultidrug-resistant0.125 - 4
Stenotrophomonas maltophiliaMultidrug-resistant0.5 - 32
Burkholderia cepaciaMultidrug-resistant32 - ≥64

Comparative In Vivo Efficacy

In vivo studies in animal models of infected wounds and burns have corroborated the in vitro findings, demonstrating this compound's potential as a topical antimicrobial agent.

Infected Wound Model

A study using a rat model with full-thickness wounds infected with Pseudomonas aeruginosa compared the efficacy of a this compound gel to a control vehicle, silver sulfadiazine (B1682646) (SSD), and Sulfamylon. The survival rates at 21 days were as follows:

Treatment GroupSurvival Rate (%)
This compound100
Control Vehicle50
Sulfamylon83
Silver Sulfadiazine (SSD)33

These results indicate a significant improvement in survival with this compound treatment compared to both the control and standard topical antimicrobial agents[1].

Infected Burn Model

In a Wistar rat model with scald burns infected with Pseudomonas aeruginosa, topical application of 1.5% this compound was evaluated. This compound-treated animals showed an 85.7% survival rate compared to 0% survival in the control group[2]. Furthermore, quantitative biopsy results showed no bacterial growth in the burn eschar of this compound-treated animals at days 2 and 3, whereas control animals had bacterial counts greater than 10^5 organisms[2].

Mechanism of Action

The primary mechanism of action for this compound, like many cationic antimicrobial peptides, is the disruption of the bacterial cell membrane integrity. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the membrane, leading to pore formation, increased permeability, and ultimately, cell death.

General Mechanism of Action for this compound This compound This compound Peptide (Cationic) ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction BacterialCell Bacterial Cell Membrane (Anionic Surface) BacterialCell->ElectrostaticInteraction MembraneInsertion Membrane Insertion & Aggregation ElectrostaticInteraction->MembraneInsertion PoreFormation Pore Formation MembraneInsertion->PoreFormation Leakage Leakage of Cellular Contents PoreFormation->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Generalized mechanism of this compound action on bacterial cells.

Experimental Protocols

Broth Microdilution Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).

  • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation of Cultures:

  • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Dilute the suspension in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

2. Exposure to Antimicrobial Agent:

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions.

  • Include a growth control tube without any antimicrobial agent.

  • Incubate all tubes at 35-37°C with shaking.

3. Sampling and Viable Cell Counting:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

4. Data Analysis:

  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time for each concentration of the antimicrobial agent.

  • A ≥3-log10 decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Conclusion

This compound demonstrates potent antimicrobial activity against a range of clinically significant, multidrug-resistant bacteria. Both in vitro and in vivo data suggest its potential as a valuable therapeutic agent, particularly for topical applications in wound and burn infections. The provided experimental protocols offer a framework for researchers to further evaluate the efficacy of this compound and compare its performance against other antimicrobial agents in a standardized manner. Further head-to-head comparative studies are warranted to fully elucidate its position in the antimicrobial armamentarium.

References

D2A21 vs. Nisin: A Comparative Guide to In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vivo performance comparison of two antimicrobial peptides, D2A21 and nisin, for researchers, scientists, and drug development professionals. The information is compiled from publicly available experimental data to facilitate an objective evaluation of their potential therapeutic applications.

Executive Summary

This compound and nisin are both antimicrobial peptides (AMPs) with demonstrated efficacy against bacterial pathogens. However, their in vivo performance has been evaluated in different contexts. This compound has shown remarkable success in topical applications for treating wound and burn infections, particularly against Pseudomonas aeruginosa. Nisin, a widely studied bacteriocin, has been assessed in various models of systemic and localized infections, primarily targeting Gram-positive bacteria like Listeria monocytogenes and Streptococcus suis. This guide synthesizes the available in vivo data for a side-by-side comparison of their efficacy, safety, and experimental validation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound and nisin.

Table 1: In Vivo Efficacy of this compound in Rat Wound and Burn Infection Models
ParameterThis compound TreatmentControl/Standard of CareStudy Details
Survival Rate (21 days) 100%50% (Vehicle Control)Wistar rats with full-thickness wounds infected with P. aeruginosa[1][2]
83% (Sulfamylon)
33% (Silver Sulfadiazine)
Survival Rate (14 days) 85.7%0% (Vehicle Control)Wistar rats with 23% TBSA scald burn infected with P. aeruginosa[3][4][5]
Bacterial Load in Burn Eschar No bacterial growth (Day 2 & 3)>10^5 organisms (Day 2)Wistar rats with 23% TBSA scald burn infected with P. aeruginosa[3][4][5]
Subeschar Bacterial Invasion Significantly less than control-Wistar rats with 23% TBSA scald burn infected with P. aeruginosa[3][4][5]
Table 2: In Vivo Efficacy of Nisin in Various Infection Models
ParameterNisin TreatmentControlStudy Details
Bacterial Load in Liver (log cfu) Nisin A: No significant difference6.27 ± 0.25BALB/c mice with intraperitoneal L. monocytogenes infection[6][7]
Nisin V: 4.70 ± 0.5 (P = 0.018)
Survival Rate 87.5-100% (5.0-10 mg/kg nisin)-Mice challenged with a lethal dose of virulent S. suis[8]
Bacterial Proliferation Significantly decreased in spleen, brain, and blood-Mice challenged with a lethal dose of virulent S. suis[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

This compound: Infected Wound Model in Rats

This protocol is based on studies evaluating this compound's efficacy in treating infected wounds.[1][2][9]

1. Animal Model:

  • Adult male or female Wistar rats (250-300g) are used.

  • Animals are housed individually with ad libitum access to food and water.

2. Wound Creation and Inoculation:

  • Rats are anesthetized, and their dorsal surface is shaved and disinfected.

  • Two 1.5 x 1.5-cm full-thickness square defects are created on the dorsum down to the level of the panniculus carnosus.

  • A suspension of Pseudomonas aeruginosa (e.g., ATCC 27853) containing 10^8 colony-forming units (CFU) is topically applied to each wound.

3. Treatment:

  • Animals are divided into treatment groups: this compound gel (1.5%), vehicle control gel, silver sulfadiazine (B1682646) (SSD), and Sulfamylon.

  • Treatments are applied topically to the wounds daily.

4. Outcome Assessment:

  • Survival: Animals are monitored daily for 21 days, and survival rates are recorded.

  • Wound Analysis: For bacterial load assessment, wound biopsies (eschar and subeschar tissue) are collected at specified time points (e.g., days 1, 2, and 3 post-infection). Tissues are homogenized, serially diluted, and plated on appropriate agar (B569324) to determine bacterial counts (CFU/g of tissue).

G cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment animal_model Wistar Rat Model anesthesia Anesthesia animal_model->anesthesia shaving Dorsal Shaving & Disinfection anesthesia->shaving wound_creation Create 1.5x1.5cm Full-Thickness Wounds shaving->wound_creation inoculation Inoculate with 10^8 CFU P. aeruginosa wound_creation->inoculation treatment Daily Topical Treatment (this compound, Controls) inoculation->treatment survival 21-Day Survival Monitoring treatment->survival biopsy Wound Biopsy (Eschar & Subeschar) treatment->biopsy quantification Bacterial Quantification (CFU/g) biopsy->quantification G cluster_prep Preparation cluster_procedure Procedure cluster_assessment Assessment animal_model BALB/c Mouse Model infection Intraperitoneal Infection (1x10^5 CFU) animal_model->infection bacterial_culture Culture L. monocytogenes bacterial_culture->infection treatment Intraperitoneal Treatment (Nisin, Control) infection->treatment imaging Bioluminescent Imaging (Day 3) treatment->imaging euthanasia Euthanasia & Organ Harvest treatment->euthanasia quantification Bacterial Quantification (CFU/organ) euthanasia->quantification G cluster_this compound This compound Mechanism cluster_nisin Nisin Mechanism This compound This compound membrane_interaction Electrostatic interaction with negatively charged bacterial membrane This compound->membrane_interaction pore_formation Membrane disruption and pore formation membrane_interaction->pore_formation cell_death Cell lysis and death pore_formation->cell_death nisin Nisin lipid_ii_binding Binds to Lipid II, a precursor of cell wall synthesis nisin->lipid_ii_binding pore_formation_nisin Forms pores in the cell membrane lipid_ii_binding->pore_formation_nisin cell_wall_inhibition Inhibits cell wall synthesis lipid_ii_binding->cell_wall_inhibition cell_death_nisin Bacterial cell death pore_formation_nisin->cell_death_nisin cell_wall_inhibition->cell_death_nisin

References

The Efficacy of D2A21 in Polymicrobial Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria has underscored the urgent need for novel antimicrobial agents. Polymicrobial infections, characterized by the presence of multiple pathogenic species, present a particularly complex therapeutic challenge. This guide provides a comprehensive comparison of the antimicrobial peptide D2A21 with other emerging alternatives for the treatment of polymicrobial infections, supported by experimental data and detailed methodologies.

This compound: An Overview

This compound is a synthetically designed antimicrobial peptide (AMP) derived from cecropin, a naturally occurring peptide found in the giant silk moth. Like many AMPs, this compound is cationic and amphipathic, properties that are crucial for its antimicrobial activity. It has demonstrated broad-spectrum efficacy against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

Comparative Efficacy of this compound and Alternatives

While direct comparative studies of this compound in polymicrobial infection models are limited, its in vitro and in vivo efficacy against common wound pathogens can be compared with other antimicrobial strategies.

In Vitro Efficacy

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's in vitro potency. The following table summarizes the MICs of this compound against several clinically relevant bacteria, compared to another well-studied antimicrobial peptide, Pexiganan (B138682).

PathogenThis compound MIC (µg/mL)Pexiganan MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 - 4[1][2]≤16
Pseudomonas aeruginosa0.125 - 4[1]≤64
Escherichia coli46 (MCC)[3][4]≤16
Stenotrophomonas maltophilia0.5 - 32[1]≤64
Burkholderia cepacia32 - >64[1]Not widely reported
Anaerobic Bacteria (e.g., Bacteroides spp.)Not widely reported≤8

Note: MIC90 represents the concentration required to inhibit the growth of 90% of isolates. MCC stands for minimum cidal concentration.

In Vivo Efficacy in Monomicrobial Wound Infection Models

In vivo studies provide crucial insights into the therapeutic potential of an antimicrobial agent. The following table compares the survival rates of rats with Pseudomonas aeruginosa-infected wounds treated with this compound, standard topical agents, or a control vehicle.

Treatment GroupSurvival Rate (%) at 21 Days
This compound100[2][5]
Sulfamylon83[2][5]
Control (Vehicle)50[2][5]
Silver Sulfadiazine (B1682646) (SSD)33[2][5]

In a separate study on infected burn wounds in rats, this compound-treated animals had an 85.7% survival rate compared to 0% in the control group.[6][7] Furthermore, this compound treatment resulted in no bacterial growth in the burn eschar at days 2 and 3, while control animals showed significant bacterial proliferation.[6][7]

Alternative Therapies for Polymicrobial Infections

Several innovative approaches are being explored for the management of polymicrobial infections.

  • Other Antimicrobial Peptides: Pexiganan, an analog of magainin, has been investigated for the treatment of diabetic foot infections, which are often polymicrobial. In combination with nisin, another AMP, pexiganan has shown enhanced efficacy in eradicating S. aureus and P. aeruginosa biofilms.

  • Phage Therapy: Bacteriophages, viruses that specifically infect and kill bacteria, are a promising alternative to antibiotics. Phage cocktails can be designed to target multiple bacterial species simultaneously, making them suitable for polymicrobial infections.

  • Probiotics: The application of beneficial bacteria to outcompete pathogens is another strategy gaining traction. Probiotic formulations have been shown to aid in the healing of infected wounds by modulating the local microenvironment and inhibiting the growth of pathogenic bacteria.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound, like most AMPs, is the disruption of the bacterial cell membrane. This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.

G cluster_0 Initial Interaction cluster_1 Membrane Disruption cluster_2 Outcome This compound Cationic this compound Peptide BacterialMembrane Negatively Charged Bacterial Membrane This compound->BacterialMembrane Electrostatic Attraction MembraneInsertion Peptide Insertion into Membrane BacterialMembrane->MembraneInsertion PoreFormation Pore Formation/ Membrane Destabilization MembraneInsertion->PoreFormation CellLysis Cell Lysis and Death PoreFormation->CellLysis

Caption: General mechanism of action for the antimicrobial peptide this compound.

Beyond direct bacterial killing, some AMPs, such as the well-characterized human cathelicidin (B612621) LL-37, can modulate the host immune response through various signaling pathways. While the specific immunomodulatory effects of this compound are not yet fully elucidated, the pathways influenced by LL-37 provide a potential model for how AMPs can interact with host cells.

G cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_responses Cellular Responses LL37 LL-37 TLR TLR2/TLR4 LL37->TLR Inhibition P2X7R P2X7R LL37->P2X7R Activation NFkB NF-κB Pathway TLR->NFkB MAPK MAPK/ERK Pathway P2X7R->MAPK Inflammation Modulation of Inflammation NFkB->Inflammation Chemokine Chemokine Production MAPK->Chemokine

Caption: Potential immunomodulatory signaling pathways of AMPs, exemplified by LL-37.

Experimental Protocols

The following is a summary of the experimental protocol used in the in vivo evaluation of this compound in an acutely infected wound model in rats.[2][5]

Animal Model and Wound Creation
  • Animal: Wistar rats (n=48) were used.

  • Wound Creation: Two full-thickness skin defects (1.5 x 1.5 cm) were created on the dorsum of each rat.

  • Infection: Each wound was inoculated with 108Pseudomonas aeruginosa.

Treatment Groups
  • This compound gel

  • Control vehicle gel

  • Silver sulfadiazine (SSD)

  • Sulfamylon

Treatment Protocol
  • Animals received daily topical treatment for their respective group.

  • The study duration was 21 days.

  • The primary endpoint was animal survival.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_outcome Evaluation Animal Wistar Rats Wound Dorsal Full-Thickness Wounds (1.5x1.5cm) Animal->Wound Infection Inoculation with P. aeruginosa (10^8 CFU) Wound->Infection Groups Treatment Groups: - this compound - Sulfamylon - SSD - Control Infection->Groups Application Daily Topical Application Groups->Application Evaluation 21-Day Survival Analysis Application->Evaluation

Caption: Experimental workflow for the in vivo evaluation of this compound.

Conclusion

This compound demonstrates significant promise as a topical antimicrobial agent, with potent in vitro activity against a range of clinically important pathogens and superior in vivo efficacy in a monomicrobial wound infection model compared to standard treatments. While further research is needed to fully evaluate its efficacy in polymicrobial infections, its broad spectrum of activity suggests it could be a valuable tool in combating these complex clinical challenges. The development of alternative therapies such as combination AMPs, phage therapy, and probiotics also holds great potential and warrants continued investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development of novel antimicrobial strategies.

References

D2A21: A Promising Antimicrobial Peptide in the Fight Against Skin Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel synthetic antimicrobial peptide, D2A21, is demonstrating significant potential as a formidable new weapon against challenging skin and wound infections. In a series of preclinical investigations, this compound has exhibited potent activity against multi-drug resistant bacteria, outperforming some traditional topical antibiotics in animal models. This comparison guide offers researchers, scientists, and drug development professionals an objective look at the performance of this compound against established antibiotic treatments for skin infections, supported by available experimental data.

Executive Summary

This compound, a synthetically designed antimicrobial peptide, has shown promising bactericidal activity against common culprits in skin and soft tissue infections, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Preclinical studies highlight its rapid membrane-disrupting mechanism of action, which may reduce the likelihood of bacterial resistance development. In head-to-head comparisons in animal wound infection models, this compound has demonstrated superior efficacy in promoting survival and reducing bacterial burden compared to traditional topical agents like silver sulfadiazine (B1682646) (SSD) and mafenide (B1675902) acetate (B1210297) (Sulfamylon). While clinical trial data remains limited in the public domain, the preclinical evidence warrants further investigation into this compound as a next-generation topical antibiotic.

Data Presentation: this compound vs. Traditional Antibiotics

Table 1: In Vitro Susceptibility Data (MIC in µg/mL)
PathogenThis compoundMupirocinPolymyxin BVancomycinCiprofloxacin
MRSA 0.25 - 4[1]0.06 - >1024Not Active0.5 - 40.12 - 64
P. aeruginosa 0.125 - 4[2]Not Active0.5 - 4Not Active0.004 - 1024

Note: MIC values for traditional antibiotics are compiled from various sources for comparative purposes and can vary based on the specific strain and testing methodology.

Table 2: In Vivo Efficacy in a Rat Model of P. aeruginosa Infected Wounds[2][3]
Treatment GroupSurvival Rate (21 days)
This compound gel 100%
Silver Sulfadiazine (SSD)33%
Sulfamylon83%
Control Vehicle50%
Table 3: In Vivo Efficacy in a Rat Model of P. aeruginosa Infected Burns[4][5]
Treatment GroupSurvival Rate (14 days)Quantitative Eschar Culture (Day 2 & 3)
1.5% Topical this compound 85.7% No bacterial growth
Control Gel0%>10^5 organisms

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound was determined using a broth microdilution assay. In this method, two-fold serial dilutions of the peptide were prepared in a 96-well microtiter plate with a suitable broth medium, such as Mueller-Hinton broth. A standardized inoculum of the bacterial strain to be tested (e.g., MRSA, P. aeruginosa) was added to each well. The plates were then incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Rat Model of Infected Wounds[2][3]
  • Animal Model: Wistar rats.

  • Wound Creation: Two 1.5 x 1.5-cm full-thickness skin defects were created on the dorsum of each rat.

  • Inoculation: The wounds were inoculated with a suspension of Pseudomonas aeruginosa (10^8 colony-forming units).

  • Treatment: Animals were treated daily with either this compound gel, a control vehicle, silver sulfadiazine (SSD), or Sulfamylon.

  • Endpoint: The primary endpoint was survival over a 21-day period.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for this compound, like many antimicrobial peptides, is the disruption of the bacterial cell membrane integrity. This is a physical disruption rather than a metabolic inhibition, which is a key difference from many traditional antibiotics.

D2A21_Mechanism_of_Action This compound This compound Peptide (Cationic, Amphipathic) ElectrostaticAttraction Electrostatic Attraction This compound->ElectrostaticAttraction Initial Contact BacterialMembrane Bacterial Cell Membrane (Anionic Surface) MembraneInsertion Hydrophobic Interaction and Insertion BacterialMembrane->MembraneInsertion Peptide Accumulation ElectrostaticAttraction->BacterialMembrane PoreFormation Pore Formation (Toroidal or Carpet Model) MembraneInsertion->PoreFormation Membrane Destabilization CellLysis Cell Lysis and Death PoreFormation->CellLysis Loss of Ion Gradients & Cellular Contents Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis and Comparison MIC MIC Determination (vs. Skin Pathogens) MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill AnimalModel Animal Model of Skin Infection (e.g., Rat, Mouse) TimeKill->AnimalModel TreatmentGroups Treatment Groups: This compound, Traditional Antibiotics, Vehicle Control AnimalModel->TreatmentGroups EfficacyEndpoints Efficacy Endpoints: Survival, Bacterial Load, Wound Healing TreatmentGroups->EfficacyEndpoints StatisticalAnalysis Statistical Analysis EfficacyEndpoints->StatisticalAnalysis ComparativeEfficacy Comparative Efficacy Assessment StatisticalAnalysis->ComparativeEfficacy

References

Unveiling the Action of D2A21: A Comparative Guide to Microscopic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic antimicrobial peptide D2A21 has demonstrated significant therapeutic potential, exhibiting broad-spectrum activity against various pathogens. While its mechanism of action is presumed to involve the disruption of microbial cell membranes, a cornerstone of antimicrobial peptide function, direct microscopic validation in publicly available literature remains elusive. This guide provides a framework for understanding how microscopy can be employed to validate the mechanism of action of this compound by drawing comparisons with other well-characterized membrane-active antimicrobial peptides (AMPs).

This compound: An Overview

This compound is a synthetic peptide that has shown considerable efficacy in preclinical studies. It has been investigated for the treatment of infected wounds and burn wounds, demonstrating significant activity in reducing bacterial load and improving survival rates in animal models[1][2]. Furthermore, transgenic expression of this compound in plants has been shown to confer resistance to certain bacterial diseases, highlighting its potent antimicrobial properties[3]. The prevailing hypothesis is that this compound, like many other cationic AMPs, directly targets and compromises the integrity of microbial cell membranes, leading to cell death.

The Role of Microscopy in Validating Mechanism of Action

Microscopy is an indispensable tool for elucidating the mechanisms of action of antimicrobial compounds. By directly visualizing the interaction between a drug and its target, researchers can gain invaluable insights into the precise nature of the antimicrobial effect. Several microscopy techniques are particularly well-suited for this purpose:

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of the internal structures of microbial cells, revealing changes in cell morphology, membrane integrity, and the leakage of cytoplasmic contents.

  • Scanning Electron Microscopy (SEM): Offers detailed views of the surface topography of microbes, allowing for the visualization of membrane blebbing, pore formation, and other surface disruptions.

  • Confocal Laser Scanning Microscopy (CLSM): Enables the three-dimensional imaging of fluorescently labeled peptides and microbial cells, providing information on peptide localization and the dynamics of membrane permeabilization.

  • Atomic Force Microscopy (AFM): Can be used to image the surface of live bacteria at nanoscale resolution, revealing real-time changes in membrane structure upon peptide exposure.

Comparative Analysis: Visualizing the Effects of Membrane-Active Peptides

In the absence of specific microscopy data for this compound, we can infer its likely effects by examining studies on other AMPs with similar proposed mechanisms.

Electron Microscopy Evidence

Studies utilizing TEM and SEM have provided compelling visual evidence of membrane disruption by various AMPs. For instance, treatment of Escherichia coli and Staphylococcus aureus with peptides like gramicidin (B1672133) S and PGLa has been shown to cause significant ultrastructural changes. These include the formation of blisters and bubbles on the cell surface of E. coli and the appearance of holes and craters in the envelope of S. aureus[4].

Table 1: Summary of Quantitative Data from Comparative AMP Studies

PeptideOrganismMicroscopy TechniqueKey Quantitative FindingsReference
Gramicidin SE. coliSEMShortening and swelling of cells[4]
PGLaS. aureusSEMFormation of open holes and deep craters[4]
MelittinE. coliCryo-ETSevere membrane disruption and lipid clustering[5]
Fluorescence Microscopy Insights

Fluorescence microscopy techniques, particularly CLSM, are powerful for tracking the interaction of labeled peptides with bacterial cells in real-time. By using fluorescent dyes that are excluded from cells with intact membranes (e.g., propidium (B1200493) iodide), researchers can monitor membrane permeabilization as it occurs. For example, studies with the antimicrobial peptide LL-37 have used fluorescence microscopy to demonstrate its localization to the bacterial membrane and subsequent membrane disruption.

Experimental Protocols

The following are detailed methodologies for key microscopy experiments used to validate the mechanism of action of antimicrobial peptides.

Transmission Electron Microscopy (TEM) Protocol for Bacterial Morphology
  • Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.

  • Peptide Treatment: Incubate the bacterial cells with this compound at its minimum inhibitory concentration (MIC) and at multiples of the MIC for a specified duration (e.g., 30 minutes, 1 hour). Include an untreated control.

  • Fixation: Pellet the cells by centrifugation and fix them with a solution of 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for 2 hours at room temperature.

  • Post-fixation: Wash the cells in buffer and post-fix with 1% osmium tetroxide for 1 hour.

  • Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) concentrations and embed in an epoxy resin.

  • Sectioning and Staining: Cut ultrathin sections (70-90 nm) using an ultramicrotome, mount them on copper grids, and stain with uranyl acetate (B1210297) and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope.

Scanning Electron Microscopy (SEM) Protocol for Bacterial Surface Analysis
  • Sample Preparation: Follow steps 1 and 2 of the TEM protocol.

  • Fixation: Fix the cells with 2.5% glutaraldehyde.

  • Dehydration: Dehydrate the samples through a graded ethanol series.

  • Drying: Critical-point dry the samples to preserve their three-dimensional structure.

  • Coating: Mount the dried samples on stubs and coat them with a thin layer of a conductive metal (e.g., gold or palladium).

  • Imaging: Visualize the samples using a scanning electron microscope.

Confocal Laser Scanning Microscopy (CLSM) for Membrane Permeabilization Assay
  • Labeling: Synthesize a fluorescently labeled version of this compound (e.g., with FITC or another suitable fluorophore).

  • Bacterial Culture: Grow bacteria to the mid-log phase.

  • Staining: Resuspend the bacteria in a buffer containing a membrane-impermeant DNA dye (e.g., propidium iodide).

  • Treatment and Imaging: Add the fluorescently labeled this compound to the bacterial suspension on a microscope slide and immediately begin time-lapse imaging using a confocal microscope.

  • Analysis: Monitor the colocalization of the labeled peptide with the bacterial cells and the influx of the membrane-impermeant dye, which indicates membrane permeabilization.

Visualizing the Pathways and Workflows

G Hypothesized Mechanism of this compound Action This compound This compound Peptide ElectrostaticInteraction Electrostatic Interaction This compound->ElectrostaticInteraction Initial Binding BacterialMembrane Bacterial Cell Membrane (Negatively Charged) BacterialMembrane->ElectrostaticInteraction MembraneInsertion Membrane Insertion & Aggregation ElectrostaticInteraction->MembraneInsertion PoreFormation Pore Formation / Membrane Disruption MembraneInsertion->PoreFormation Leakage Leakage of Cellular Contents PoreFormation->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Hypothesized signaling pathway of this compound leading to bacterial cell death.

G Experimental Workflow for TEM Validation Start Start: Bacterial Culture Treatment Treat with this compound Start->Treatment Control Untreated Control Start->Control Fixation Fixation (Glutaraldehyde, OsO4) Treatment->Fixation Control->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Embedding (Epoxy Resin) Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate, Lead Citrate) Sectioning->Staining Imaging TEM Imaging Staining->Imaging Analysis Analyze Ultrastructural Changes Imaging->Analysis

References

Safety Operating Guide

Proper Disposal Procedures for D2A21: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic antimicrobial peptides like D2A21 are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information, including operational and disposal plans with step-by-step guidance for the antimicrobial peptide this compound.

This compound is a 23-amino acid synthetic peptide with potent antimicrobial properties.[1][2] As with all laboratory chemicals, it is crucial to follow established safety protocols and waste disposal regulations to minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Work should be conducted in a well-ventilated area, and inhalation of dust or aerosols should be avoided.

Waste Characterization and Segregation

Proper waste disposal begins with accurate characterization and segregation. This compound waste will typically fall into one of the following categories:

  • Concentrated Stock Solutions: These are considered hazardous chemical waste and must be disposed of through an accredited hazardous waste management service.

  • Dilute Aqueous Solutions: Depending on local regulations and the concentration, these may require chemical inactivation before disposal.

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be segregated as chemical or biohazardous waste, depending on the nature of the experiment.

The following table summarizes key disposal parameters for different this compound waste streams.

Waste StreamKey ParameterSpecification/ValueDisposal Method
Concentrated this compound Stock Solution Waste ClassificationHazardous Chemical WasteCollection by a licensed hazardous waste disposal company.
Dilute Aqueous this compound Solution pHNeutralize to pH 6-8Chemical inactivation followed by drain disposal (if permitted by local regulations) or chemical waste collection.
Contaminated Solid Waste Waste SegregationDesignated Chemical or Biohazardous Waste ContainerAutoclaving (if biohazardous) followed by disposal through the appropriate institutional waste stream.

Step-by-Step Disposal Protocol for Dilute this compound Solutions

For dilute aqueous solutions of this compound, a chemical inactivation step is recommended to denature the peptide before disposal. As a cecropin-like peptide, this compound is susceptible to degradation by proteases.[3][4] The following protocol outlines a general method for enzymatic inactivation.

Experimental Protocol: Enzymatic Inactivation of this compound

Objective: To enzymatically digest this compound in dilute aqueous waste solutions prior to disposal.

Materials:

  • Dilute this compound waste solution

  • Broad-spectrum protease (e.g., Proteinase K, Trypsin)

  • Appropriate buffer for the selected protease (refer to manufacturer's instructions)

  • pH meter and neutralization solutions (e.g., dilute HCl and NaOH)

  • Waste collection container, appropriately labeled

Procedure:

  • Characterize the Waste: Determine the approximate concentration of this compound in the waste solution.

  • Adjust pH: Neutralize the waste solution to the optimal pH for the chosen protease (typically between 7.0 and 8.0).

  • Add Protease: Introduce the protease to the waste solution. A general starting point is a 1:100 to 1:1000 enzyme-to-peptide ratio (w/w).

  • Incubate: Allow the mixture to incubate at the optimal temperature for the protease (often 37°C to 55°C) for a sufficient duration to ensure complete digestion (e.g., 2-24 hours). Occasional gentle agitation can improve efficiency.

  • Verify Inactivation (Optional but Recommended): For validation purposes, a sample of the treated waste can be analyzed by a suitable method (e.g., HPLC) to confirm the absence of the intact this compound peptide.

  • Final pH Adjustment: Before disposal, ensure the pH of the treated solution is within the permissible range for drain disposal according to your institution's and local regulations (typically between 6 and 9).

  • Dispose: Dispose of the inactivated solution down the drain with copious amounts of water, provided this is in accordance with institutional and local environmental regulations. Otherwise, collect it as chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

D2A21_Disposal_Workflow start This compound Waste Generated waste_type Characterize Waste Stream start->waste_type concentrated Concentrated Stock Solution waste_type->concentrated Concentrated dilute Dilute Aqueous Solution waste_type->dilute Dilute solid Contaminated Solid Waste waste_type->solid Solid hazardous_waste Collect as Hazardous Chemical Waste concentrated->hazardous_waste inactivate Perform Enzymatic Inactivation Protocol dilute->inactivate segregate_solid Segregate in Appropriate Waste Container (Chemical or Biohazardous) solid->segregate_solid check_regs Check Local Regulations for Drain Disposal inactivate->check_regs drain_disposal Dispose Down Drain with Copious Water check_regs->drain_disposal Permitted chemical_waste_collection Collect for Chemical Waste Disposal check_regs->chemical_waste_collection Not Permitted dispose_solid Dispose via Institutional Waste Stream segregate_solid->dispose_solid

Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and building trust in their commitment to best practices in chemical handling. Always prioritize consulting your institution's specific guidelines and local regulations.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.